molecular formula C8H4BrF3N2 B1497829 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-36-2

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1497829
CAS No.: 1150618-36-2
M. Wt: 265.03 g/mol
InChI Key: UVCPMKCLEJTRCP-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1150618-36-2) is a high-value, multi-functional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This bifunctional compound features both a bromo and a trifluoromethyl group on the privileged pyrrolo[2,3-b]pyridine (7-azaindole) core, making it an ideal intermediate for constructing targeted libraries for biological screening. The pyrrolo[2,3-b]pyridine scaffold is a established pharmacophore in the development of potent enzyme inhibitors. Research has identified this core structure as a key component in creating nanomolar-range inhibitors of Human Neutrophil Elastase (HNE) , a protease implicated in inflammatory respiratory diseases like COPD, acute lung injury, and cystic fibrosis . Furthermore, this chemotype is a versatile scaffold for designing potent inhibitors of protein kinases, which are crucial targets in oncology and antiviral therapy. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) , with applications in cancer research , and of Adaptor Associated Kinase 1 (AAK1) , a host target explored for broad-spectrum antiviral activity against viruses such as Dengue and Ebola . The strategic substitution on this molecule drives its research value. The bromine atom at the 5-position serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce diverse aromatic, heteroaromatic, and other substituents to explore structure-activity relationships (SAR) . The trifluoromethyl group at the 3-position is a critical feature in modern agrochemicals and pharmaceuticals, known to enhance properties such as metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This combination makes the compound a prime starting point for hit-to-lead optimization campaigns. This product is provided for research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCPMKCLEJTRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653983
Record name 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-36-2
Record name 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold recognized for its ability to mimic purine bases and interact with key biological targets, most notably the ATP-binding sites of protein kinases. The strategic incorporation of a bromine atom at the C5-position and a trifluoromethyl group at the C3-position endows this molecule with a unique combination of chemical reactivity and drug-like properties. This document details the compound's physicochemical properties, provides a proposed synthetic pathway, explores its chemical reactivity and synthetic utility, and discusses its applications as a pivotal building block in the development of targeted therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of modern medicinal chemistry. Its isomeric structure to indole and its capacity to act as a bioisostere for purines allow it to form critical hydrogen bonding interactions with the hinge region of numerous protein kinases. This has led to its incorporation into a multitude of approved drugs and clinical candidates.

The utility of a scaffold is often defined by its substituents. The subject of this guide, this compound, is a testament to this principle.

  • The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy in drug design.[1] This strongly electron-withdrawing and lipophilic moiety can significantly enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. In this specific molecule, its placement at the C3-position, a common site for substitution, directly influences the electronic character of the pyrrole ring.

  • The Bromo (Br) Group: The bromine atom at the C5-position is not merely a substituent but a versatile synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) during lead optimization.

This guide will dissect the properties and potential of this pre-functionalized building block, offering researchers and drug development professionals a comprehensive resource for its application.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier technical data sheets.[2][3]

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1150618-36-2[2][3]
Molecular Formula C₈H₄BrF₃N₂[2]
Molecular Weight 265.03 g/mol [2]
Appearance White to Yellow Solid[3]
Purity ≥95% (Typical)[2][3]
Storage Store at room temperature, sealed in a dry environment[2][3]
SMILES C1=C(C2=C(C=N1)NC=C2C(F)(F)F)Br
InChI Key UVCPMKCLEJTRCP-UHFFFAOYSA-N[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton. The protons at C2, C4, and C6 will appear as singlets or narrow doublets. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (>11 ppm), which is characteristic of azaindoles.[4][5]

  • ¹³C NMR: Eight signals are expected. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ group itself will significantly deshield the C3 carbon. The C5 carbon directly attached to bromine will also be shifted.

  • ¹⁹F NMR: A sharp singlet is expected in the typical range for a trifluoromethyl group attached to an aromatic ring (around -60 to -70 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) at m/z 264 and 266.

Synthesis and Manufacturing

A logical and efficient synthesis of this compound would involve the selective bromination of a pre-existing trifluoromethylated 7-azaindole core. The electron-withdrawing nature of the CF₃ group at C3 deactivates this position towards further electrophilic substitution, thereby directing the incoming electrophile (Br⁺) to the next available position on the pyrrole ring, or more likely, the C5 position on the pyridine ring, which is activated by the fused pyrrole.

Proposed Retrosynthetic Pathway

The most straightforward retrosynthesis involves a single disconnection at the C-Br bond, pointing to an electrophilic bromination reaction.

Retrosynthesis target 5-bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine intermediate 3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine target->intermediate Electrophilic Bromination

Figure 1: Proposed retrosynthetic route.
Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale procedure for the synthesis of the title compound.

Reaction: 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine + NBS → this compound

Materials:

  • 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or DMF, CH₂Cl₂) as solvent

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable volume of anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: The electron-withdrawing CF₃ group deactivates the ring system, requiring a reliable source of electrophilic bromine like NBS. Conducting the reaction at a low temperature helps to control selectivity and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

    • Self-Validation: The purity of the final product must be confirmed by NMR and Mass Spectrometry to validate the success of the synthesis and purification steps.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it an ideal intermediate for library synthesis.

N-H Reactivity

The pyrrole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate N-alkylation or N-arylation, allowing for modulation of solubility and exploration of SAR at this vector.

Cross-Coupling Reactions at the C5-Bromo Position

The C5-Br bond is the molecule's primary reactive center for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse substituents deep within a drug discovery campaign.

Synthetic_Utility cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_cyanation Cyanation parent 5-bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine suzuki_prod 5-Aryl/Heteroaryl Product parent->suzuki_prod R-B(OH)₂ Pd catalyst, Base sonogashira_prod 5-Alkynyl Product parent->sonogashira_prod R-C≡CH Pd/Cu catalyst, Base buchwald_prod 5-Amino Product parent->buchwald_prod R₂NH Pd catalyst, Base cyanation_prod 5-Cyano Product parent->cyanation_prod Zn(CN)₂ Pd catalyst

Figure 2: Key cross-coupling reactions utilizing the C5-bromo handle.
  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, essential for probing hydrophobic pockets in target proteins.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to rigid, linear linkers or further functionalizable groups.

  • Buchwald-Hartwig Amination: Installation of primary or secondary amines allows for the formation of new hydrogen bond donors or acceptors, crucial for enhancing target affinity and selectivity.

  • Cyanation: Introduction of a nitrile group, which can serve as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid.

Applications in Medicinal Chemistry

The structural features of this compound make it a highly valuable building block for targeting diseases driven by aberrant kinase activity.

Scaffold for Kinase Inhibitors

The 7-azaindole core is a proven hinge-binding motif. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[6] The N-H group of the pyrrole and the nitrogen of the pyridine ring can form canonical hydrogen bonds with the kinase hinge region. The CF₃ group can provide additional favorable interactions within the ATP binding site, while the C5 position, modified via cross-coupling, can be used to extend a substituent into solvent-exposed regions or other pockets to achieve selectivity and potency.

A Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~265 g/mol , this molecule serves as a high-value fragment or an elaborated starting point for FBDD campaigns. It combines a core binding motif (7-azaindole) with a metabolic stabilizer (CF₃) and a vector for growth (Br), accelerating the path from fragment hit to lead compound.

Safety, Handling, and Storage

As a halogenated and nitrogen-containing heterocyclic compound, this compound requires careful handling. While specific toxicological data is not available, data from related compounds such as 5-bromo-7-azaindole suggest potential hazards.[7][8][9]

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10][11]

  • Skin Irritation: May cause skin irritation.[10]

  • Eye Damage: Risk of serious eye irritation or damage.[7][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[10]

Recommended Handling Protocol
  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8][12]

  • Avoid generating dust. Use appropriate tools for transferring the solid material.

  • In case of accidental contact, wash skin immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. The convergence of a privileged biological scaffold, a metabolically robust trifluoromethyl group, and a versatile synthetic handle for diversification makes it an exceptionally powerful tool. Its application can significantly streamline the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. Researchers employing this intermediate are well-positioned to accelerate their discovery programs and efficiently navigate the challenges of lead optimization.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.

  • Sigma-Aldrich. (n.d.). 5-Bromo-7-azaindole 97%. Retrieved from

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20856.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from

  • SynHet. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Lab-Chemicals.Com. (n.d.). This compound, 95%. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 5-Bromo-7-azaindole. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • ChemicalBook. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. Retrieved from

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from

  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • Fujikawa, S., & Usui, Y. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 133-144.

  • CymitQuimica. (2023). 4-Bromo-3-chloro-7-azaindole Safety Data Sheet. Retrieved from

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1276.

Sources

An In-Depth Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1150618-36-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, strategic importance, synthesis, and critical applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted 7-azaindole, a class of compounds of significant interest in pharmaceutical research. The unique arrangement of a bromine atom and a trifluoromethyl group on this privileged scaffold provides a powerful tool for synthetic and medicinal chemists.

PropertyValueReference(s)
CAS Number 1150618-36-2[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₄BrF₃N₂[1][2]
Molecular Weight 265.03 g/mol [2]
Appearance White to Yellow Solid[1]
Storage Conditions Sealed in dry, Room Temperature[1][2]
InChI Key UVCPMKCLEJTRCP-UHFFFAOYSA-N[1]

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of indole. This structural similarity allows it to mimic the natural indole moiety found in many biological signaling molecules, such as tryptophan, while offering distinct advantages. The nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets and often improving aqueous solubility and pharmacokinetic properties.[3]

The strategic placement of the bromine and trifluoromethyl substituents on this core is critical to the utility of this compound:

  • The 5-Bromo Group: This is not merely a substituent but a versatile synthetic "handle." The carbon-bromine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] This allows for the late-stage introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • The 3-Trifluoromethyl Group: The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the electronics of the heterocyclic system. Furthermore, it is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable interactions with protein targets.[7][8]

Synthesis and Mechanistic Considerations

The synthesis of substituted 7-azaindoles often involves multi-step sequences. A common and effective strategy is the Sonogashira coupling followed by an intramolecular cyclization. This approach offers a convergent and flexible route to the desired scaffold.[9]

Proposed Synthetic Workflow

A plausible synthetic route to the target compound involves the coupling of a suitable di-halogenated aminopyridine with a trifluoromethyl-containing alkyne, followed by cyclization.

Synthetic_Workflow A 2-Amino-5-bromo-3-iodopyridine C Intermediate Alkyne A->C Sonogashira Coupling [Pd(PPh₃)₂Cl₂, CuI, Base] B 3,3,3-Trifluoropropyne B->C D 5-bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine C->D Intramolecular Cyclization [Base, Heat]

Caption: Proposed Sonogashira-based synthesis of the target compound.

Exemplary Protocol: Sonogashira Coupling

This protocol outlines the critical cross-coupling step, which forms the carbon-carbon bond necessary for the subsequent cyclization. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize the 2-amino-5-bromo-3-((3,3,3-trifluoroprop-1-yn-1-yl)pyridine intermediate.

Materials:

  • 2-Amino-5-bromo-3-iodopyridine (1.0 eq)

  • 3,3,3-Trifluoropropyne (gas, bubbled through solution or from a lecture bottle)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.025 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, >3.0 eq)

Procedure:

  • Inert Atmosphere: The reaction vessel is charged with 2-amino-5-bromo-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The palladium(0) species, which is the active catalyst, is highly sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.

  • Solvent and Base Addition: Anhydrous, degassed solvent and the amine base are added via syringe. The mixture is stirred to ensure dissolution. Causality: The amine base serves two purposes: it acts as a scavenger for the HI generated during the reaction, driving the equilibrium forward, and it helps to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[10]

  • Alkyne Introduction: 3,3,3-Trifluoropropyne gas is bubbled through the stirred solution at room temperature. The reaction progress is monitored by TLC or LC-MS. Causality: The reaction is typically run at room temperature to maintain control and prevent side reactions. The reactivity of the C-I bond is significantly higher than the C-Br bond, allowing for selective coupling at the 3-position.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then subjected to a standard aqueous work-up (e.g., washing with saturated aq. NH₄Cl and brine). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. Causality: The Celite filtration removes heterogeneous catalyst residues. The aqueous washes remove the amine salt byproducts and any remaining inorganic reagents, simplifying the subsequent purification step.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is exceptionally valuable for developing kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[11][12] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[13][14]

Strategic Role in Inhibitor Design

In a typical kinase inhibitor design, the 7-azaindole core acts as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 5-bromo position serves as a vector for diversification, allowing chemists to introduce substituents that occupy and interact with the solvent-exposed region of the ATP-binding pocket.

Inhibitor_Design cluster_0 Building Block cluster_1 Reaction cluster_2 Final Inhibitor cluster_3 Biological Target A 5-bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling [Ar-B(OH)₂, Pd Catalyst] A->B C FGFR Inhibitor B->C Introduce Aryl Group D FGFR Kinase ATP Pocket C->D Binds to Target

Caption: Workflow from building block to targeted FGFR inhibitor.

This strategy allows for the rapid generation of a library of compounds where the hinge-binding motif is kept constant while the solvent-front interactions are systematically probed. The trifluoromethyl group often sits in a hydrophobic pocket, contributing to the overall binding affinity.[11] For example, studies have shown that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can facilitate a hydrogen bond with specific glycine residues in the FGFR1 active site, significantly improving potency.[11]

Spectroscopic and Analytical Characterization

The structural integrity of this compound can be confirmed using standard analytical techniques. The expected spectroscopic signatures are summarized below.

TechniqueExpected Observations
¹H NMR - A signal for the pyrrole N-H proton (broad singlet, downfield).- Three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C6 positions. Couplings between these protons would follow the patterns expected for a substituted pyridine ring.
¹³C NMR - Eight distinct carbon signals.- The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.- Signals for the carbon atoms attached to bromine and nitrogen will also be identifiable based on their characteristic chemical shifts.
¹⁹F NMR - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. This is a highly diagnostic signal for confirming the presence of this moiety.
MS (ESI) - The mass spectrum will show two characteristic peaks for the molecular ion [M+H]⁺ at m/z 265 and 267, with approximately equal intensity. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for drug discovery. Its 7-azaindole core provides a proven biological scaffold, while the trifluoromethyl and bromo substituents offer a powerful combination of property modulation and synthetic flexibility. For researchers in oncology and other fields driven by kinase signaling, this building block represents a validated starting point for the efficient design and synthesis of novel, potent, and selective inhibitors.

References

  • Naud, S. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

  • Wang, X. et al. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. ResearchGate. Available at: [Link]

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wang, Y. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Catarzi, D. et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. Available at: [Link]

  • Svirskis, S. et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Wu, D. et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Billingsley, K. L. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Y. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[7]. ResearchGate. Available at: [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Le, T. N. et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules. Available at: [Link]

  • Wu, G. et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Mothe, T. et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

  • Corley, C. A. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Available at: [Link]

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A Technical Guide to the Structural Elucidation of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This has led to the development of numerous clinically significant drugs. The strategic functionalization of the 7-azaindole core is a key focus in drug discovery, aiming to modulate the physicochemical and pharmacological properties of the resulting molecules. The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, yielding 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, creates a compound with significant potential for further chemical elaboration and as a pharmacophore in its own right. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding interactions, while the bromine atom serves as a versatile handle for cross-coupling reactions. This guide provides an in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of this important molecule.

Core Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation cluster_elucidation Final Structure Elucidation Synthesize Chemical Synthesis Purify Purification (e.g., Chromatography) Synthesize->Purify NMR NMR Spectroscopy (1H, 13C, 19F) Purify->NMR Primary Structure MS Mass Spectrometry (HRMS) Purify->MS Molecular Weight & Formula Xray Single-Crystal X-ray Diffraction (if crystalline) NMR->Xray Confirmatory Evidence Elucidate Data Integration & Structure Confirmation NMR->Elucidate MS->Xray MS->Elucidate Xray->Elucidate

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum: Based on the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2], the introduction of the electron-withdrawing CF₃ group at C3 is expected to deshield the adjacent proton at C2, shifting it downfield. The protons on the pyridine ring will also be affected.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1 (NH)12.0 - 12.5br s-Acidic proton, typically broad.
H-28.0 - 8.3s-Singlet due to no adjacent protons, deshielded by the CF₃ group.
H-48.3 - 8.5d~2.0Doublet due to coupling with H-6.
H-68.4 - 8.6d~2.0Doublet due to coupling with H-4.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its electronic environment. The presence of the CF₃ group will introduce characteristic C-F couplings.

Expected ¹³C NMR Spectrum:

CarbonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
C-2125 - 129q~35-40Quartet due to two-bond coupling to the CF₃ group.
C-3115 - 120q~270-275Large quartet due to one-bond coupling to the CF₃ group.
C-3a128 - 132s-Quaternary carbon.
C-4130 - 134s-Aromatic CH.
C-5112 - 116s-Carbon bearing bromine, shifted upfield.
C-6143 - 147s-Aromatic CH.
C-7a148 - 152s-Quaternary carbon.
CF₃120 - 125q~270-275Trifluoromethyl carbon.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment.[3][4][5]

Expected ¹⁹F NMR Spectrum: The trifluoromethyl group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is indicative of the electronic nature of the aromatic ring it is attached to.

FluorineExpected Chemical Shift (δ, ppm)MultiplicityRationale
CF₃-60 to -65sTypical range for a CF₃ group on an electron-deficient pyrrole ring.

Experimental Protocol:

  • Use the same sample prepared for ¹H and ¹³C NMR.

  • Tune the NMR probe to the fluorine frequency.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum to an external standard, such as CFCl₃ (0 ppm).

Mass Spectrometry (MS): Unveiling the Molecular Formula

Rationale: Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy (High-Resolution Mass Spectrometry, HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 264 and 266, corresponding to [C₈H₄⁷⁹BrF₃N₂]⁺ and [C₈H₄⁸¹BrF₃N₂]⁺.

  • High-Resolution Mass: The calculated exact mass for C₈H₄BrF₃N₂ is 263.9537. HRMS analysis should confirm this value to within a few parts per million.

  • Fragmentation: Fragmentation patterns may include the loss of Br, CF₃, or HCN, providing further structural information.

Experimental Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the data to identify the molecular ion peaks and their isotopic distribution, and compare the exact mass with the calculated value for the proposed formula.

Single-Crystal X-ray Diffraction: The Definitive Structure

Rationale: When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous, three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise bond lengths and angles.

Anticipated Crystal Structure: Based on the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2], the molecule is expected to be largely planar. In the solid state, intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule is likely to form dimeric structures.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or layering techniques using a variety of solvents and solvent mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Caption: Chemical structure of this compound.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. While each technique provides valuable insights, it is the integration of data from NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography that provides the irrefutable evidence required in research and drug development. This guide has outlined the key experimental considerations and expected outcomes, providing a robust framework for scientists working with this and related heterocyclic compounds.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Trifluoromethylation of Arenes and Heteroarenes by an Organocatalytic Trifluoromethyl-Radical-Generation/Addition Sequence. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aryl Carboxylic Acids. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1146-1154.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Lin, S.-Y., & Tzeng, Y.-L. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 23(10), 2538.
  • Countryman, A. C., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.
  • Gillespie, J. R., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(17), 7988-8007.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4000.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Vaskevich, R. I., et al. (2014). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Sharma, V., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191.
  • Zakharychev, V. V., et al. (2021). X-ray crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 2 a. ResearchGate. Retrieved from [Link]

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The Strategic Intermediate: A Deep Dive into 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic design of small molecule kinase inhibitors is paramount in the quest for targeted therapeutics. Among the myriad of heterocyclic scaffolds, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" structure. Its unique electronic properties and ability to form crucial hydrogen bond interactions with kinase hinge regions have cemented its role as a cornerstone in the development of numerous clinical candidates and approved drugs. This guide focuses on a particularly valuable derivative: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position endows this molecule with a unique combination of reactivity and physicochemical properties, making it a highly sought-after intermediate in drug discovery.

The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. Simultaneously, the electron-withdrawing trifluoromethyl group can enhance metabolic stability, modulate pKa, and potentially engage in specific interactions within the target protein, such as forming hydrogen bonds.[1] This technical guide will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its successful application in multi-step synthetic campaigns.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 1150618-36-2Sigma-Aldrich
Molecular Formula C₈H₄BrF₃N₂Sigma-Aldrich
Molecular Weight 265.03 g/mol Lab-Chemicals.com[2]
Physical Form White to Yellow SolidSigma-Aldrich
Storage Sealed in dry, room temperatureSigma-Aldrich
Spectroscopic Characterization
  • ¹H NMR: Protons on the pyrrolo[2,3-b]pyridine core will exhibit characteristic shifts. The proton on the pyrrole nitrogen will appear as a broad singlet at a downfield chemical shift. Aromatic protons will be observed in the aromatic region, with their coupling patterns providing structural confirmation.

  • ¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected, providing a clear diagnostic peak.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), confirming its presence in the molecule.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, detailed protocol for this exact compound is not widely published, a general and adaptable synthetic strategy can be inferred from the synthesis of related pyrrolo[2,3-b]pyridine derivatives. A plausible and commonly employed route starts from a substituted pyridine precursor.

A potential synthetic pathway could involve the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, starting from a suitably substituted aminopyridine, a Fischer indole synthesis-type approach could be envisioned, although this can be challenging for electron-deficient pyridines.

A more robust and frequently utilized strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. For example, the synthesis could begin with the formation of a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate, which is then selectively brominated at the 5-position.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

G cluster_0 Pyridine Precursor Functionalization cluster_1 Pyrrole Ring Formation cluster_2 Final Product A 2-Amino-5-bromopyridine B Introduction of Trifluoromethylacetyl group A->B C Cyclization to form Pyrrolo[2,3-b]pyridine core B->C D This compound C->D

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its role as a strategic building block for the synthesis of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a bioisostere for purine, effectively mimicking the adenine portion of ATP and forming key hydrogen bonds with the kinase hinge region.

The bromine at the 5-position is a key feature, providing a reactive site for late-stage functionalization. This allows for the rapid generation of libraries of analogs with diverse substituents, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Common synthetic transformations utilizing the bromo functionality include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The trifluoromethyl group at the 3-position contributes significantly to the drug-like properties of the final compounds. It can enhance binding affinity through favorable interactions with the protein, improve metabolic stability by blocking potential sites of metabolism, and increase cell permeability due to its lipophilic nature.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. A number of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[1] The synthesis of these inhibitors often starts from a functionalized pyrrolo[2,3-b]pyridine core, where the strategic placement of substituents is key to achieving high potency and selectivity. The trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine core has been shown to form a crucial hydrogen bond, significantly improving the activity of the compound.[1]

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of kinase inhibitors.

G cluster_0 Cross-Coupling Reactions cluster_1 Library of Analogs cluster_2 Lead Optimization A This compound B Suzuki, Sonogashira, etc. A->B C Diverse R-groups at C5 B->C D SAR Studies C->D E ADME Profiling D->E F Kinase Inhibitor Candidate E->F

Caption: Drug discovery workflow utilizing the target intermediate.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound stands out as a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its pre-installed bromine and trifluoromethyl groups offer a strategic advantage, allowing for efficient and targeted library synthesis. The demonstrated success of the 1H-pyrrolo[2,3-b]pyridine scaffold in numerous drug discovery programs underscores the importance of well-designed, functionalized intermediates like the one discussed in this guide. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such building blocks will remain a critical component of successful drug development.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Available at: [Link]

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An In-depth Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics.

Core Molecular Attributes

This compound, also known as a trifluoromethyl-substituted brominated 7-azaindole, is a key building block in the synthesis of pharmacologically active molecules. Its chemical structure incorporates a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-b]pyridine core, each contributing to its unique reactivity and biological activity.

PropertyValueSource
Molecular Weight 265.03 g/mol [1]
Molecular Formula C₈H₄BrF₃N₂[1]
CAS Number 1150618-36-2[1]
Physical Form White to Yellow Solid
Purity Typically ≥95%[1]
Storage Sealed in a dry environment at room temperature.[1]

The trifluoromethyl group is a common bioisostere for a methyl or ethyl group, offering increased metabolic stability and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Synthesis and Mechanistic Insights

The synthesis of this compound is not extensively detailed in publicly available literature; however, a plausible synthetic strategy can be inferred from related transformations. A common approach to constructing the pyrrolo[2,3-b]pyridine scaffold involves the cyclization of appropriately substituted pyridine precursors.

A potential synthetic pathway could involve the following key steps:

  • Introduction of the Trifluoromethyl Group: This can be achieved through various trifluoromethylation reagents on a suitable pyridine derivative.

  • Bromination of the Pyrrolo[2,3-b]pyridine Core: Selective bromination at the 5-position can be accomplished using a suitable brominating agent.

A related synthesis for 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrobromic acid and hydrogen peroxide in dichloromethane.[2] This suggests that direct bromination of the pyrrolo[2,3-b]pyridine core is a feasible strategy.

Synthetic_Workflow Conceptual Synthetic Workflow A Pyrrolo[2,3-b]pyridine Core B Trifluoromethylation A->B Introduce CF3 group C 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine B->C D Selective Bromination C->D Introduce Br at C5 E This compound D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would provide information on the protons of the pyrrole and pyridine rings.

  • ¹³C NMR: Would show the carbon signals, including the characteristic signal for the trifluoromethyl group.

  • ¹⁹F NMR: Is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the molecular formula C₈H₄BrF₃N₂.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of this compound makes it a valuable intermediate for the development of targeted therapies.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent scaffold for the development of FGFR inhibitors.[3] Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for oncology drug development. The trifluoromethyl group can enhance binding affinity and improve the drug-like properties of these inhibitors.[3]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: Recent research has highlighted the potential of novel pyrrolo[2,3-b]pyridine derivatives as selective CDK8 inhibitors for the treatment of inflammatory conditions like psoriasis.[4] This opens up new avenues for the application of this chemical scaffold beyond oncology.

Drug_Discovery_Applications Therapeutic Applications of the Pyrrolo[2,3-b]pyridine Scaffold A This compound B Further Chemical Synthesis (e.g., Cross-Coupling) A->B C FGFR Inhibitors B->C D CDK8 Inhibitors B->D E Cancer Therapy C->E F Psoriasis Treatment D->F

Caption: Role of the title compound in developing targeted therapies.

Safety and Handling

  • Hazards: May cause skin and eye irritation. Harmful if swallowed.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6][7][8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6][7]

  • Storage: Keep the container tightly sealed in a dry, well-ventilated place.[7]

Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a reactive bromine handle, a metabolically stable trifluoromethyl group, and a biologically active pyrrolo[2,3-b]pyridine core makes it a compound of high interest to researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the development of next-generation targeted therapies.

References

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. Available from: [Link]

  • Starha, P., & Trávníček, Z. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o381. Available from: [Link]

  • Nishimura, A., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(3):295-310. Available from: [Link]

  • Starha, P., & Trávníček, Z. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o381. Available from: [Link]

  • Chen, Y., et al. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. 2024;175:116705. Available from: [Link]

  • Păun, A., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021;26(23):7140. Available from: [Link]

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The Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A-Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Key Starting Materials and Synthetic Strategies for a Privileged Medicinal Chemistry Scaffold

The heterocycle 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-(trifluoromethyl)-7-azaindole, represents a significant scaffold in modern medicinal chemistry. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and bromo substituents on the 7-azaindole core, make it a sought-after building block in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a detailed focus on the selection, synthesis, and rationale behind the crucial starting materials.

Strategic Approaches to the 5-bromo-3-(trifluoromethyl)-7-azaindole Core

The construction of the this compound framework can be approached through several convergent strategies. The most logical and frequently implied method involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. This approach offers greater control over the final substitution pattern. A key starting material for this strategy is 2-amino-5-bromo-3-(trifluoromethyl)pyridine . This commercially available intermediate serves as a versatile platform for the subsequent annulation of the pyrrole ring.

A secondary, though less direct, approach would involve the synthesis of a 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine followed by selective bromination at the 5-position. However, this route can be complicated by regioselectivity issues during the bromination step. Therefore, this guide will primarily focus on synthetic pathways originating from the strategically substituted aminopyridine.

Synthesis of the Key Starting Material: 2-amino-5-bromo-3-(trifluoromethyl)pyridine

While 2-amino-5-bromo-3-(trifluoromethyl)pyridine is commercially available from various suppliers, an in-house synthesis may be necessary for large-scale campaigns or to ensure a reliable supply chain.[1][2] A plausible synthetic route, adapted from methodologies for similar trifluoromethylated pyridines, is outlined below.[1] This multi-step synthesis requires careful control of reaction conditions to achieve the desired product with high purity.

The synthesis commences with a suitable pyridine precursor, which is then subjected to a series of transformations to introduce the amino, bromo, and trifluoromethyl groups at the desired positions. A potential starting point is a substituted nitropyridine, which allows for the introduction of the amino group at a later stage via reduction.

Proposed Synthetic Pathway for 2-amino-5-bromo-3-(trifluoromethyl)pyridine

A logical, albeit challenging, synthetic sequence could start from a commercially available chloropyridine. The trifluoromethyl group can be introduced via a chlorine/fluorine exchange from a trichloromethylpyridine or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3] A more direct approach would be to start with a trifluoromethylated pyridine. A patent for the synthesis of the related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine starts from 2-chloro-3-trifluoromethyl-5-nitropyridine.[1] This suggests a similar strategy for the target aminopyridine.

Step 1: Nitration of a 2-chloro-3-(trifluoromethyl)pyridine. This step would introduce the nitro group, which will later be reduced to the amine.

Step 2: Bromination. Selective bromination at the 5-position would be carried out.

Step 3: Reduction of the nitro group. The nitro group is then reduced to the primary amine to yield 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

This sequence provides a logical pathway to the key starting material, although optimization of each step would be critical for achieving a high overall yield.

Cyclization Strategies for the Formation of the Pyrrolo[2,3-b]pyridine Ring

With the key starting material, 2-amino-5-bromo-3-(trifluoromethyl)pyridine, in hand, the final and most critical step is the construction of the fused pyrrole ring. Several established indole and azaindole syntheses can be adapted for this transformation.

Route 1: The Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[4][5] This methodology can be adapted for the synthesis of azaindoles, starting from a 2-amino-3-methylpyridine derivative. A patent describing the synthesis of 5-bromo-7-azaindole utilizes this approach, starting from 2-amino-3-methyl-5-bromopyridine.[6][7] This suggests a viable, though not directly documented, route for our target molecule.

The process would involve the condensation of 2-amino-5-bromo-3-(trifluoromethyl)pyridine with a suitable one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This is followed by a reductive cyclization to yield the desired this compound.

Experimental Protocol: Leimgruber-Batcho Azaindole Synthesis (Adapted)

  • Enamine Formation: To a solution of 2-amino-5-bromo-3-(trifluoromethyl)pyridine in a high-boiling solvent such as DMF or xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Reductive Cyclization: After cooling the reaction mixture, the intermediate enamine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or sodium hydrosulfite.[4] The choice of reducing agent may require optimization to achieve the best yield and purity.

  • Work-up and Purification: Following the reduction, the reaction mixture is worked up by filtering the catalyst (if applicable) and partitioning between an organic solvent and water. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Leimgruber-Batcho approach to the target azaindole.
Route 2: Reaction with α-Haloketones or Aldehydes

A more direct and versatile method for constructing the pyrrole ring involves the reaction of the 2-aminopyridine with an α-haloketone or a protected α-haloaldehyde, such as chloroacetaldehyde. This approach, a variation of the Bischler-Möhlau indole synthesis, is widely used for the synthesis of 2-substituted and 2,3-disubstituted indoles and azaindoles.[8]

In the context of synthesizing the unsubstituted pyrrole ring of the target molecule, chloroacetaldehyde or its diethyl acetal is the reagent of choice. The reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular cyclization and subsequent aromatization to form the pyrrolo[2,3-b]pyridine ring system.

Experimental Protocol: Cyclization with Chloroacetaldehyde (Adapted)

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-5-bromo-3-(trifluoromethyl)pyridine in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Reagent: Add an aqueous solution of chloroacetaldehyde (typically 40-50 wt%) or chloroacetaldehyde diethyl acetal to the reaction mixture.

  • Heating and Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The cyclization may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Cyclization using an α-haloaldehyde synthon.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Starting Materials Advantages Disadvantages
Leimgruber-Batcho 2-amino-5-bromo-3-(trifluoromethyl)pyridine, DMF-DMAPotentially high yielding, well-established for indole synthesis.Requires a reductive cyclization step which may need optimization. The direct application to this specific substrate is not explicitly documented.
Reaction with α-Haloaldehyde 2-amino-5-bromo-3-(trifluoromethyl)pyridine, ChloroacetaldehydeDirect and versatile method, commonly used for azaindole synthesis.Chloroacetaldehyde is a toxic and lachrymatory reagent requiring careful handling.

Conclusion

The synthesis of this compound is a critical process for accessing a key building block in drug discovery. The most strategically sound approach commences with the commercially available or synthetically accessible 2-amino-5-bromo-3-(trifluoromethyl)pyridine . From this pivotal starting material, the fused pyrrole ring can be constructed through well-established methodologies such as the Leimgruber-Batcho synthesis or, more directly, by reaction with an α-haloaldehyde like chloroacetaldehyde. The choice of a specific route will depend on factors such as scale, available reagents, and the desired level of process control. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic compound.

References

  • Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

  • Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879. [Link]

  • Leimgruber, W., & Batcho, A. D. (1982). Organic Syntheses, Coll. Vol. 7, p.552 (1990); Vol. 60, p.8 (1981). [Link]

  • Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-28). John Wiley & Sons, Ltd. [Link]

  • Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. CN103012140B.
  • Wolfa. (n.d.). 2-Amino-5-Bromo-3-(Trifluoromethyl)Pyridine from China Manufacturer. Retrieved from [Link]

  • Sun, J., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Agricultural and Food Chemistry, 62(33), 8247-8261. [Link]

  • CNIPA. (2020). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. CN109232399B.

Sources

Introduction: The Strategic Union of Fluorine and a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridines

Prepared for Researchers, Scientists, and Drug Development Professionals

The confluence of fluorine chemistry with heterocyclic scaffolds has become a cornerstone of modern molecular design in both agriculture and medicine.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability can dramatically alter the performance of a parent molecule.[1][3] When this group is appended to a pyridine ring—a nitrogen-containing heterocycle renowned as a "privileged structure" for its frequent appearance in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety offers a unique and highly valuable profile for interacting with biological targets.[2][4][5][6]

The biological activities of TFMP derivatives are potent and diverse, stemming from the combination of the unique physicochemical properties of the fluorine atom and the versatile characteristics of the pyridine moiety.[4][7][8] This guide provides an in-depth exploration of these activities, detailing their mechanisms, applications, and the experimental methodologies used for their evaluation.

Part 1: Dominance in Agrochemical Applications

Trifluoromethylpyridines are foundational to the development of modern crop protection agents, with numerous commercialized products demonstrating their efficacy.[1][2][4][9] Their unique properties lead to enhanced potency, favorable environmental profiles, and often, novel modes of action to combat resistance.[3]

Herbicidal Activity: Precision Weed Management

The introduction of the TFMP moiety revolutionized herbicide development, leading to products with superior translocation, selectivity, and efficacy against challenging grass weeds.[4][10]

  • Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition: Herbicides like Fluazifop-butyl and Haloxyfop-methyl function by inhibiting the ACCase enzyme, a critical component in the fatty acid synthesis pathway of grasses.[4][10] This disruption halts the production of essential lipids, leading to the cessation of growth and eventual death of the weed. The TFMP group in these molecules is crucial for their potent inhibitory activity and systemic translocation within the plant.[4][10]

  • Mechanism of Action: Acetolactate Synthase (ALS) Inhibition: Flazasulfuron is a sulfonylurea-type herbicide that inhibits ALS, the key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][10] The strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring is a key feature of its molecular structure.[10]

  • Mechanism of Action: Microtubule Assembly Inhibition: Compounds such as Dithiopyr and Thiazopyr inhibit root growth by disrupting cell division through the inhibition of microtubule assembly.[4][10]

Table 1: Prominent Herbicides Incorporating the Trifluoromethylpyridine Scaffold

Common NameMechanism of Action (HRAC Group)Key TFMP IntermediateTarget Weeds
Fluazifop-butyl ACCase inhibitor (Group 1)2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Perennial grass weeds
Haloxyfop-methyl ACCase inhibitor (Group 1)2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Grass weeds in dicot crops
Flazasulfuron ALS inhibitor (Group 2)2-(Trifluoromethyl)-3-chloropyridine (2,3-CTF)Weeds in turf and perennial crops
Dithiopyr Microtubule assembly inhibitor (Group 3)Constructed from a CF3-containing building blockPre-emergent control of grasses
Insecticidal and Nematicidal Activity: Defending Crops from Pests

The TFMP scaffold is integral to a wide range of insecticides and nematicides, offering broad-spectrum activity against many destructive pests.[2][5]

  • Structure-Activity Relationship (SAR) Insights: Research has shown that the substitution pattern on both the pyridine ring and other appended moieties plays a critical role in determining insecticidal potency and spectrum.[5] For instance, in novel 1,3,4-oxadiazole derivatives, electron-withdrawing groups at specific positions on an attached benzene ring were found to enhance insecticidal activity against pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).[11]

  • Broad-Spectrum Control: TFMP-containing piperazine derivatives have demonstrated broad-spectrum activity against nematodes as well as insects like armyworms and aphids.[5] The strategic placement of substituents, such as a chlorine atom, can further enhance this activity.[5]

Table 2: Representative Insecticidal Trifluoromethylpyridine Derivatives

Compound ClassTarget PestsKey Structural Features
1,3,4-Oxadiazole Derivatives Plutella xylostella, Helicoverpa armigeraTFMP linked to a substituted phenyl ring via an oxadiazole bridge.[5][11]
Piperazine Derivatives Nematodes, Armyworms, AphidsTFMP and a substituted phenoxy ether linked by a piperazine core.[5]
Sulfonyl-Containing Amides Spodoptera littoralis, Myzus persicaeTFMP connected to other heterocyclic fragments, often with a sulfonyl group.[5]
Fungicidal Activity: Combating Plant Pathogens

TFMP derivatives are highly effective fungicides used to control a wide range of plant diseases.

  • Mechanism of Action: Uncoupling of Oxidative Phosphorylation: The broad-spectrum fungicide Fluazinam acts by disrupting the energy production process in fungal cells.[7] Its mode of action involves the uncoupling of oxidative phosphorylation. Studies have shown that the trifluoromethyl-substituted pyridine derivative possesses significantly higher fungicidal activity than analogs with other substituents.[12]

  • Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition: Fluopyram , another key fungicide, inhibits mitochondrial respiration by targeting the succinate dehydrogenase (SDH) enzyme complex.[5] This mode of action is effective against pathogens like Botrytis cinerea. The TFMP moiety is crucial for binding to the Q site of the SDH enzyme.[5]

Part 2: Emerging Frontiers in Pharmaceutical Applications

The same physicochemical advantages that make TFMPs successful in agrochemicals are leveraged by medicinal chemists to design next-generation therapeutics.[4][13][14] The incorporation of a TFMP moiety can significantly improve a drug candidate's pharmacokinetic profile.[13]

  • Enhanced Drug-like Properties: The -CF3 group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1][13] It also enhances metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer duration of action in the body.[1][13] Furthermore, the TFMP structure can establish stronger binding interactions with target proteins, increasing potency.[14]

  • Marketed Pharmaceuticals: Several FDA-approved drugs feature the TFMP scaffold. Tipranavir is a non-peptidic HIV protease inhibitor used to treat multidrug-resistant HIV.[12][15] In oncology, Enasidenib is an allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, and Apalutamide is an androgen receptor antagonist.[14]

  • Therapeutic Research Areas: The versatility of the TFMP scaffold is being actively explored in various disease areas.

    • Oncology: Derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, targeting crucial signaling pathways that drive tumor growth.[13]

    • Antibacterial: The lipophilicity imparted by the trifluoromethyl group can facilitate better penetration of bacterial cell membranes, potentially leading to increased efficacy against challenging pathogens.[13]

Table 3: Trifluoromethylpyridine-Containing Pharmaceuticals

Drug NameTherapeutic AreaMechanism of Action
Tipranavir Antiviral (HIV)Non-peptidic HIV protease inhibitor.[12][15]
Enasidenib Oncology (AML)Allosteric inhibitor of mutant IDH2 enzyme.[14]
Apalutamide Oncology (Prostate Cancer)Androgen receptor antagonist.[14]
Doravirine Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor (NNRTI).[15]

Part 3: Core Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of novel TFMP derivatives, standardized and self-validating protocols are essential. The following methodologies represent field-proven approaches for primary screening and dose-response analysis.

Protocol 1: In Vitro Insecticidal Activity Assessment (Leaf-Dip Bioassay)

This protocol is designed to determine the efficacy of test compounds against a common agricultural pest, the diamondback moth (Plutella xylostella).

1. Preparation of Test Solutions: a. Prepare a stock solution of the TFMP test compound in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10,000 mg/L. b. Create a series of serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 mg/L) in deionized water containing a surfactant (e.g., 0.1% Tween-80) to ensure even leaf coverage. A solvent control (water + surfactant + solvent) and a negative control (water + surfactant) must be included. A commercial insecticide (e.g., chlorpyrifos) should be used as a positive control.

2. Bioassay Procedure: a. Select fresh, undamaged cabbage leaves and cut them into discs (approx. 5 cm diameter). b. Immerse each leaf disc into a corresponding test solution for 10-15 seconds with gentle agitation. c. Allow the treated leaf discs to air-dry completely on a wire rack. d. Place each dried disc into a separate petri dish lined with moistened filter paper. e. Introduce 10 healthy, third-instar larvae of P. xylostella into each petri dish. f. Seal the dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.

3. Data Collection and Analysis: a. Assess larval mortality after 48 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush. b. Conduct each treatment in triplicate. c. Calculate the corrected mortality percentage using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100. d. Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) value for active compounds.

Protocol 2: In Vitro Antifungal Activity Assessment (Mycelial Growth Inhibition)

This protocol assesses the ability of TFMP compounds to inhibit the growth of a common plant pathogenic fungus, Botrytis cinerea.

1. Preparation of Amended Media: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to approximately 50-55°C in a water bath. c. Add the appropriate volume of the TFMP test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). d. Mix thoroughly and pour the amended PDA into sterile petri dishes. A solvent control (PDA + DMSO) must be included. A commercial fungicide (e.g., fluopyram) should be used as a positive control.

2. Inoculation and Incubation: a. Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old culture of B. cinerea. b. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate. c. Seal the plates with paraffin film and incubate at 22 ± 1°C in the dark.

3. Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plate has nearly reached the edge of the dish (typically 3-4 days). b. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony. c. Conduct all treatments in triplicate. d. Use regression analysis of the dose-response data to calculate the EC50 (effective concentration required to inhibit growth by 50%) value.

Part 4: Mechanistic Insights and Workflow Visualization

Visualizing the underlying principles and experimental processes is key to understanding the impact of trifluoromethylpyridines.

cluster_0 Physicochemical Impact of -CF3 Group CF3_Group Trifluoromethyl (-CF3) Group Lipophilicity Increased Lipophilicity CF3_Group->Lipophilicity Imparts Metabolic_Stability Enhanced Metabolic Stability CF3_Group->Metabolic_Stability Blocks oxidation Binding_Affinity Improved Binding Affinity CF3_Group->Binding_Affinity Alters electronics Bio_Activity Enhanced Biological Activity Lipophilicity->Bio_Activity Metabolic_Stability->Bio_Activity Binding_Affinity->Bio_Activity

Caption: Impact of the -CF3 group on molecular properties.

Start TFMP Derivative Synthesis Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., LC50 / EC50 Determination) Primary_Screening->Dose_Response Active Hit_Identified Hit Compound Identified Dose_Response->Hit_Identified Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Candidate Development Candidate Lead_Optimization->Candidate

Caption: General experimental workflow for bioactivity screening.

Herbicide TFMP-Herbicide (e.g., Fluazifop-butyl) ACCase ACCase Enzyme Herbicide->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Lipid & Membrane Production FattyAcids->Membranes Death Weed Death Membranes->Death Disruption leads to

Caption: Mechanism of ACCase inhibition by TFMP herbicides.

Conclusion

Trifluoromethylpyridines represent a versatile and powerful class of molecules that have firmly established their importance in both crop protection and human health.[2][4][8] The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold confers a suite of beneficial physicochemical properties that translate into potent and specific biological activities. From inhibiting critical enzymes in weeds and fungi to modulating protein function in human disease, the TFMP motif continues to be a highly successful fragment in the design of new active ingredients. Future research will undoubtedly uncover novel applications and targets for this remarkable structural class, further cementing its role in addressing global challenges in food security and healthcare.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Z., et al. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances. [Link]

  • The Power of Fluorine: How TFMP Drives Agrochemical Innovation. (n.d.). Watson International Ltd. [Link]

  • Lin, B., et al. (n.d.). Research progress of pesticides containing trifluoromethylpyridine. Chinese Journal of Pesticide Science. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Ann-Marie, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • The commercial insecticide containing trifluoromethyl pyridine. (2022). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Food Science and Technology. [Link]

  • Understanding Trifluoromethyl Pyridines in Pharma Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • The importance of trifluoromethyl pyridines in crop protection. (2025). ResearchGate. [Link]

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The Strategic Deployment of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a fluorinated derivative of 7-azaindole, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone for the development of potent and selective inhibitors targeting a range of clinically relevant enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of this scaffold, from its synthesis and physicochemical characteristics to its strategic application in the design of targeted therapeutics. We will delve into the structure-activity relationships of its derivatives, offering detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Rise of a Privileged Scaffold

The quest for novel therapeutic agents with high efficacy and minimal off-target effects is a central theme in drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets with high affinity, are invaluable tools in this endeavor. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has garnered significant attention due to its structural resemblance to purines, enabling it to function as a hinge-binding motif in many ATP-competitive inhibitors.

The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the 7-azaindole core confers a unique combination of properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a vast chemical space. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, modulate pKa, and participate in favorable interactions with target proteins, often leading to improved potency and selectivity. This strategic combination of substituents has made this compound a highly sought-after building block in the development of targeted therapies, particularly in oncology and immunology.

Physicochemical Properties and Synthesis

Core Scaffold Characteristics
PropertyValueSource
IUPAC Name This compound
CAS Number 1150618-36-2
Molecular Formula C₈H₄BrF₃N₂
Molecular Weight 265.03 g/mol
Appearance White to yellow solid
Storage Sealed in dry, room temperature
Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be approached through various strategies, often involving the construction of the 7-azaindole ring system followed by functionalization. Below is a representative synthetic protocol.

Protocol 1: Synthesis of 5-bromo-7-azaindole

This protocol outlines a common method for the bromination of 7-azaindole, a key intermediate.

Materials:

  • 7-azaindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-azaindole in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-bromo-7-azaindole.[1]

Protocol 2: Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl group at the 3-position can be a challenging transformation. One common approach involves the use of trifluoromethylating agents on a pre-functionalized 7-azaindole ring.

Note: The direct synthesis of this compound is often proprietary. However, analogous transformations on similar heterocyclic systems can be adapted.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The this compound scaffold has proven to be particularly fruitful in the development of protein kinase inhibitors. The 7-azaindole core effectively mimics the purine ring of ATP, anchoring the inhibitor in the hinge region of the kinase's active site. The substituents at the 3- and 5-positions then allow for the fine-tuning of potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. Several potent FGFR inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold. The trifluoromethyl group at the 5-position has been shown to form a crucial hydrogen bond with the backbone amide of Gly485 in the FGFR1 kinase domain, significantly enhancing inhibitory activity.[2]

Structure-Activity Relationship (SAR) Insights:

  • The 1H-pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif.

  • A trifluoromethyl group at the 5-position enhances potency through hydrogen bonding.[2]

  • Substitution at the 3-position with various aryl groups allows for exploration of the hydrophobic pocket and can significantly impact potency and selectivity.[3]

CompoundTargetIC₅₀ (nM)Reference
4h FGFR17[3]
FGFR29[3]
FGFR325[3]
FGFR4712[3]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective CDK8 inhibitors.

SAR Insights:

  • The 1H-pyrrolo[2,3-b]pyridine core serves as a key hinge-binding moiety.

  • Derivatization at the 5-position with a phenyl group has been shown to yield potent inhibitors.

  • Further modification of this phenyl group can modulate activity and pharmacokinetic properties.

A notable example is a derivative that exhibited a potent CDK8 inhibitory activity with an IC₅₀ value of 57 nM and also showed favorable inhibition of NF-κB, suggesting its potential in treating inflammatory conditions like psoriasis.

Janus Kinase 3 (JAK3) Inhibitors

JAK3 is a crucial mediator of cytokine signaling in immune cells, making it an attractive target for autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create selective JAK3 inhibitors.

SAR Insights:

  • The 1H-pyrrolo[2,3-b]pyridine core mimics the pyrrolopyrimidine scaffold often found in JAK inhibitors.

  • Introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.

One such compound, 14c , was identified as a potent and moderately selective JAK3 inhibitor.

CompoundTargetIC₅₀ (nM)Reference
14c JAK1160[4]
JAK2160[4]
JAK312[4]
Tyk2>10000[4]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assays

The evaluation of a compound's inhibitory activity against its target kinase is a critical step in drug discovery. Several robust and high-throughput assay formats are available.

Protocol 3: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[5]

ADP_Glo_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) A->B C Incubate (40 min, RT) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) C->D E Incubate (30-60 min, RT) D->E F Measure Luminescence E->F

ADP-Glo™ Kinase Assay Workflow.

Procedure:

  • Perform the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and various concentrations of the inhibitor.[5]

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

  • Incubate at room temperature for 40 minutes.[5]

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-luciferin reaction.[5]

  • Incubate at room temperature for 30-60 minutes.[6]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.[6]

Protocol 4: LanthaScreen® Eu Kinase Binding Assay

This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase.[7]

LanthaScreen_Workflow A Prepare Reagents (Inhibitor, Kinase/Antibody mix, Tracer) B Add to Plate (5 µL each) A->B C Incubate (1 hour, RT) B->C D Read Plate (TR-FRET) C->D

LanthaScreen® Kinase Binding Assay Workflow.

Procedure:

  • Add the test compound, a mixture of the europium-labeled anti-tag antibody and the kinase, and the Alexa Fluor® 647-labeled tracer to a 384-well plate.[7]

  • Incubate at room temperature for 1 hour.[7]

  • Read the plate on a TR-FRET-compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.[8]

Protocol 5: HTRF® Kinase Assay

This assay also utilizes TR-FRET to detect the phosphorylation of a biotinylated substrate.[9]

HTRF_Workflow A Kinase Reaction (Kinase, Substrate-biotin, ATP, Inhibitor) B Incubate (Time-course) A->B C Stop Reaction & Add Detection Reagents (Eu-Ab & SA-XL665) B->C D Incubate (1 hour, RT) C->D E Read Plate (TR-FRET) D->E

HTRF® Kinase Assay Workflow.

Procedure:

  • Perform the kinase reaction in a suitable plate format with the kinase, biotinylated substrate, ATP, and inhibitor.[9]

  • Incubate for a predetermined time at room temperature.[9]

  • Stop the reaction and add the detection reagents: a europium-labeled anti-phospho-antibody and streptavidin-XL665.[9]

  • Incubate for 1 hour at room temperature.[9]

  • Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal corresponds to substrate phosphorylation.[9]

Cell-Based Assays

Protocol 6: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

In Vivo Efficacy Studies

Protocol 7: Xenograft Tumor Models

These models are crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.

Procedure:

  • Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor tumor growth over time by measuring tumor volume with calipers.

  • At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its synthetic tractability and favorable physicochemical properties have enabled the development of a diverse range of potent and selective kinase inhibitors with significant therapeutic potential. The continued exploration of this scaffold, coupled with advances in structure-based drug design and a deeper understanding of disease biology, is poised to yield a new generation of targeted therapies for cancer, autoimmune disorders, and other debilitating diseases. As our ability to precisely tailor the properties of this scaffold improves, we can anticipate the emergence of even more effective and safer drug candidates in the years to come.

References

  • Zhang, Y., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Jia, Y. (2016).
  • Wang, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21576-21585.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21576-21585.
  • ResearchGate. (n.d.). Schematic workflow of the established direct JAK3 ELISA. Retrieved from [Link]

  • Chen, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Giltnane, J. M., & Rimm, D. L. (2004). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Journal of visualized experiments : JoVE, (93), e53572.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of medicinal chemistry, 60(23), 9574–9583.
  • BPS Bioscience. (n.d.). JAK3 Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • European Patent Office. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(35), 21576-21585.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit JAK3 79521. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461718A - Synthesis process of 5-bromo-7-azaindole.
  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o381.

Sources

An In-depth Technical Guide to the Discovery of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Its unique structural and electronic properties allow it to serve as a versatile bioisostere for indole and purine systems, engaging in critical hydrogen bonding interactions with various biological targets. This guide focuses on a specifically substituted variant, the 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core. We will explore the strategic rationale for its design, detailing the synthesis of the core and its subsequent derivatization. Through a comprehensive case study on kinase inhibition, this document will provide researchers, scientists, and drug development professionals with a technical overview of the discovery process, from initial synthesis to biological evaluation, underscoring the potential of this scaffold in modern therapeutic development.

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

The 7-azaindole framework is a cornerstone of numerous medicinal chemistry programs. The pyridine nitrogen atom introduces a hydrogen bond acceptor site, which, combined with the hydrogen bond donor of the pyrrole N-H, creates a pharmacophore capable of mimicking the purine base pairing seen in DNA. This has led to the successful development of 7-azaindole derivatives as potent inhibitors of various enzymes, particularly protein kinases, which are pivotal in oncology and inflammatory disease research.[1]

The selection of the This compound scaffold is a deliberate strategic choice:

  • Trifluoromethyl (CF3) Group at C3: This strongly electron-withdrawing group can significantly enhance metabolic stability by blocking oxidative metabolism at this position. Furthermore, it can improve binding affinity through favorable interactions within hydrophobic pockets of target proteins and modulate the pKa of the pyrrole N-H.

  • Bromo (Br) Group at C5: The bromine atom serves as a versatile synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and efficient introduction of a wide array of substituents to explore the structure-activity relationship (SAR).[1][2]

This combination of substituents on the 7-azaindole core provides a robust platform for generating diverse chemical libraries with tunable pharmacological and pharmacokinetic properties.

Synthesis of the Core Scaffold

The assembly of the this compound core is a multi-step process that requires careful control of reaction conditions. While various routes exist for substituted 7-azaindoles, a common approach involves building the scaffold from a substituted pyridine precursor.

Illustrative Synthetic Workflow

G A 2-Amino-5-bromopyridine Derivative B Introduction of Pyrrole Precursor A->B e.g., Sonogashira coupling with trimethylsilylacetylene C Cyclization to form 7-Azaindole Ring B->C Base-mediated cyclization D Trifluoromethylation at C3 C->D Electrophilic trifluoromethylation E Final Core: 5-bromo-3-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine D->E Purification

Caption: General synthetic logic for the core scaffold.

Experimental Protocol: Synthesis of 5-Bromo-7-azaindole

A frequently employed method for producing the foundational 5-bromo-7-azaindole involves the bromination of 7-azaindoline followed by dehydrogenation.[3] This approach avoids some of the harsher conditions or more expensive reagents of other routes.

Step 1: Hydrogenation of 7-Azaindole to 7-Azaindoline

  • To a pressure reaction vessel, add 7-azaindole (1 equivalent) and Raney Nickel (e.g., 0.3 equivalents by weight).

  • Add ethanol as the solvent (e.g., 6-7 mL per gram of 7-azaindole).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 4 MPa.

  • Heat the mixture to 95 °C with stirring and maintain for 12 hours.

  • Cool the reaction to room temperature, carefully vent the hydrogen, and filter the mixture to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • The resulting filtrate contains 7-azaindoline and is used directly in the next step.

Step 2: Bromination and Dehydrogenation

  • To the ethanolic solution of 7-azaindoline, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction for 8 hours at room temperature.

  • Add an oxidizing agent, such as manganese dioxide (MnO2), to facilitate the dehydrogenation of the azaindoline back to the aromatic azaindole system.

  • Stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 5-bromo-7-azaindole.

Trustworthiness through Self-Validation: Each step of this synthesis must be monitored by an appropriate analytical method (TLC, LC-MS) to confirm the consumption of starting material and the formation of the desired product. The final product's identity and purity (>99%) should be rigorously confirmed by 1H NMR, 13C NMR, and mass spectrometry, ensuring its suitability for subsequent derivatization.[3]

Strategic Derivatization via Cross-Coupling

The true power of the 5-bromo-3-(trifluoromethyl) scaffold lies in its capacity for diversification. The C5-bromo position is primed for palladium-catalyzed cross-coupling, allowing for the introduction of aryl, heteroaryl, alkyl, and alkyne groups.

G Core 5-bromo-3-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald Pd catalyst, base Product_Suzuki C5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira C5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald C5-Amino Derivative Buchwald->Product_Buchwald

Caption: Key cross-coupling derivatization strategies.

Case Study: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[3][4] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent starting point for potent FGFR inhibitors.[3][4]

Design Rationale and SAR Insights

Starting with a known, low-molecular-mass FGFR inhibitor, researchers hypothesized that introducing a trifluoromethyl group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine core could enhance activity.[3] The rationale was that the CF3 group could form a crucial hydrogen bond with the backbone amide of glycine 485 (G485) in the FGFR1 kinase domain.[3] Further derivatization at the C3 position with various aryl groups was explored to optimize interactions within a hydrophobic pocket of the enzyme.[3]

This strategy proved highly successful. The combination of the C5-trifluoromethyl group and a C3-(3,5-dimethoxyphenyl)methyl substituent resulted in compound 4h , which demonstrated potent, single-digit nanomolar inhibition of FGFR1, 2, and 3.[3][4]

Experimental Protocol: Synthesis of an FGFR Inhibitor (Analogue of 4h)

This protocol describes the synthesis of a C3-substituted derivative from the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 1: Aldol Condensation

  • Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent, 187 mg) in methanol (7 mL).

  • Add 3,5-dimethoxybenzaldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents).

  • Stir the reaction at 50 °C for 5 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the vinyl intermediate.

Step 2: Reduction of the Vinyl Intermediate

  • Dissolve the purified intermediate from Step 1 (1 equivalent) in acetonitrile (7 mL).

  • Add triethylsilane (20 equivalents) and trifluoroacetic acid (21 equivalents).

  • Heat the reaction to reflux for 2 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield the final C3-alkylated product.[3]

Biological Evaluation and Data

The synthesized compounds were evaluated for their ability to inhibit FGFR kinase activity and suppress the proliferation of cancer cell lines.

Table 1: In Vitro Activity of Representative FGFR Inhibitors

CompoundC3-SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)4T1 Cell Proliferation IC₅₀ (µM)
4a -CH₂(phenyl)1301101801.8
4h -CH₂(3,5-dimethoxyphenyl)79250.25
4k -CH₂(3-chloro-4-fluorophenyl)1215320.41
Data synthesized from reported findings.[3][4]

The data clearly demonstrates the success of the design strategy. The introduction of the 3,5-dimethoxyphenyl group in compound 4h led to a significant increase in potency against both the isolated enzymes and the 4T1 breast cancer cell line.[3][4]

Mechanism of Action: FGFR Pathway Inhibition

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling FGFR FGFR RAS RAS-MEK-ERK Pathway FGFR->RAS PI3K PI3K-Akt Pathway FGFR->PI3K PLCG PLCγ Pathway FGFR->PLCG Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation PLCG->Proliferation FGF FGF (Ligand) FGF->FGFR Binds & Activates Inhibitor Compound 4h (Inhibitor) Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR signaling cascade.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design. The strategic placement of the trifluoromethyl group for metabolic stability and binding interactions, combined with the synthetic versatility of the bromo substituent, creates a powerful platform for generating novel therapeutic candidates. The success in developing potent FGFR inhibitors highlights just one of many potential applications.

Future research will undoubtedly explore the derivatization of this core to target other kinase families, as well as entirely different classes of proteins. The inherent drug-like properties of the 7-azaindole core, enhanced by these specific substitutions, ensure that its derivatives will remain a subject of intense investigation in the quest for new and effective medicines.

References

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Synthetic process of 5-bromo-7-azaindole. Patsnap.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

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Methodological & Application

Synthesis Protocol for 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a proposed synthetic pathway for the preparation of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document provides not only a step-by-step protocol but also delves into the rationale behind the chosen synthetic strategy, potential challenges, and key analytical checkpoints, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a versatile hydrogen bond donor and acceptor. The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the 7-azaindole core. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines a robust two-step synthetic approach commencing from the commercially available 5-bromo-7-azaindole.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two key stages:

  • Synthesis of the Starting Material: Preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).

  • Regioselective Trifluoromethylation: Introduction of the trifluoromethyl group at the C3 position of the 5-bromo-7-azaindole core.

Synthesis_Pathway Start 7-Azaindole Intermediate 5-Bromo-7-azaindole Start->Intermediate Bromination Product 5-Bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Intermediate->Product Electrophilic Trifluoromethylation

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate)

While 5-bromo-7-azaindole is commercially available, understanding its synthesis provides valuable context and an alternative in case of supply chain issues. Several methods have been reported, and one common approach involves the direct bromination of 7-azaindole.

Theoretical Framework: Electrophilic Aromatic Substitution

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic, followed by the C5 position. However, direct bromination often leads to a mixture of products. A more controlled method involves the protection of the pyrrole nitrogen, followed by bromination. An alternative, and often higher-yielding, method involves a multi-step sequence starting from a substituted pyridine. For the purpose of this guide, we will focus on a direct bromination method that has been reported to be effective.

Experimental Protocol: Bromination of 7-Azaindole

This protocol is adapted from established procedures for the bromination of 7-azaindole.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
7-AzaindoleReagent Grade, 98%
N-Bromosuccinimide (NBS)Reagent Grade, 99%
Dichloromethane (DCM)Anhydrous
Sodium thiosulfateSaturated aqueous solution
Sodium bicarbonateSaturated aqueous solution
BrineSaturated aqueous solution
Anhydrous sodium sulfateReagent Grade
Round-bottom flaskAppropriate size
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of 7-azaindole) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL/g of 7-azaindole) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 mL/g of 7-azaindole) and brine (5 mL/g of 7-azaindole).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Yield: 70-85%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be recorded and compared to the literature value (176-180 °C).

Part 2: Regioselective C3-Trifluoromethylation

This step is the most critical and challenging part of the synthesis. The direct C3-trifluoromethylation of 5-bromo-7-azaindole is not well-documented in a single, detailed protocol. Therefore, the following protocol is a proposed method based on the successful electrophilic trifluoromethylation of similar indole and azaindole systems. The use of an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent, is suggested.

Theoretical Framework: Electrophilic Trifluoromethylation

The C3 position of the 7-azaindole nucleus is the most electron-rich and, therefore, the most likely site for electrophilic attack. Electrophilic trifluoromethylating reagents, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II) or S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents), are designed to deliver a "CF₃⁺" equivalent to a nucleophilic substrate. The reaction is often facilitated by a Lewis or Brønsted acid catalyst.

Trifluoromethylation_Mechanism Substrate 5-Bromo-7-azaindole Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate Attack at C3 Reagent Electrophilic CF3 Reagent (e.g., Togni's Reagent) Reagent->Intermediate Provides 'CF3+' Product 5-Bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Intermediate->Product Deprotonation

Caption: General mechanism of electrophilic trifluoromethylation.

Proposed Experimental Protocol: C3-Trifluoromethylation

Materials and Equipment:

Reagent/EquipmentGrade/Specification
5-bromo-1H-pyrrolo[2,3-b]pyridineSynthesized as above or purchased
Togni's Reagent II1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole
Zinc triflate (Zn(OTf)₂)Anhydrous
1,2-Dichloroethane (DCE)Anhydrous
Sodium bicarbonateSaturated aqueous solution
BrineSaturated aqueous solution
Anhydrous sodium sulfateReagent Grade
Schlenk flaskAppropriate size
Magnetic stirrer
Argon or Nitrogen source
Syringes and needles

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, 20 mL/g of substrate).

  • Add zinc triflate (Zn(OTf)₂, 0.2 eq) to the suspension.

  • Add Togni's Reagent II (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL/g of substrate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Yield: Moderate to good, potentially in the range of 40-60%, based on similar reactions.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a corrosive solid and a lachrymator. Handle with care.

  • Trifluoromethylating reagents can be moisture-sensitive and should be handled under an inert atmosphere.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with appropriate care.

Conclusion

The synthesis of this compound presents a valuable challenge for synthetic chemists. The proposed two-step protocol, starting from 5-bromo-7-azaindole and employing a regioselective electrophilic trifluoromethylation, offers a logical and feasible route to this important building block. While the C3-trifluoromethylation step is based on established principles rather than a direct literature precedent for this specific substrate, it provides a strong starting point for further optimization and discovery in the field of medicinal chemistry. Researchers are encouraged to carefully monitor the reaction and perform thorough characterization to validate the synthesis.

References

  • Kasztelan, A., & Kwiatkowski, P. (2016). High-Pressure-Mediated Asymmetric Organocatalytic Hydroxyalkylation of Indoles with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 81(15), 6529–6535. [Link]

  • Charpentier, J., & Gillaizeau, I. (2015). Recent advances in the chemistry and biology of 7-azaindole. Bioorganic & Medicinal Chemistry, 23(13), 2841-2854.
  • Umemoto, T., Adachi, K., & Ishihara, S. (2007). Electrophilic Perfluoroalkylation. The Journal of Organic Chemistry, 72(18), 6905–6917.
  • Togni, A. (2010). New Generation, Shelf-Stable Electrophilic Trifluoromethylating Reagents.

detailed experimental procedure for "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Detailed Experimental Guide

Abstract

This compound, a halogenated and trifluoromethylated derivative of 7-azaindole, is a pivotal structural motif in modern medicinal chemistry. Its unique electronic properties and substitution pattern make it a highly sought-after building block for the development of targeted therapeutics, particularly kinase inhibitors such as those targeting the Fibroblast Growth Factor Receptor (FGFR).[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions.[2][3][4] This document provides a comprehensive, two-step experimental protocol for the synthesis of this key intermediate, grounded in established chemical principles and designed for reproducibility and scalability. We detail not only the procedural steps but also the underlying chemical logic, safety protocols, and analytical validation methods.

Introduction and Synthetic Strategy

The synthesis of polysubstituted 7-azaindoles presents unique challenges due to the competing reactivity of the pyridine and pyrrole rings. Our strategy focuses on a logical, sequential functionalization of the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The synthesis is achieved in two primary operations:

  • Electrophilic Trifluoroacetylation: The pyrrole ring of the 7-azaindole nucleus is electron-rich, rendering the C3 position highly susceptible to electrophilic substitution. We leverage this inherent reactivity to install the trifluoromethyl group via trifluoroacetylation with trifluoroacetic anhydride (TFAA), followed by in-situ hydrolysis of the resulting ketone to the trifluoromethyl group. The mechanism involves the formation of a stable ion pair intermediate upon reaction with TFAA.[5]

  • Regioselective Bromination: Following the introduction of the strongly electron-withdrawing trifluoromethyl group at C3, the electronic landscape of the bicyclic system is altered. The subsequent electrophilic bromination using N-Bromosuccinimide (NBS) is directed to the C5 position of the pyridine ring, the most activated site for this transformation.

This sequential approach ensures high regioselectivity and provides a reliable pathway to the desired product.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)≥98%Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA)≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%, ReagentPlus®Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Laboratory Grade-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Laboratory Grade-
Brine (Saturated aq. NaCl)Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Silica Gel230-400 mesh, 60 ÅSorbent Tech.

Standard Equipment: Magnetic stirrers, round-bottom flasks, condensers, nitrogen/argon line, ice bath, rotary evaporator, glass funnels, separatory funnel, flash chromatography setup, standard laboratory glassware.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Causality: This step introduces the trifluoromethyl moiety. The C3 position of 7-azaindole is highly nucleophilic, readily attacking the electrophilic carbonyl carbon of TFAA. The initial adduct eliminates trifluoroacetate, and subsequent hydrolysis (during aqueous workup) of the trifluoroacetyl group is believed to proceed via a stable hydrate which then collapses to the desired product.

Caption: Experimental workflow for Step 1.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) and stir under a nitrogen atmosphere until all solid has dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (8.9 mL, 63.5 mmol, 1.5 equiv) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexanes).

  • Upon completion, carefully cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution (~100 mL) until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

  • Combine the product-containing fractions and evaporate the solvent to afford 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid.

Step 2: Synthesis of this compound

Causality: The trifluoromethyl group at C3 deactivates the pyrrole ring towards further electrophilic attack. The bromination with NBS, a source of electrophilic bromine, therefore occurs preferentially at the C5 position of the pyridine ring, which remains the most electron-rich and sterically accessible site.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (assumed 6.0 g from the previous step, 32.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (5.74 g, 32.2 mmol, 1.0 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition of the solid NBS helps maintain a low temperature and prevents localized overheating.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water (200 mL) and stir.

  • Quench any remaining NBS by adding a small amount of saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography (10-30% EtOAc/Hexanes) to yield the final product, This compound .

Quantitative Data and Characterization

ParameterStep 1 IntermediateStep 2 Final Product
IUPAC Name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineThis compound
Molecular Formula C₈H₅F₃N₂C₈H₄BrF₃N₂
Molecular Weight 186.14 g/mol 265.04 g/mol
Expected Yield 70-85%75-90%
Appearance White to off-white solidWhite to yellow solid
¹H NMR (400 MHz, DMSO-d₆) Expected: δ ~12.5 (s, 1H, NH), 8.3-8.5 (m, 2H), 8.1 (s, 1H), 7.2 (m, 1H)Expected: δ ~12.8 (s, 1H, NH), 8.6 (d, 1H), 8.4 (d, 1H), 8.2 (s, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆) Expected: δ ~ -60 ppm (s, 3F)Expected: δ ~ -61 ppm (s, 3F)
Mass Spec (ESI+) Expected m/z: 187.05 [M+H]⁺Expected m/z: 264.96, 266.96 [M+H]⁺ (Isotopic pattern)

Safety and Handling

All experimental procedures must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[6]

  • Trifluoroacetic Anhydride (TFAA): Highly corrosive and toxic. Causes severe skin and eye burns. Reacts violently with water and moisture. Handle with extreme caution in a dry environment.

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Anhydrous Solvents (THF, DMF): Flammable liquids and vapors. DMF is a reproductive toxin. Avoid inhalation and skin contact. Ensure all sources of ignition are removed from the work area.

  • Workup and Quenching: Quenching procedures, especially with NaHCO₃, can be vigorous and release gas. Perform these steps slowly and with caution in an open or vented vessel within the fume hood.

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to local and institutional environmental health and safety guidelines.[8]

References

  • CymitQuimica. (2023, June 8). 5-Bromo-2-methyl-3-(trifluoromethyl)
  • Google Patents. (CN109232399B). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. (2013, October 17). 5-Bromo-3-fluoro-2-(trifluoromethyl)
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  • PubChem.3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
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  • He, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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  • Abbiati, G., et al. (2013). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
  • Trávníček, Z., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E.
  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
  • Cipiciani, A., et al. (1981). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2.
  • TCI Chemicals.5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • So, C. M., et al. (2020).
  • Wang, Y., et al. (2017). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules.
  • De Rycker, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery.
  • So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
  • ResearchGate. (2018). Synthesis of the N-(3-trifluoroacetylindol-7-yl) acetamides 4a–g. Diagram from Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, and its derivatization is of paramount importance in the discovery of novel therapeutics. The presence of a trifluoromethyl group at the 3-position introduces unique electronic properties that can significantly influence the molecule's biological activity and pharmacokinetic profile. This document offers a blend of theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Scientific Foundation: The Suzuki-Miyaura Reaction on an Electron-Deficient Heterocycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide, forming a carbon-carbon bond.[1][2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

The substrate in focus, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, presents specific considerations:

  • The 7-Azaindole Core: This nitrogen-rich heterocycle can potentially coordinate with the palladium catalyst, sometimes inhibiting catalytic activity. The N-H proton is also acidic and can interact with the basic conditions of the reaction.[3]

  • The Bromine at C-5: This is the reactive site for the oxidative addition of the palladium catalyst, initiating the catalytic cycle.

  • The Trifluoromethyl Group at C-3: As a potent electron-withdrawing group, the CF₃ moiety enhances the electrophilicity of the 7-azaindole ring system. This electronic effect generally facilitates the rate-limiting oxidative addition step of the Suzuki-Miyaura catalytic cycle, making the C-Br bond more susceptible to cleavage by the Pd(0) catalyst.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition: A low-valent Palladium(0) complex, typically bearing phosphine ligands, inserts into the carbon-bromine bond of the this compound. This step forms a square planar Palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group makes the aryl bromide more electron-deficient, which can accelerate this oxidative addition step.[5][8]

  • Transmetalation: The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 5-aryl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylBr 5-bromo-3-(CF₃)-7-azaindole ArylBr->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Aryl_complex Ar-Pd(II)L₂(R) Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-3-(CF₃)-7-azaindole RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

While no single protocol is universally optimal for all arylboronic acids, the following procedures provide robust starting points for the Suzuki-Miyaura coupling of this compound. It is crucial to perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.

Recommended Starting Protocol: Conventional Heating

This protocol is based on conditions found to be effective for structurally similar heteroaryl bromides, such as 5-bromoindoles.[10]

Table 1: Reagents and Materials for Conventional Heating Protocol

Reagent/MaterialAmount (Equivalents)Molar Amount (mmol)Weight/Volume
This compound1.00.5133.5 mg
Arylboronic Acid1.2 - 1.50.6 - 0.75Varies
Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)0.012.2 mg
SPhos0.04 (4 mol%)0.028.2 mg
Potassium Carbonate (K₂CO₃)2.0 - 3.01.0 - 1.5138 - 207 mg
1,4-Dioxane (anhydrous)--4.0 mL
Water (degassed)--1.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium carbonate.

  • Catalyst/Ligand Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the main reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Setup 1. Add Reactants & Catalyst to Dry Vial Start->Setup Inert 2. Purge with Inert Gas (Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-100 °C) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify End End (Pure Product) Purify->End

Figure 2: General experimental workflow for Suzuki coupling.
Alternative Protocol: Microwave-Assisted Synthesis

For rapid optimization and synthesis, microwave irradiation can significantly shorten reaction times.[6] Modern palladium pre-catalysts, like XPhos Pd G2 or G4, are often highly effective in these conditions.[6]

Table 2: Reagents and Materials for Microwave Protocol

Reagent/MaterialAmount (Equivalents)Molar Amount (mmol)Weight/Volume
This compound1.00.253.4 mg
Arylboronic Acid1.50.3Varies
XPhos Pd G20.05 (5 mol%)0.017.9 mg
Potassium Phosphate (K₃PO₄)3.00.6127.4 mg
Ethanol--1.6 mL
Water (degassed)--0.4 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2 pre-catalyst, and potassium phosphate.

  • Solvent Addition: Add ethanol and degassed water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 110-130 °C for 20-40 minutes with stirring.

  • Work-up and Purification: Follow steps 7 and 8 from the conventional heating protocol.

Troubleshooting and Optimization

Even with robust starting protocols, challenges can arise. Below are common issues and strategies to overcome them.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor solvent choice.- Ensure an inert atmosphere is maintained. - Try a different palladium pre-catalyst (e.g., Buchwald-type G3 or G4 pre-catalysts). - Switch to a stronger base like K₃PO₄ or Cs₂CO₃. - Screen other solvents such as THF/water or DMF.
Debromination of Starting Material Proto-deboronation of the boronic acid followed by reduction of the aryl bromide.- Use rigorously degassed solvents. - Increase the equivalents of boronic acid slightly (e.g., to 1.5-2.0 eq.). - A tandem catalyst system like XPhosPdG2/XPhos has been shown to mitigate debromination in similar systems.[6]
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.- Thoroughly degas all solvents and maintain a strict inert atmosphere. - Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents). - Reduce the catalyst loading if yields are otherwise acceptable.
Poor Yield with Electron-Deficient Arylboronic Acids Slower transmetalation step.- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the catalytic cycle. - Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for generating diverse libraries of C-5 arylated 7-azaindoles. The electron-withdrawing trifluoromethyl group generally enhances the reactivity of the substrate towards oxidative addition. By selecting an appropriate palladium catalyst/ligand system, base, and solvent, researchers can achieve high yields and purity. The protocols provided herein serve as a validated starting point, and the troubleshooting guide offers a framework for rapid optimization, empowering scientists in the synthesis of novel compounds for drug discovery and development.

References

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  • Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. PubMed. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Processes for preparing JAK inhibitors and related intermediate compounds.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • WO 2014/093566 A1. Googleapis. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Functionalization of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry and drug development, serving as a bioisostere of indole. Its unique electronic properties and hydrogen bonding capabilities make it a frequent component in molecules targeting kinases, a critical class of enzymes in cell signaling. The specific substrate, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , is a highly valuable building block for creating complex molecular architectures. The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at C3 modulates the electronic character of the ring system, often enhancing biological activity.

A prominent example underscoring the significance of this scaffold is Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, approved for the treatment of late-stage melanoma.[1][2] The core of Vemurafenib is a functionalized 7-azaindole, highlighting the therapeutic potential unlocked by decorating this heterocyclic system. This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed functionalization of this compound, focusing on robust and versatile C-C and C-N bond-forming reactions.

Core Challenges & Mechanistic Considerations

Functionalizing this compound presents unique challenges that must be addressed through careful selection of catalytic systems.

  • Electronic Effects: The pyridine nitrogen and the C3-trifluoromethyl group render the entire heterocyclic system electron-deficient.[3] This property makes the C5-Br bond highly susceptible to oxidative addition to a Pd(0) center, which is the first and often rate-determining step in the catalytic cycle. However, the electron-deficient nature of the product can make the final reductive elimination step more difficult.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition. This is a common issue with nitrogen-rich heterocycles.[4]

  • Ligand Selection: The choice of phosphine ligand is paramount to overcoming these challenges. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are often required. These ligands promote a high rate of reductive elimination, prevent catalyst dimerization, and their steric bulk can disfavor inhibitory coordination of the pyridine nitrogen to the palladium center.[5][6]

Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which forms the basis for the specific transformations discussed in this guide.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar)X Pd0->PdII_Complex Ar-X Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Intermediate L₂Pd(II)(Ar)R PdII_Complex->PdII_Intermediate R-M PdII_Intermediate->Pd0 Ar-R RedElim Reductive Elimination OxAdd_label Oxidative Addition Transmetal_label Transmetalation RedElim_label Reductive Elimination

Caption: Generalized catalytic cycle for Pd(0) cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[7][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. For 5-bromo-7-azaindole derivatives, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a reliable and commercially available catalyst that often gives good results.[7] For more challenging couplings, using a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos can significantly improve yields by accelerating the reductive elimination step.[9]

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is also effective, particularly in systems prone to side reactions.[4]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. Water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling on Related Scaffolds

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Substrate NotesReference
Pd(dppf)Cl₂K₂CO₃DME802~955-bromo-1-ethyl-1H-indazole[7][8]
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH60185-933-iodo-6-chloro-7-azaindole[9]
Pd(OAc)₂ / SPhosK₃PO₄MeCN/H₂OReflux1-2HighChloroamino-N-heterocycles[10]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5-0.780-955-bromo-spiro[indole-piperidine][11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Work-up A 1. Combine Substrate, Boronic Acid & Base in Flask B 2. Add Solvent Mixture (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (Vacuum/Argon Cycles x3) B->C D 4. Add Pd Catalyst/Ligand under Argon C->D E 5. Heat to 80-100 °C & Monitor (TLC/LCMS) D->E F 6. Cool, Dilute with EtOAc, Filter through Celite E->F G 7. Aqueous Work-up (Wash with H₂O & Brine) F->G H 8. Dry (Na₂SO₄), Concentrate & Purify (Chromatography) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

  • Inerting: Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst. For example, use [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[12][13] This is particularly valuable for synthesizing analogs of bioactive molecules where a nitrogen linker is required.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. For electron-deficient heterocycles, third-generation biarylphosphine ligands like XPhos or tBuXPhos are often the systems of choice.[14] They are used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts (precatalysts) that incorporate these ligands are also highly effective and convenient.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13] These bases are strong enough to deprotonate the amine nucleophile without competing in the reaction.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vial tightly and heat the mixture to 90-110 °C. Monitor the reaction's progress by LC-MS. Reaction times can vary from 4 to 24 hours.

  • Quenching & Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Application Note 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as key structural elements in pharmacophores.[10]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[17] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[17]

  • Solvent: Anhydrous THF or DMF can be used as co-solvents, especially if the reagents are not fully soluble in the amine base.

Protocol 3: General Procedure for Sonogashira Coupling

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Solvent and Base: Add anhydrous triethylamine (Et₃N) or a mixture of THF and Et₃N (e.g., 2:1 ratio).

  • Inerting: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive argon flow, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate or dichloromethane, wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Application Note 4: Heck Coupling for C-C Vinylation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene product.[18][19] This reaction is a powerful tool for introducing vinyl groups, which are present in many natural products and pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used to stabilize the catalyst.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the H-X acid generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure solubility and allow for higher reaction temperatures (100-140 °C).

A cascade C-N cross-coupling/Heck reaction has been successfully used to synthesize the azaindole core itself, demonstrating the scaffold's compatibility with Heck conditions.[20][21]

Protocol 4: General Procedure for Heck Coupling

Step-by-Step Methodology:

  • Vessel Preparation: In a sealable pressure tube, combine this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a phosphine ligand (e.g., PPh₃, 0.10 equiv).

  • Solvent and Base: Add anhydrous DMF and triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The this compound scaffold is a versatile platform for the synthesis of complex molecules with significant potential in drug discovery. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide a robust toolkit for its functionalization. Success in these transformations hinges on a rational approach to selecting the catalyst, ligand, base, and solvent system to address the specific electronic and steric properties of this electron-deficient heterocyclic substrate. The protocols outlined in this guide provide a solid foundation for researchers to explore and expand the chemical space around this important molecular core.

References

  • Slobbe, P., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology. [Link]

  • Jesus, A. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Al-Tel, T. H., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Jesus, A. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Slobbe, P., et al. (2017). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Iesce, M. R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 7719-7730. [Link]

  • WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Vaitkeviciene, E., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. [Link]

  • Bentabed-Ababsa, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6965-6975. [Link]

  • Ferreira, R. J., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 17(8), 1035. [Link]

  • Wang, D-H., et al. (2009). Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. Organometallics, 28(14), 4272–4275. [Link]

  • Seela, F., et al. (1994). Palladium-Catalyzed Functionalizations of a C-5 Triflate Intermediate. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(27), 6909-6913. [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Ferreira, R. J., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]

  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. ResearchGate. [Link]

  • Sangeetha, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683–8693. [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Legrand, B., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. European Journal of Medicinal Chemistry, 159, 244-259. [Link]

  • Kumar, A., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. [Link]

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Application Note: Comprehensive NMR Characterization of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The structural complexity of this 7-azaindole derivative, featuring a bromine substituent and a trifluoromethyl group, necessitates a multi-dimensional NMR approach for unambiguous resonance assignment. This document outlines detailed, step-by-step protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Beyond procedural instructions, we delve into the causal reasoning behind experimental parameter selection and provide a thorough interpretation of the expected spectral data, grounded in established principles of NMR spectroscopy. This guide is designed to empower researchers to confidently elucidate the structure and purity of this and structurally related compounds.

Introduction: The Structural Significance of a Privileged Scaffold

This compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold frequently described as "privileged" in medicinal chemistry due to its prevalence in biologically active molecules. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is found in numerous kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the C5-position provides a versatile handle for further synthetic modifications via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the C3-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and binding affinity.

Given its importance, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is the most powerful tool for this purpose. This note presents a systematic approach to its complete NMR characterization.

Experimental Design & Rationale

A logical workflow is essential for the efficient and complete characterization of the target molecule. The proposed experimental plan is designed to build upon the information gathered at each step, from simple 1D experiments to more complex 2D correlations.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Assignment Prep Dissolve ~10-15 mg in 0.6 mL of DMSO-d6 H1 ¹H NMR (Proton Count & Multiplicity) Prep->H1 Initial structural overview F19 ¹⁹F NMR (CF₃ Environment) H1->F19 Confirm CF₃ presence C13 ¹³C{¹H} NMR (Carbon Skeleton) F19->C13 Complete nucleus survey COSY ¹H-¹H COSY (Proton-Proton Couplings) C13->COSY Identify spin systems HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Assign protonated carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assign quaternary carbons & connect fragments Assign Full Structural Assignment HMBC->Assign

Figure 1: A logical workflow for the comprehensive NMR characterization of this compound.

Protocols and Methodologies

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound for the following reasons:

  • Excellent Solubilizing Power: It readily dissolves a wide range of organic compounds, including heterocyclic systems.

  • High Boiling Point: This minimizes solvent evaporation during longer 2D experiments.

  • Observation of Exchangeable Protons: The N-H proton of the pyrrole ring, which may undergo rapid exchange in protic solvents like methanol-d₄, is typically well-resolved as a broad singlet in DMSO-d₆.

Protocol:

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard).

  • Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

NMR Instrument Parameters

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving complex multiplets.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 14 ppm; Number of Scans: 16To identify all proton signals, their integrations, chemical shifts, and multiplicities.
¹³C{¹H} NMR Spectral Width: -10 to 180 ppm; Number of Scans: 1024To identify all unique carbon environments. Proton decoupling simplifies the spectrum to singlets.
¹⁹F NMR Spectral Width: -50 to -80 ppm; Number of Scans: 64To observe the chemical shift of the trifluoromethyl group. A singlet is expected.
¹H-¹H COSY 2048 x 256 data points; 4 scans per incrementTo identify scalar-coupled protons, revealing neighboring protons in the aromatic rings.
¹H-¹³C HSQC 2048 x 256 data points; 8 scans per incrementTo correlate each proton with its directly attached carbon atom.
¹H-¹³C HMBC 2048 x 512 data points; 16 scans per incrementTo identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

Spectral Analysis and Data Interpretation

The following sections detail the expected NMR data based on the structure of this compound and data from analogous 7-azaindole derivatives.[1][2]

Structure and Numbering: Chemical structure of this compound with atom numbering.

¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one broad signal for the N-H proton.

  • N-H Proton (H1): A broad singlet is anticipated at a downfield chemical shift (δ > 12.0 ppm) due to hydrogen bonding and the acidic nature of the pyrrole proton.

  • Pyrrole Proton (H2): This proton is adjacent to the electron-withdrawing CF₃ group and is expected to appear as a singlet or a narrow quartet (due to long-range coupling to the CF₃ group, ⁴JHF) around δ 8.5-8.8 ppm.

  • Pyridine Protons (H4 & H6): These two protons form an AX spin system. They will appear as two doublets with a small meta-coupling constant (⁴JHH ≈ 2.0-2.5 Hz). H6 is adjacent to the nitrogen atom and is expected to be the most downfield of the pyridine protons (δ ≈ 8.6-8.9 ppm). H4, being ortho to the bromine atom, is expected around δ 8.3-8.5 ppm.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1> 12.0br s-
H68.6 - 8.9d⁴JHH ≈ 2.2
H28.5 - 8.8s or q⁴JHF ≈ 1.5
H48.3 - 8.5d⁴JHH ≈ 2.2
¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

The trifluoromethyl group is a powerful probe of the local electronic environment.

  • CF₃ Group: A single sharp singlet is expected. The chemical shift for trifluoromethyl groups attached to aromatic rings typically falls in the range of δ -60 to -70 ppm relative to CFCl₃.[3] The electron-deficient nature of the pyrrolopyridine ring system will influence this shift.

Table 2: Predicted ¹⁹F NMR Data

Fluorine NucleiPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-65 to -68s
¹³C{¹H} NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Eight distinct signals are expected.

  • Quaternary Carbons: Five quaternary carbons are present (C3, C3a, C5, C7a, and the CF₃ carbon). The carbon bearing the bromine (C5) will be significantly shielded compared to an unsubstituted carbon. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The C3 carbon, directly attached to the CF₃ group, will also be a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 30-40 Hz).[3]

  • Protonated Carbons (CH): Three CH carbons (C2, C4, C6) are present. Their chemical shifts can be definitively assigned using an HSQC experiment.

Table 3: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (¹⁹F coupled)Key HMBC Correlations
C7a148 - 152sH6, H2
C6145 - 148sH4
C4130 - 133sH6
C2125 - 128sH1
C3a124 - 127sH2, H4
CF₃119 - 122q (¹JCF ≈ 275 Hz)-
C3115 - 118q (²JCF ≈ 35 Hz)H2
C5110 - 114sH4, H6
2D NMR Correlation Analysis

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by connecting atoms through bonds.

Figure 2: Key expected 2D NMR correlations for structural assignment.

  • ¹H-¹H COSY: This experiment will confirm the meta-coupling between H4 and H6, which will manifest as a cross-peak connecting their respective signals. This definitively establishes their spatial relationship on the pyridine ring.

  • ¹H-¹³C HSQC: This spectrum provides the most straightforward assignments by directly correlating each proton to its attached carbon. Cross-peaks will be observed for H2-C2, H4-C4, and H6-C6.

  • ¹H-¹³C HMBC: The HMBC experiment is the cornerstone for assigning the quaternary carbons and confirming the overall connectivity. Key expected correlations include:

    • H2 will show correlations to C3, C3a, and C7a, locking down the pyrrole ring environment.

    • H4 will correlate to C6, C5, and C3a, bridging the two rings and confirming the position of the bromine atom.

    • H6 will correlate to C4, C5, and C7a, providing complementary information to solidify the pyridine ring assignments.

    • The N-H proton (H1) will show correlations to C2 and C7a, confirming its position.

Conclusion

The structural elucidation of this compound is systematically achievable through a combination of 1D and 2D NMR experiments. By following the detailed protocols and applying the interpretive logic outlined in this application note, researchers can obtain unambiguous and comprehensive characterization of this valuable synthetic intermediate. The workflow and principles described herein are broadly applicable to a wide range of substituted heterocyclic compounds, providing a robust framework for structural verification in drug discovery and development.

References

  • Royal Society of Chemistry. Supporting Information for "A general method for the trifluoromethylation of pyridines and other heterocycles". Available at: [Link]

  • Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3] Its aberrant activation through gene amplification, mutations, or fusions is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[4][5] This has established the FGFR family as a high-value target for cancer therapy. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged core structure for developing potent kinase inhibitors.[6] This document provides a detailed guide for researchers on utilizing a key intermediate, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , to synthesize novel FGFR inhibitors. We will explore the rationale behind this building block, detail robust synthetic protocols for C-N bond formation, and provide context for biological evaluation.

Introduction: The Rationale for Targeting FGFR

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[6] Ligand binding induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][7] Dysregulation of this axis can lead to uncontrolled tumor growth and resistance to other therapies.[1][5]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding cleft of FGFRs have shown significant clinical promise. The 1H-pyrrolo[2,3-b]pyridine core is particularly effective as it mimics the purine structure of ATP and can form crucial hydrogen bonds with the kinase hinge region.[6]

FGFR Signaling Pathway Overview

The diagram below illustrates the canonical FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation PLCg PLCγ FGFR:f1->PLCg Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., from Pyrrolopyridine) Inhibitor->FGFR:f1 Inhibition

Caption: Canonical FGFR signaling pathway and mechanism of TKIs.

The Strategic Importance of the Starting Material

The choice of This compound as a synthetic precursor is deliberate and strategic for several reasons:

  • Pyrrolo[2,3-b]pyridine Core: This 7-azaindole scaffold acts as a bioisostere of adenine, enabling it to function as an effective "hinge-binder" within the ATP pocket of FGFR.

  • Bromine at C5-Position: The bromine atom serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, allowing for the introduction of various substituents to explore the solvent-exposed region of the kinase and optimize pharmacokinetic properties.

  • Trifluoromethyl (CF3) Group at C3-Position: This electron-withdrawing group serves a dual purpose. Electronically, it can modulate the pKa of the pyrrole nitrogen. Structurally, it is positioned to make productive interactions within the ATP binding site. Docking studies of similar compounds have shown that groups at this position can form hydrogen bonds with key residues, such as Glycine, significantly enhancing binding affinity and potency.[6]

Synthetic Workflow: From Building Block to Inhibitor

The primary synthetic route involves a palladium-catalyzed cross-coupling reaction at the C5 position. The Buchwald-Hartwig amination is particularly powerful for creating C-N bonds, a common linkage in many kinase inhibitors.

Synthetic_Workflow Start 5-Bromo-3-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine (Starting Material) Coupling Buchwald-Hartwig C-N Cross-Coupling Start->Coupling Amine Amine Coupling Partner (R-NH2) Amine->Coupling Crude Crude Product Coupling->Crude Purify Purification (Column Chromatography) Crude->Purify Final Final Product: 5-Amino-Substituted FGFR Inhibitor Purify->Final Analysis Characterization (NMR, LC-MS, HRMS) Final->Analysis

Caption: General workflow for synthesizing FGFR inhibitors.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the regioselective monoamination at the C2 position of a related pyridine substrate, which is a principle that can be applied to the C5 position of the title compound.[8] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reaction with sterically hindered or electronically challenging heteroaryl halides.[9]

Reaction: Synthesis of N-Aryl-5-(3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)amine

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (e.g., Aniline derivative) (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos or tBuXPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under a stream of argon or nitrogen.

    • Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.[10]

  • Reagent Addition:

    • Add the this compound and the amine coupling partner to the flask.

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition:

    • Add the anhydrous solvent via syringe. A typical concentration is 0.1 M with respect to the limiting reagent (the bromo-pyridine).

    • Causality Note: Anhydrous solvents are essential as water can hydrolyze the base and interfere with the catalytic cycle. Toluene and dioxane are favored for their high boiling points and ability to dissolve the organic reagents and catalyst complex.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 2-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), to yield the pure N-substituted product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Potency of Pyrrolo[2,3-b]pyridine Derivatives

Compounds synthesized from this scaffold have demonstrated potent and selective inhibition of FGFR kinases. The table below summarizes representative data for inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, showcasing the potential of this chemical series.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[11]
13 ----[12]
AZD4547 0.22.51.8165[5][13]

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data for compound 13 is qualitative in the source. AZD4547 is a related selective pan-FGFR inhibitor provided for context.

Troubleshooting Common Synthetic Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of palladium precatalyst and ligand. Switch to a stronger base (e.g., NaOtBu or LHMDS). Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Side reaction competing with amination.Use a less sterically hindered ligand. Lower the reaction temperature slightly. Ensure a truly inert atmosphere.
Poor Regioselectivity (Applicable to di-halogenated substrates) Similar reactivity of halogen sites.Modify the ligand and base combination; steric bulk can often influence selectivity.[8]

References

  • Taylor, J. G., & Scherpereel, A. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Review of Clinical Pharmacology, 14(10), 1233-1252. [Link]

  • Subbiah, V., & Iannotti, N. O. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(16), 4043. [Link]

  • Xie, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy, 8(1), 268. [Link]

  • Li, X., et al. (2020). Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review). Oncology Letters, 20(4), 1-1. [Link]

  • Dienstmann, R., et al. (2012). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery, 3(3), 264-279. [Link]

  • Mancuso, P., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Review of Clinical Pharmacology, 14(10), 1233-1252. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1363-1371. [Link]

  • Morgillo, F., et al. (2024). Understanding and Overcoming Resistance to Selective FGFR inhibitors Across FGFR2-Driven Malignancies. FirstWord Pharma. [Link]

  • Wang, Y., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 25(21), 5026. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Peng, S., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200-2210. [Link]

  • Bubna, A. K. (2015). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Targeted Oncology, 10(4), 483-496. [Link]

  • Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gavelle, O., et al. (2012). AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Cancer Research, 72(8), 2045-2056. [Link]

Sources

"5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" in kinase inhibitor drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. Protein kinases, with over 500 members in the human genome, represent a vast class of "druggable" targets.[1] A recurring challenge in this field is achieving selectivity, as most inhibitors target the highly conserved ATP-binding site.[1] This has led to the concept of "privileged scaffolds"—molecular frameworks that possess a high affinity for the ATP-binding pocket of multiple kinases, yet are amenable to chemical modifications that bestow target specificity.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such privileged scaffold.[2][3][4][5] Its defining feature is the ability of the pyridine nitrogen and the pyrrole N-H to act as a hydrogen bond acceptor and donor, respectively. This arrangement forms a bidentate hydrogen bond with the kinase "hinge" region, the flexible segment connecting the N- and C-lobes of the kinase domain, effectively mimicking the adenine portion of ATP.[3] The FDA-approved drug Vemurafenib, a potent B-RAF inhibitor, is a prominent example of a successful therapeutic built upon the 7-azaindole core, underscoring the scaffold's clinical relevance.[2][3][4]

This guide focuses on a specific, functionalized 7-azaindole derivative: This compound . The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity and exploring structure-activity relationships (SAR) through cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 3-position can significantly modulate the electronic properties of the ring system and potentially engage in specific interactions within the ATP pocket, such as forming hydrogen bonds or occupying hydrophobic sub-pockets.[6][7] These substitutions make this scaffold a highly valuable starting point for fragment-based and structure-based drug design campaigns.

Part 1: Synthesis and Derivatization Strategy

The synthesis of functionalized 7-azaindoles is well-established. While a specific protocol for the title compound is proprietary to individual labs, a general and robust synthetic route can be adapted from known methodologies for related structures. The following protocol outlines a plausible, multi-step synthesis to obtain the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold

This protocol is a representative synthesis adapted from established literature on similar pyrrolo[2,3-b]pyridine derivatives.

Objective: To synthesize this compound.

Materials:

  • Starting materials (e.g., substituted 2-aminopyridines)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for trifluoromethylation (e.g., trifluoroacetic anhydride)

  • Reagents for cyclization (e.g., palladium catalysts, bases)

  • Reagents for bromination (e.g., N-Bromosuccinimide)

  • Standard laboratory glassware and purification equipment (chromatography system)

Step-by-Step Methodology:

  • Introduction of the Trifluoromethyl Group: Start with a suitable 2-amino-x-bromopyridine precursor. The trifluoromethyl group can be introduced at a position that will ultimately become the 3-position of the pyrrolo[2,3-b]pyridine ring through a reaction like trifluoroacetylation followed by subsequent chemical transformations.

  • Pyrrole Ring Formation: A common method for constructing the fused pyrrole ring is the Sonogashira coupling of an iodinated pyridine precursor with a protected acetylene, followed by a base-mediated cyclization. Alternatively, a palladium-catalyzed annulation reaction can be employed.

  • Bromination (if necessary): If the bromine is not carried through from the starting material, selective bromination of the 7-azaindole core can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as DMF or acetonitrile. The position of bromination is directed by the existing substituents.

  • Purification: Following the reaction, the crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Workflow via Suzuki Coupling

The bromine atom at the 5-position is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive exploration of the chemical space.

Suzuki_Coupling_Workflow Start 5-bromo-3-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) Boronic_Acid->Reaction Library Library of Kinase Inhibitor Candidates Reaction->Library

Figure 1: Suzuki coupling workflow for library synthesis.

Part 2: Biochemical and Cellular Evaluation

Once a library of compounds is synthesized, a systematic screening cascade is required to identify potent and selective inhibitors. This typically involves a primary biochemical screen followed by secondary cell-based assays.

Protocol 2: Primary Biochemical Kinase Assay (ADP-Glo™ Universal Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to nearly any kinase.[8]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against a target kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Materials:

  • Target kinase and its specific substrate (protein or peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, its substrate, ATP, and the appropriate reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Initiation: Add the kinase reaction mixture to the wells containing the test compounds to start the reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion & Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cellular Target Engagement & Proliferation Assay (Ba/F3 System)

Biochemical assays do not account for cell permeability, off-target effects, or cellular metabolism. Cell-based assays are therefore a critical next step.[1][9] The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be engineered to depend on the activity of a specific oncogenic kinase for its proliferation and survival.[10]

Objective: To assess the ability of a compound to inhibit a target kinase in a cellular context and reduce cancer cell proliferation.

Principle: Ba/F3 cells normally require the cytokine IL-3 to grow. When transfected with a constitutively active oncogenic kinase, they become IL-3 independent, and their survival now relies solely on the activity of that kinase. Inhibition of the target kinase will lead to apoptosis and a reduction in cell proliferation, which can be measured using a viability reagent like CellTiter-Glo®.[10]

Materials:

  • Engineered Ba/F3 cell line expressing the target oncogenic kinase

  • Growth medium (e.g., RPMI-1640 with supplements, without IL-3)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96- or 384-well cell culture plates

  • Standard cell culture equipment and a plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding: Harvest the engineered Ba/F3 cells and seed them into the wells of a microplate at a predetermined density (e.g., 5,000 cells/well) in IL-3-free medium.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂. This allows for multiple cell doublings.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

Part 3: Structure-Activity Relationship (SAR) Analysis

The derivatization of the this compound core allows for a systematic exploration of the SAR. The following table presents hypothetical, yet plausible, data based on published results for similar scaffolds targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[6][7][11]

Table 1: Representative SAR Data for FGFR1 Inhibitors

Compound IDR Group (at 5-position)FGFR1 IC₅₀ (nM)Ba/F3-FGFR1 GI₅₀ (nM)
Core -Br>10,000>10,000
1a Phenyl8501,200
1b 3-Methoxyphenyl210350
1c 3,5-Dimethoxyphenyl4580
1d 3-Hydroxyphenyl150220
1e 3-Aminophenyl130190
1f 3-Chlorophenyl450600

Analysis of SAR:

  • Core Requirement: The unmodified bromo-scaffold is inactive, demonstrating the necessity of the R-group for target engagement.

  • Aromatic Interaction: The introduction of a simple phenyl group (1a) confers modest activity, suggesting an interaction within a hydrophobic pocket.

  • Hydrogen Bonding: The addition of meta-substituents capable of hydrogen bonding (methoxy, hydroxyl, amino groups in 1b, 1d, 1e) significantly improves potency. This suggests the R-group is oriented towards a region of the ATP-binding site with hydrogen bond donor/acceptor residues.

  • Hydrophobic Pocket Filling: The 3,5-dimethoxyphenyl substitution (1c) provides the highest potency. This indicates that the pocket can accommodate and favorably interacts with two methoxy groups, likely through a combination of hydrogen bonding and optimal hydrophobic interactions.[7]

  • Electronic Effects: The electron-withdrawing chloro-substituent (1f) is less favorable than hydrogen-bond donors, indicating that electronic effects alone are less critical than specific polar interactions in this region of the binding site.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF Ligand FGFR Extracellular TM Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Compound 1c (Pyrrolo[2,3-b]pyridine Derivative) Inhibitor->FGFR:f2 Inhibition

Figure 2: Simplified FGF/FGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with synthetically tractable handles for modification, allows for rapid generation of potent and selective compounds. The protocols and workflows described herein provide a comprehensive framework for researchers to synthesize, screen, and optimize derivatives of this scaffold. Future work should focus on expanding the library of derivatives to probe additional interactions within the ATP binding site, performing broad kinome screening to assess selectivity, and ultimately advancing lead compounds into preclinical in vivo models.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link][2][3]

  • Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link][4]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link][5]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][1]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][10]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link][9]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][6]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][7][11]

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Application Notes and Protocols for the Functionalization of the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and ability to act as both a hydrogen-bond donor and acceptor have cemented its role in the development of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2][3] This guide provides a comprehensive overview of the key strategies for the functionalization of the 7-azaindole core, offering detailed experimental protocols and expert insights for researchers in medicinal chemistry and drug development. We will delve into the regioselective modification of this important pharmacophore through a variety of chemical transformations, including electrophilic halogenation, directed metalation, and transition-metal-catalyzed cross-coupling reactions.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This substitution significantly alters the electronic distribution of the ring system, enhancing its hydrogen bonding capabilities and metabolic stability, which are highly desirable properties in drug candidates.[1] The strategic importance of this scaffold is underscored by its presence in numerous approved drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib, which highlights the therapeutic potential of C-arylated 7-azaindole moieties.[1] The ability to precisely functionalize the 7-azaindole ring at its various positions (N-1, C-2, C-3, C-4, C-5, and C-6) is therefore of paramount importance for generating novel molecular architectures with fine-tuned pharmacological profiles.[4][5][6]

This document will serve as a practical guide to the most effective methods for achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core, with a focus on robust and reproducible protocols.

Strategic Functionalization Pathways

The functionalization of the 7-azaindole core can be approached through several key strategic pathways. The choice of method depends on the desired position of substitution and the nature of the functional group to be introduced.

Functionalization_Strategies Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Core Halogenation Electrophilic Halogenation (C-3) Pyrrolo_pyridine->Halogenation I₂, NIS, NBS Metalation Directed Metalation (C-2, C-4, C-6) Pyrrolo_pyridine->Metalation n-BuLi, LDA N_Functionalization N-Functionalization (N-1) Pyrrolo_pyridine->N_Functionalization Cu(I), Pd(0) CH_Activation C-H Activation (C-2, C-3, C-5, C-6) Pyrrolo_pyridine->CH_Activation Pd(II), Rh(III) Cross_Coupling Cross-Coupling Reactions Halogenation->Cross_Coupling Pre-functionalization Metalation->Cross_Coupling In situ trapping Functionalized_Product Diverse Functionalized Derivatives Cross_Coupling->Functionalized_Product Suzuki, Sonogashira, Buchwald-Hartwig

Figure 1. Key functionalization strategies for the pyrrolo[2,3-b]pyridine core.

Electrophilic Halogenation: Gateway to C-3 Functionalization

The C-3 position of the 7-azaindole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Halogenation at this position provides a versatile handle for subsequent cross-coupling reactions.

Mechanistic Insight

Direct halogenation of 7-azaindole with reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or molecular iodine (I₂) proceeds readily without the need for a catalyst. The reaction is driven by the nucleophilic character of the C-3 position of the pyrrole ring. Iodine-catalyzed methods have also been developed for the regioselective C-3 chalcogenation of 7-azaindoles.[7]

Protocol: C-3 Iodination of 7-Azaindole

This protocol describes the direct iodination of 7-azaindole at the C-3 position.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

Procedure for Iodination using NIS: [2]

  • To a solution of 1-phenyl-7-azaindole (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.0 equiv) and potassium hydroxide (3.0 equiv).

  • Stir the reaction mixture at room temperature for 11 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1-phenyl-7-azaindole.

Procedure for Iodination using I₂: [2]

  • To a solution of 7-azaindole in DMF, add potassium hydroxide and stir.

  • Add a solution of iodine in DMF dropwise.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up and purify as described in the previous procedure.

Directed Metalation and Lithiation

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For the 7-azaindole core, deprotonation can be directed to specific positions by a suitable directing group or by exploiting the inherent acidity of certain protons.

Regioselectivity in Metalation

The regioselectivity of metalation is highly dependent on the reaction conditions and the presence of directing groups.

  • C-2 Metalation: In the presence of an N-1 protecting group such as a phenylsulfonyl group, treatment with n-butyllithium (n-BuLi) leads to regioselective deprotonation at the C-2 position.[8]

  • C-4 and C-6 Metalation: By employing directing metalation groups (DMGs) at the C-3 position, it is possible to achieve metalation at the C-4 position.[9] Further "ring-walk" metalation can lead to functionalization at other positions.[9]

Protocol: C-2 Lithiation and Functionalization of N-protected 7-Azaindole

This protocol details the C-2 lithiation of 1-(phenylsulfonyl)-7-azaindole and subsequent quenching with an electrophile.

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, trimethylsilyl chloride, DMF)

Procedure:

  • Dissolve 1-(phenylsulfonyl)-7-azaindole in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (typically 1.1-1.2 equivalents) to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules and have been extensively applied to the functionalization of the 7-azaindole scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a halogenated or triflated 7-azaindole and a boronic acid or ester. This reaction is crucial for introducing aryl and heteroaryl substituents.

Key Considerations:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is typically employed.[10][11]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/ethanol) is critical for reaction efficiency.[10][12]

This protocol describes a one-pot, two-step diarylation at the C-3 and C-6 positions.

Materials:

  • 3-Iodo-6-chloro-7-azaindole (N-protected)

  • Arylboronic acid 1 (1.1 equiv)

  • Arylboronic acid 2 (1.2 equiv)

  • Pd₂(dba)₃

  • SPhos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene/Ethanol (1:1)

Procedure:

  • Step 1 (C-3 Arylation):

    • To a flask containing the N-protected 3-iodo-6-chloro-7-azaindole (1 equiv), add arylboronic acid 1 (1.1 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2 equiv) in a toluene/ethanol (1:1) mixture.

    • Heat the reaction mixture at 60 °C and monitor by TLC.

  • Step 2 (C-6 Arylation):

    • Once the first coupling is complete, add arylboronic acid 2 (1.2 equiv), additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%) to the reaction mixture.

    • Increase the temperature to 110 °C and continue heating until the second coupling is complete.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the diarylated product by column chromatography.

PositionCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
C-3Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6067-93[10]
C-5Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/Water8060-72[1]
C-6Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11087-88[10]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on the 7-Azaindole Core.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a reliable method for installing alkynyl moieties onto the 7-azaindole core, typically from a halo-azaindole precursor. This reaction usually employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[13][14][15]

Materials:

  • 4-Iodo-1-acetyl-7-azaindole

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a solution of 4-iodo-1-acetyl-7-azaindole (1 equiv) and the terminal alkyne (1.2 equiv) in anhydrous DMF, add PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Et₃N (2 equiv).

  • Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC).[13]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of amino-substituted azaindoles, which are important pharmacophores.[16] This reaction can be challenging due to the potential for the azaindole N-H to interfere with the catalytic cycle. However, the use of specialized palladium precatalysts and biarylphosphine ligands has enabled the efficient amination of unprotected halo-7-azaindoles.[16][17]

Materials:

  • 4-Halo-7-azaindole (e.g., 4-chloro- or 4-bromo-7-azaindole)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., G3-XPhos)

  • Biarylphosphine ligand (e.g., XPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, combine the 4-halo-7-azaindole (1 equiv), the palladium precatalyst (1-2 mol%), and the ligand (1-2 mol%) in a reaction vessel.

  • Add the amine (1.2 equiv) and anhydrous 1,4-dioxane.

  • Add LiHMDS (1.2 equiv, 1 M solution in THF).

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the amino-azaindole product by column chromatography.

Direct C-H Functionalization

Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the 7-azaindole core, avoiding the need for pre-functionalization with halogens or organometallic reagents.

Palladium-Catalyzed C-H Arylation

Palladium catalysts can mediate the direct arylation of the 7-azaindole ring at various positions. The regioselectivity can often be controlled by the choice of N-protecting group, ligand, and reaction conditions.

  • C-2 Arylation: Pd-catalyzed direct C-H arylation of N-methyl-7-azaindole at the C-2 position with arylboronic acids can be achieved at room temperature.[1][18][19]

  • C-5 and C-6 Arylation: Regioselective C-H arylation at the C-5 and C-6 positions of the pyridine ring has also been reported, often requiring N-oxide activation.[20]

CH_Arylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up Azaindole N-methyl-7-azaindole Reaction Stir at Room Temperature Azaindole->Reaction Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Oxidant Na₂S₂O₈ Oxidant->Reaction Solvent Acidic Medium Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C-2 Arylated 7-Azaindole Purification->Product

Figure 2. Workflow for the direct C-2 arylation of N-methyl-7-azaindole.

Materials:

  • N-Methyl-7-azaindole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium persulfate (Na₂S₂O₈)

  • Acidic medium (e.g., acetic acid)

Procedure:

  • Combine N-methyl-7-azaindole (1 equiv), the arylboronic acid (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and PPh₃ (10-20 mol%) in the acidic solvent.

  • Add Na₂S₂O₈ (2.0 equiv) as the oxidant.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction with water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the C-2 arylated product by column chromatography.

Conclusion

The functionalization of the pyrrolo[2,3-b]pyridine core is a rich and evolving field of synthetic chemistry. The methods outlined in this guide, from classical electrophilic substitution to modern transition-metal-catalyzed C-H activation, provide a powerful toolkit for medicinal chemists to generate diverse libraries of 7-azaindole derivatives. The provided protocols offer a starting point for the practical implementation of these strategies. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are crucial for achieving the desired regioselectivity and yield in the synthesis of novel therapeutic agents based on this important scaffold.

References

  • Kannaboina, P., et al. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5718–5721. [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Kannaboina, P., et al. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. ACS Publications. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. [Link]

  • Knochel, P., et al. (2012). Directed peri-Metalation of 7-Azaindoles by In Situ Anionic Shielding. Synfacts, 2012(05), 0553. [Link]

  • Kannaboina, P., et al. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718-21. [Link]

  • Couture, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(15), 4483. [Link]

  • Santos, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 466. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Santos, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8569–8578. [Link]

  • Le, T. N., et al. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Padwa, A., et al. (2005). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. Organic Letters, 7(5), 827–830. [Link]

  • Paul, S., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(17), 11472–11483. [Link]

  • ResearchGate. (n.d.). C6 direct arylation of 7‐azaindole N‐oxide. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14496–14497. [Link]

  • Khaled, M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(4), 211-218. [Link]

  • Belasri, A., et al. (2018). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • Henderson, J. L., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Wigerinck, P., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 62(19), 8947–8964. [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12108–12126. [Link]

  • Ismail, A., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 8, 581. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[16]. [Link]

  • Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(3), 1492–1495. [Link]

  • Kappe, C. O., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 24(1), 183–187. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Google Patents. (2016).
  • Dhayalan, V., et al. (2025). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

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  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

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Sources

Troubleshooting & Optimization

purification challenges of "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for This compound (CAS No. 1150618-36-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique structure of this compound, featuring a 7-azaindole core, a bromine atom, and a trifluoromethyl group, presents specific challenges during purification.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, making this scaffold highly valuable in drug discovery.[2] However, the basic pyridine nitrogen and the acidic pyrrole N-H proton introduce complexities in standard purification workflows.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this compound.

Q1: My crude product shows significant tailing and streaking on a standard silica gel TLC plate. What is the cause and how can I resolve it?

A1: This is the most frequently reported issue. The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (-SiOH) groups on the surface of standard silica gel.[3][4] This interaction leads to poor chromatographic behavior.

  • Causality: The lone pair of electrons on the pyridine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface, slowing its movement down the plate in an uneven manner.

  • Immediate Solution (TLC): To get a clear TLC reading, pre-treat your TLC plate. You can do this by eluting the plate once in your chosen mobile phase that has been modified with 0.5-1% triethylamine (Et₃N) or ammonia solution, drying it completely, and then running your sample.

  • Long-Term Solution (Column Chromatography): Apply the same principle to your column. Neutralize the silica gel by either:

    • Adding 0.5-1% triethylamine to your eluent system.[3][4] This is the most common and effective method.

    • Using commercially available deactivated (neutral) silica gel or considering an alternative stationary phase like neutral alumina if the compound proves to be highly sensitive.[3][5]

Q2: What is a good starting solvent system for flash column chromatography?

A2: Based on the compound's structure (heterocyclic, halogenated, trifluoromethylated), a good starting point is a non-polar/polar solvent mixture. We recommend developing the optimal system using TLC analysis first.[3]

  • Recommended Systems:

    • Hexanes/Ethyl Acetate: Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. For many pyridine derivatives, an Rf value of 0.2-0.4 provides the best separation on a column.[3]

    • Dichloromethane/Methanol: If your compound is more polar and shows low mobility in Hexanes/EtOAc, a DCM/MeOH system can be effective. Start with 100% DCM and slowly add MeOH (e.g., 0.5%, 1%, 2%). A system of 5% MeOH in DCM is often used for purifying similar 1H-pyrrolo[2,3-b]pyridine derivatives.[1]

Q3: I am trying to purify my product by recrystallization, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high, causing it to separate as a liquid phase upon cooling rather than forming crystals.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until it becomes clear again, then add a small amount of additional "good" solvent to ensure the compound remains dissolved at the boiling point.[4]

    • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., Hexanes, Pentane) dropwise until the solution becomes persistently cloudy.[4] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Reduce Cooling Rate: Cool the solution very slowly. A rapid temperature drop promotes oil formation. Let the flask cool to room temperature first, then transfer it to a refrigerator.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation and promote crystal growth.

Q4: How can I identify and separate isomeric impurities?

A4: Isomeric impurities, such as those arising from halogenation or functionalization at a different position on the pyrrolopyridine core, can be very challenging to separate due to their similar polarities.[5]

  • Identification: High-resolution analytical techniques are key.

    • 1H NMR: Isomers will have distinct patterns in the aromatic region.

    • LC-MS: Can often separate isomers chromatographically and will confirm they have the same mass.

  • Separation Strategy:

    • High-Efficiency Chromatography: Use high-quality, small-particle-size silica gel for your column.

    • Shallow Gradient: Run a very slow, shallow gradient of your eluent system to maximize the resolution between the closely eluting spots.[5]

    • Alternative Solvent Systems: If a Hexanes/EtOAc system fails, try a different system like Dichloromethane/Hexanes or Toluene/Acetone. The different solvent-solute interactions may improve separation.

Troubleshooting and Workflow Diagrams

A logical approach to purification is critical. The following diagrams outline a recommended workflow for purification strategy and a troubleshooting guide for the common column chromatography method.

Purification Strategy Workflow

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Final Validation crude Crude Product analysis Purity Analysis (TLC, LC-MS, 1H NMR) crude->analysis decision High Purity (>95%) & Crystalline? analysis->decision cryst Recrystallization decision->cryst  Yes chrom Column Chromatography decision->chrom  No / Impurities Present final_check Purity Verification (NMR, LC-MS, Elemental Analysis) cryst->final_check chrom->final_check product Pure Product final_check->product

Caption: Workflow for selecting the appropriate purification method.

Column Chromatography Troubleshooting

G start Problem Observed During Column Chromatography tailing Severe Peak Tailing Cause: Acidic Silica Solution: Add 1% Et3N to eluent OR use neutral alumina start->tailing coelution Co-elution of Impurities Cause: Poor Resolution Solution: Run a shallower gradient OR try a different solvent system start->coelution degradation Compound Degradation Cause: Sensitive to Silica Solution: Use neutral alumina OR minimize contact time start->degradation no_elution Compound Won't Elute Cause: Eluent too non-polar Solution: Increase eluent polarity (e.g., add MeOH) start->no_elution

Caption: Troubleshooting common issues in column chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Base Modifier

This protocol is designed to mitigate peak tailing and achieve high-purity separation.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a target Rf of 0.2-0.4 for the desired compound.[3]

    • Prepare the chosen eluent in bulk and add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexanes/EtOAc with 1% Et₃N).[3]

    • Pour the slurry into your column and pack it using positive pressure, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."[4]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution).[6]

    • Collect fractions and monitor their composition by TLC, using a UV lamp for visualization.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is ideal when a single solvent for recrystallization is not effective and the compound "oils out."[4]

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane).

    • Identify a "poor" (anti-solvent) in which your compound is insoluble (e.g., Hexanes, Pentane). The two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while stirring at room temperature until the solid is completely dissolved. Use the minimum amount necessary.

  • Induce Precipitation:

    • Slowly add the "poor" solvent dropwise to the stirred solution.

    • Continue adding until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification and Crystallization:

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Remove the stir bar, cover the flask, and allow it to stand undisturbed at room temperature. For improved yield, subsequently cool in a refrigerator.

  • Isolation and Drying:

    • Collect the resulting crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the purified crystals under vacuum.

Data Summary Table

ParameterRecommended Solvents & SystemsRationale & Key Considerations
TLC/Column Eluent Hexanes/Ethyl Acetate + 1% Et₃NGood starting point for many pyridine derivatives. The base additive is critical to prevent tailing.[3][4]
Dichloromethane/Methanol + 0.5% Et₃NFor more polar compounds. Use a shallow gradient as small changes in MeOH % significantly increase polarity.[1]
Recrystallization Ethyl Acetate / HexanesA common solvent/anti-solvent pair for compounds of intermediate polarity.[4]
Dichloromethane / PentaneProvides a more polar "good" solvent and a very non-polar "anti-solvent" for sharp precipitation.
Purity Analysis HPLC/LC-MSProvides high-resolution separation for purity assessment and can detect non-UV active impurities. Methods for pyridine analysis are well-established.[7][8][9][10]
¹H and ¹⁹F NMRConfirms structural integrity. ¹⁹F NMR is essential to verify the trifluoromethyl group.[11]
Elemental AnalysisConfirms the elemental composition (C, H, N) of the final, purified product.[12]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
  • Trávníček, Z., Popa, I., & Šilha, T. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab-Chemicals.Com. (n.d.). This compound, 95%.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20967. Retrieved from [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (2021). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SynHet. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2014). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]

  • Google Patents. (1984). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
  • MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • ACS Combinatorial Science. (2005). Preparation of Trifluoromethylpyridine Libraries. Retrieved from [Link]

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
  • ResearchGate. (2015). Trifluoromethylated Heterocycles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-bromo-3-methyl-2-phenylpyrrolo[2.3-b]pyridine. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its application to electron-deficient heterocyclic systems—scaffolds of immense importance in medicinal chemistry—presents a unique and often frustrating set of challenges. These substrates are notoriously difficult, plagued by issues ranging from catalyst deactivation to rampant side reactions.

This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic hurdles involved. As your partner in the lab, our goal is to empower you to troubleshoot these complex reactions logically and effectively, transforming low-yielding struggles into successful, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of electron-deficient heterocycles so challenging?

This is a critical question that gets to the heart of the problem. There are two primary, often interconnected, reasons:

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms present in many heterocycles (like pyridines, pyrimidines, or pyrazoles) can act as ligands themselves. They readily coordinate to the palladium catalyst center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] This sequestration of the active catalyst effectively poisons the reaction, causing it to stall or fail entirely.

  • Substrate Instability and Reactivity: Both coupling partners present unique challenges.

    • The Heteroaryl Boronic Acid/Ester: Electron-deficient heteroaryl boronic acids are highly susceptible to a devastating side reaction called protodeboronation , where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[1][3][4][5] This depletes your nucleophile before it can participate in the desired coupling.

    • The Heteroaryl Halide: While the electron-deficient nature of the ring can make the initial oxidative addition step more favorable compared to electron-rich systems, it also makes the halide more susceptible to other nucleophilic attacks and can influence the overall stability of the catalytic intermediates.

Q2: What exactly is protodeboronation, and why is it the main enemy in these reactions?

Protodeboronation is the protonolysis of the carbon-boron bond, effectively destroying your boronic acid nucleophile.[3] The mechanism is often accelerated by the presence of water or other protic sources and is highly pH-dependent.[6] For basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, the molecule can form a zwitterionic species under neutral pH conditions, which can then undergo rapid, unimolecular C-B bond fragmentation.[3]

This side reaction is particularly problematic for electron-deficient systems because the electron-withdrawing nature of the heterocyclic ring weakens the C-B bond, making it more labile.[4][5][7] If protodeboronation is faster than transmetalation in the catalytic cycle, your yield will be severely compromised.

Protodeboronation cluster_main Protodeboronation Pathway cluster_suzuki Desired Suzuki Cycle Het-B(OH)2 Heteroaryl Boronic Acid Het-H Undesired Protodeboronated Product Het-B(OH)2->Het-H C-B Bond Cleavage Het-B(OH)2->Het-H Competes with Transmetalation B(OH)3 Boric Acid Het-B(OH)2->B(OH)3 Het-B(OH)2_cycle Heteroaryl Boronic Acid H_source Proton Source (e.g., H₂O, ROH) H_source->Het-H Protonolysis Pd_complex [Ar-Pd(II)-X] Het-B(OH)2_cycle->Pd_complex Transmetalation Coupled_Product Desired Coupled Product Pd_complex->Coupled_Product

Caption: Competing pathways: Protodeboronation vs. Suzuki Coupling.

Q3: What is the best "go-to" catalyst and ligand system to start with?

For challenging couplings involving electron-deficient heterocycles, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] You need a highly active system that can overcome the hurdles of catalyst inhibition and promote the difficult transmetalation step.

A robust starting point is a combination of a palladium precatalyst with a sterically bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily converted to the active Pd(0) species in situ.
Ligand Buchwald Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos)These ligands are the gold standard for difficult couplings. Their steric bulk promotes reductive elimination and prevents catalyst dimerization, while their high electron density facilitates the oxidative addition step and stabilizes the catalytic intermediates.[8][9]
Precatalysts Buchwald G3/G4 Precatalysts For maximum reliability, using a modern precatalyst (e.g., XPhos Pd G3) is highly recommended. These well-defined complexes generate the active L-Pd(0) species cleanly and efficiently, leading to more reproducible results.[9]

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

Problem: Low to No Yield
Q: My reaction failed completely. I've only recovered my starting materials. What are the first things to check?

A: A complete lack of conversion points to a fundamental issue with the catalytic cycle initiation. Here is a systematic checklist:

  • Oxygen Contamination: This is the most common silent killer of Suzuki reactions. The active Pd(0) catalyst is extremely sensitive to oxygen and will be rapidly oxidized to an inactive state.[8]

    • Solution: Ensure your solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[10] Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Inactive Catalyst/Ligand: Palladium sources and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[10]

    • Solution: Use fresh, high-quality reagents. If you suspect your catalyst is old, use a modern, air-stable precatalyst like a Buchwald G3 palladacycle, which is designed for high activity and stability.[9]

  • Inappropriate Base: The base is not a passive bystander; it is essential for activating the boronic acid to facilitate transmetalation.[11] If the base is too weak, insoluble, or simply old and hydrated, the reaction will not proceed.

    • Solution: For challenging heteroaryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often required.[8] Ensure the base is finely powdered to maximize surface area.

  • Insufficient Temperature: Electron-deficient heteroaryl chlorides are less reactive than their bromide or iodide counterparts and often require more thermal energy to push the oxidative addition step.[8][12]

    • Solution: Increase the reaction temperature. If your solvent limits you, switch to a higher-boiling solvent like dioxane or toluene.

Troubleshooting_LowYield Start Low / No Yield: Recovered Starting Materials Check_Oxygen Is the system rigorously oxygen-free? Start->Check_Oxygen Check_Catalyst Are the catalyst and ligand active? Check_Oxygen->Check_Catalyst Yes Sol_Degas Degas solvents thoroughly (Freeze-Pump-Thaw) Check_Oxygen->Sol_Degas No Check_Base Is the base strong and soluble enough? Check_Catalyst->Check_Base Yes Sol_Catalyst Use fresh reagents or a modern precatalyst (G3/G4) Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Sol_Base Switch to stronger base (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base No Success Reaction Proceeds Check_Temp->Success Yes Sol_Temp Increase temperature or switch to higher boiling solvent Check_Temp->Sol_Temp No Sol_Degas->Check_Catalyst Sol_Catalyst->Check_Base Sol_Base->Check_Temp Sol_Temp->Success

Caption: Systematic workflow for troubleshooting zero-yield reactions.

Problem: Significant Side Product Formation
Q: I'm seeing a major byproduct that corresponds to my heteroaryl boronic acid with a hydrogen in place of the boron. How do I stop this protodeboronation?

A: This is the most common failure mode. Your primary goal is to make the rate of transmetalation faster than the rate of protodeboronation.

  • Switch to a More Stable Boron Reagent: Boronic acids are the most susceptible.

    • Solution: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate .[13][14] These are significantly more resistant to hydrolysis and protodeboronation. Potassium heteroaryltrifluoroborates are another excellent, highly stable alternative.[5]

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction.

    • Solution: Use anhydrous solvents and reagents. One advanced technique is to add trimethyl borate, which serves as a water scavenger.[1] However, be aware that some base systems (like K₃PO₄) may require a small, controlled amount of water to be fully effective.[8][15] This is a delicate balance that may require optimization.

  • Optimize the Base: Strong aqueous bases can accelerate the decomposition.

    • Solution: Use a milder, non-hydroxide base like cesium fluoride (CsF), potassium fluoride (KF), or potassium phosphate (K₃PO₄).[10][16] CsF, in particular, has been shown to be effective in minimizing protodeboronation in challenging couplings.[16]

Q: My starting halide is being reduced (dehalogenation) instead of coupling. What causes this?

A: Dehalogenation occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your heteroaryl group.[17] The Pd-H can form from reactions with the base, solvent (especially alcohols), or trace water. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[17]

  • Solution 1: Change the Solvent: Avoid alcohol solvents which can be hydride sources. Switch to aprotic solvents like dioxane, THF, or toluene.[17]

  • Solution 2: Optimize the Base: Avoid strong alkoxide bases. Switch to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base.[17]

  • Solution 3: Use a Bulky Ligand: Bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[17]

Problem: Catalyst Deactivation
Q: My reaction starts (I see some product formation by LCMS) but then stalls and never reaches full conversion. Is my catalyst dying?

A: Yes, this is a classic symptom of catalyst deactivation, likely due to coordination of the heterocyclic nitrogen to the palladium center.[1][2]

  • Solution 1: Increase Ligand Loading: The ligand's job is to occupy the coordination sites on the palladium, preventing the substrate from binding in a deactivating manner. Increasing the Pd:Ligand ratio (e.g., from 1:2 to 1:4 for monodentate ligands) can sometimes solve this by ensuring a free ligand is always available to stabilize the catalyst.

  • Solution 2: Use a More Hindered Ligand: A very bulky ligand like XPhos or RuPhos can create a protective pocket around the palladium center, sterically shielding it from coordination by the heterocycle's nitrogen atom.[9]

  • Solution 3: Add a Copper Co-catalyst: In some specific cases, Lewis acids like copper salts have been shown to attenuate protodeboronation and potentially prevent catalyst deactivation by coordinating to the Lewis-basic sites on the heterocycle, leaving the palladium free to react.[1] This should be approached with caution and screened carefully.

Recommended General Protocol for a Challenging Heteroaryl Coupling

This protocol is a robust starting point for coupling an electron-deficient heteroaryl chloride with a heteroaryl boronic pinacol ester.

Reagents & Setup:

  • Heteroaryl Chloride: 1.0 mmol, 1.0 equiv

  • Heteroaryl Boronic Pinacol Ester: 1.2 - 1.5 mmol, 1.2 - 1.5 equiv

  • Palladium Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (finely ground, 2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/Water (10:1 ratio, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add the heteroaryl chloride, heteroaryl boronic pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly purge it by evacuating and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]

  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

  • Zhang, L., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Angewandte Chemie. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Barder, T. E., et al. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

  • Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Iqbal, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Iqbal, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... ResearchGate. [Link]

  • Grizelj, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Gonzalez-Bobes, F., et al. (2012). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. European Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Rueda-Espinosa, J., et al. (2021). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • Malig, T. C., et al. (2022). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. [Link]

  • El-Fayyoumy, M. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Maimone, T. J., et al. (2011). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Maimone, T. J., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

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Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Reactions of Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the coupling of trifluoromethyl-substituted pyridines. The unique electronic properties of these substrates—namely, the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen—present distinct challenges to the standard Suzuki-Miyaura protocol. This resource provides in-depth, field-proven insights and actionable solutions to common failure modes.

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a direct question-and-answer format. Each answer explains the underlying chemical principles and provides a logical, step-by-step path to a successful reaction.

Question 1: My reaction shows no conversion. My starting materials (halo-CF₃-pyridine and boronic acid/ester) are recovered unchanged. What are the likely causes?

Answer:

Complete lack of reactivity in this challenging coupling system typically points to a failure in the initial, rate-limiting step of the catalytic cycle: oxidative addition . The electron-deficient nature of the CF₃-substituted pyridine ring can significantly retard the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] Catalyst inhibition or deactivation is another primary suspect.

Here is a systematic approach to diagnose and resolve this issue:

1. Catalyst System and Ligand Choice: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficiently electron-donating to promote oxidative addition into an electron-poor heteroaryl halide.

  • Expert Insight: You need a highly electron-rich and sterically bulky phosphine ligand. These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to donate electron density into the C-X bond of the pyridine, thereby facilitating oxidative addition.[1][3]

  • Solution: Switch to a state-of-the-art Buchwald-type ligand. These are designed for challenging couplings.

Ligand RecommendationKey FeatureWhen to Use
SPhos / XPhos Highly electron-rich and bulkyGeneral first choice for electron-deficient chlorides and bromides.
RuPhos Excellent for heteroaryl couplingsParticularly effective for pyridyl substrates.[4]
P(t-Bu)₃ Strong σ-donating alkylphosphineEffective but can be sensitive to air.[5]

2. Catalyst Precursor and Activation: Ensure you are generating the active Pd(0) species efficiently.

  • Causality: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0). If this reduction is inefficient, the catalytic cycle never begins. The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalyst.[6]

  • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern "precatalyst" (e.g., SPhos Pd G4, XPhos Pd G3). These precatalysts are designed for reliable and rapid generation of the active LPd(0) species, bypassing problematic reduction steps.[7]

3. The Halogen Leaving Group: The C-X bond strength is critical for oxidative addition (I < Br < Cl).

  • Logic: If you are using a chloro-pyridine, the C-Cl bond is the strongest and most difficult to activate.[2][8]

  • Solution: If synthetically feasible, switch from a chloride to a bromide or iodide. An iodide will be the most reactive and is an excellent way to test if oxidative addition is the primary barrier.[7][9]

Question 2: My reaction is very slow and gives low yields, and I see significant amounts of dehalogenated pyridine (CF₃-pyridine). What is happening?

Answer:

The formation of a dehalogenated byproduct alongside low product yield points towards a competition between the desired cross-coupling pathway and an undesired hydrodehalogenation pathway. This often occurs when the catalytic cycle is stalled after oxidative addition.

G A Ar-Pd(II)-X(L)n (Oxidative Adduct) B Slow Transmetalation A->B Desired Path D Side Reaction: H₂O, Base A->D Competing Pathway C Desired Product Ar-Nu B->C Reductive Elimination E Hydrodehalogenation Product (Ar-H) D->E

1. Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is likely the bottleneck. The electron-withdrawing CF₃ group makes the boronic acid/ester less nucleophilic, slowing this step.[10]

  • Expert Insight: A slow transmetalation leaves the Ar-Pd-X intermediate lingering. This intermediate is susceptible to reaction with trace water or other proton sources, leading to hydrodehalogenation.

  • Solution: Optimize the Base and Solvent System.

    • Base: A strong, non-nucleophilic, and often anhydrous base is required to activate the boronic acid, forming a more nucleophilic "ate" complex. Switch from weaker bases (e.g., Na₂CO₃) to stronger ones. Finely ground, anhydrous bases are critical.[6]

      • Recommended Bases: K₃PO₄, Cs₂CO₃, KF.[6][10]

    • Solvent: Aprotic polar solvents often perform best. Ensure solvents are rigorously degassed and anhydrous.

      • Recommended Solvents: 1,4-Dioxane, Toluene, DMF, often with a small amount of water (e.g., 10:1) to aid base solubility, but be cautious as excess water promotes side reactions.[9]

2. Catalyst System Tuning: The ligand also influences the rate of transmetalation and reductive elimination.

  • Solution: While bulky, electron-rich ligands are good for oxidative addition, sometimes a slightly different ligand architecture can better facilitate the later steps. This is where screening a small panel of catalysts (e.g., SPhos, RuPhos, and a bidentate ligand like dppf) can be highly informative.

Question 3: I am seeing a lot of homocoupling of my boronic acid (to form a bi-aryl byproduct) and/or protodeboronation (boronic acid is converted back to the parent arene). How can I prevent this?

Answer:

These two side reactions are classic failure modes related to the stability and reactivity of the organoboron reagent.[6] They are particularly prevalent with electron-deficient heteroaryl boronic acids, which are prone to decomposition.[10][11]

G

1. Preventing Protodeboronation: This is the cleavage of the C–B bond by a proton source, effectively destroying your nucleophile.[11]

  • Causality: It is catalyzed by both acid and base and is accelerated by water.[11] Electron-deficient heteroaryl boronic acids are notoriously unstable.[10]

  • Solutions:

    • Use Anhydrous Conditions: Flame-dry your glassware, use anhydrous solvents, and ensure your base is dry.[6]

    • Switch to a More Stable Boron Reagent: This is the most robust solution. Boronic acids are often less stable than their ester derivatives.[12][13]

      • Pinacol Boronate Esters (Bpin): Significantly more stable to storage and protodeboronation. They are often crystalline, easy to handle, and purifiable by chromatography.[12]

      • MIDA Boronates / Potassium Trifluoroborates (BF₃K): These offer a "slow release" of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable species low and minimizing decomposition.[4][11][14]

2. Minimizing Homocoupling: This side reaction is often driven by the presence of oxygen.

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, followed by reductive elimination to give the homocoupled product.[6]

  • Solutions:

    • Rigorous Degassing: This is non-negotiable. Degas your solvents thoroughly using a "freeze-pump-thaw" technique (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

    • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use Schlenk techniques or a glovebox.

    • Stoichiometry Control: Use only a slight excess of the boron reagent (1.1–1.3 equivalents). A large excess can drive homocoupling.

II. Frequently Asked Questions (FAQs)

Q1: Which is better for my CF₃-pyridine coupling: a boronic acid or a boronate ester?

A1: For challenging substrates like CF₃-pyridines, a boronate ester (e.g., pinacol ester) is almost always the superior choice.[12][13] While boronic acids are sometimes more reactive, their instability often leads to lower reproducible yields due to protodeboronation.[11][12] The enhanced stability of boronate esters ensures that your nucleophile survives the reaction conditions, leading to more reliable and higher-yielding outcomes.[15]

Reagent TypeProsCons
Boronic Acid Higher intrinsic reactivity, can lead to faster reactions.[12]Prone to protodeboronation and homocoupling, lower stability, can be difficult to purify.[11][12]
Boronate Ester (Bpin) Highly stable, easy to handle and purify, resistant to decomposition.[12][13]Can be slightly less reactive, may require slightly higher temperatures or longer reaction times.
Trifluoroborate (BF₃K) Very stable, slow-release of boronic acid minimizes side reactions.[11][14]May require specific conditions (e.g., fluoride source) for activation.

Q2: How do I properly degas my reaction?

A2: Proper degassing is critical to prevent catalyst oxidation and homocoupling.[6]

  • Assemble and Flame-Dry: Assemble all glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow to cool under an inert atmosphere (Argon or Nitrogen).

  • Add Solids: Add your solid reagents (halopyridine, boron reagent, base, catalyst).

  • Seal and Purge: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

  • Add Solvents: Add your anhydrous, degassed solvents via cannula or a gas-tight syringe.

  • Freeze-Pump-Thaw (The Gold Standard):

    • Freeze the solvent mixture using a liquid nitrogen bath.

    • Apply a high vacuum until bubbling stops.

    • Close the flask to the vacuum and thaw the mixture. You will see gas bubbles evolve.

    • Repeat this cycle at least two more times.

  • Inert Gas Sparge (A Good Alternative):

    • Bubble a steady stream of inert gas (Argon or Nitrogen) through your solvent via a long needle for 30-60 minutes before adding it to the reaction flask.

Q3: Can I use a chloro-trifluoromethyl-pyridine directly, or must I convert it to the bromide?

A3: You can often use the chloride directly, but it requires a more potent catalytic system. The C-Cl bond is significantly less reactive than the C-Br bond.[2] If you are developing a new reaction, starting with the bromide is advisable to establish a working protocol. If you must use the chloride (e.g., for cost or availability reasons), you must use a highly active catalyst system, such as XPhos Pd G3/G4 or Pd₂(dba)₃ with a ligand like Ad₂PⁿBu , and you may require higher temperatures and longer reaction times.[16][17]

III. Standardized Protocol for a Challenging Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-CF₃-pyridine with an arylboronic pinacol ester.

Materials:

  • Halo(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo(trifluoromethyl)pyridine, arylboronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Introduction: Navigating the Synthesis

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents unique challenges, primarily in controlling regioselectivity and achieving high yields. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles for the functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.

A plausible and commonly employed synthetic strategy involves a two-step process:

  • Trifluoromethylation of the 1H-pyrrolo[2,3-b]pyridine core at the C3 position.

  • Bromination of the resulting 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine at the C5 position.

This guide will focus on optimizing each of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

Step 1: Trifluoromethylation of 1H-pyrrolo[2,3-b]pyridine

Issue 1: Low or No Conversion to 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Question: I am attempting the trifluoromethylation of 1H-pyrrolo[2,3-b]pyridine using a radical trifluoromethylation reagent (e.g., Togni's reagent or Umemoto's reagent), but I am observing very low conversion, and my starting material is largely unreacted. What could be the cause?

  • Answer: Low conversion in radical trifluoromethylation reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Initiator Efficiency: Many radical trifluoromethylation reactions require an initiator, such as a peroxide or AIBN, or are photochemically promoted. Ensure that your initiator is fresh and has been stored correctly. Peroxides, for instance, can degrade over time. If using a photo-initiator, verify the wavelength and intensity of your light source.

    • Solvent Choice: The choice of solvent is critical. For radical reactions, anhydrous and deoxygenated solvents are often necessary to prevent quenching of radical species. Common solvents include acetonitrile, DMF, or DCM. Ensure your solvent is of the appropriate grade and properly prepared.

    • Reaction Temperature: The optimal temperature for radical initiation and propagation is crucial. If the temperature is too low, the rate of initiation may be too slow. Conversely, if it is too high, decomposition of the reagent or product may occur. Consult the literature for the specific trifluoromethylating agent you are using to determine the optimal temperature range.

    • Purity of Starting Material: Impurities in the 1H-pyrrolo[2,3-b]pyridine starting material can interfere with the reaction. It is advisable to purify the starting material by recrystallization or column chromatography before use.

Issue 2: Formation of Multiple Isomers

  • Question: My trifluoromethylation reaction is producing a mixture of trifluoromethylated isomers. How can I improve the regioselectivity for the C3 position?

  • Answer: Achieving high regioselectivity in the functionalization of the 7-azaindole core is a common challenge. The C3 position of the pyrrole ring is generally the most nucleophilic and thus the most reactive towards electrophilic attack. However, other positions can also react.

    • Protecting Groups: The use of a protecting group on the pyrrole nitrogen (N1) can influence the electronic distribution of the ring system and enhance selectivity. The trimethylsilylethoxymethyl (SEM) group is one such example that has been used in the functionalization of azaindoles.[1]

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Additionally, the choice of trifluoromethylating reagent can have a significant impact on regioselectivity.

Step 2: Bromination of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Issue 3: Poor Regioselectivity in Bromination

  • Question: I am trying to brominate 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to obtain the 5-bromo product, but I am getting a mixture of brominated isomers. How can I direct the bromination to the C5 position?

  • Answer: The trifluoromethyl group at the C3 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. However, the pyridine ring can also be brominated. To achieve selective bromination at the C5 position:

    • Choice of Brominating Agent: Milder brominating agents are often preferred to control selectivity. N-Bromosuccinimide (NBS) is a common choice for the bromination of electron-rich heterocycles. The reaction conditions, such as solvent and temperature, should be carefully optimized.

    • Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C to room temperature) can enhance selectivity.

    • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the brominating agent. A survey of solvents like DMF, acetonitrile, or chlorinated solvents may be necessary.

Issue 4: Over-bromination or Decomposition

  • Question: My bromination reaction is leading to the formation of di-brominated products or significant decomposition of my starting material. How can I avoid this?

  • Answer: Over-bromination and decomposition are indicative of reaction conditions that are too harsh.

    • Stoichiometry of the Brominating Agent: Use of a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents) is critical. Adding the brominating agent portion-wise can also help to control the reaction.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: High-purity 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the recommended starting material. The presence of impurities can significantly impact the yield and purity of the subsequent steps.

  • Q2: How can I purify the final product, this compound?

    • A2: The final product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Trifluoromethylating agents and brominating agents should be handled with care in a well-ventilated fume hood, as they can be corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This is a representative protocol and may require optimization.

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add a suitable trifluoromethylating reagent (e.g., Togni's reagent II, 1.2 eq).

  • If required by the specific reagent, add a radical initiator (e.g., AIBN, 0.1 eq).

  • Stir the reaction mixture at the recommended temperature (often between 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate if a peroxide was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

Parameter Trifluoromethylation Bromination
Key Reagents 1H-pyrrolo[2,3-b]pyridine, Trifluoromethylating Agent3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, NBS
Typical Solvent Acetonitrile, DMFDMF, Acetonitrile
Temperature 60-80°C0°C to RT
Common Issues Low conversion, Isomer formationPoor regioselectivity, Over-bromination
Purification Column ChromatographyColumn Chromatography

Visualizations

Synthesis_Workflow start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Trifluoromethylation (e.g., Togni's Reagent) start->step1 intermediate 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Bromination (e.g., NBS) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree start Low Yield or Impurities? low_conversion Low Conversion? start->low_conversion Step 1 isomer_formation Isomer Formation? start->isomer_formation Step 1 or 2 over_reaction Over-bromination/ Decomposition? start->over_reaction Step 2 check_initiator Check Initiator/Purity Deoxygenate Solvent low_conversion->check_initiator Yes optimize_temp Optimize Temperature low_conversion->optimize_temp Yes use_pg Use Protecting Group (e.g., SEM) isomer_formation->use_pg Yes, in Step 1 change_reagent Change Reagent/ Lower Temperature isomer_formation->change_reagent Yes, in Step 2 control_stoich Control Stoichiometry (1.0-1.1 eq) over_reaction->control_stoich Yes monitor_reaction Monitor Reaction Closely/ Lower Temperature over_reaction->monitor_reaction Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]

Sources

managing reaction temperature for "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a core focus on the critical parameter of reaction temperature. Precise thermal management is paramount for achieving high yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Core Synthesis Strategy & Temperature Considerations

While multiple synthetic routes to the target molecule are conceivable, a common and logical approach involves the initial formation of the 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) core, followed by a regioselective trifluoromethylation at the C3 position. Each of these stages presents distinct thermal challenges that must be carefully managed.

  • Step A: Cyclization to form 5-bromo-1H-pyrrolo[2,3-b]pyridine. This step, often a variation of the Fischer indole synthesis or palladium-catalyzed cyclization, typically requires elevated temperatures to overcome the activation energy for ring formation.[1][2]

  • Step B: Electrophilic Trifluoromethylation. The introduction of the -CF3 group onto the electron-rich pyrrole ring is a delicate electrophilic aromatic substitution. The reaction's success is highly dependent on balancing the reactivity and thermal stability of the trifluoromethylating agent.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying mechanisms and actionable solutions.

Issue 1: Low or no conversion of starting material during the cyclization to form the 5-bromo-1H-pyrrolo[2,3-b]pyridine core.

Question: I've followed the protocol for the cyclization step (e.g., Fischer indole synthesis), but TLC analysis shows predominantly unreacted starting material after several hours. What's going wrong?

  • Possible Cause: The reaction temperature is insufficient to overcome the activation energy barrier for the intramolecular cyclization.

  • Mechanism Insight: The formation of the bicyclic pyrrolopyridine system involves several equilibrium steps followed by an irreversible, energy-intensive cyclization and aromatization. For instance, in a Fischer synthesis pathway, the key[5][5]-sigmatropic rearrangement requires significant thermal energy. A patent for a similar synthesis specifies heating to 70-90°C to facilitate the reaction.[1] Insufficient heat leads to a stalled reaction where the intermediates do not progress to the final product.

  • Recommended Solutions:

    • Gradual Temperature Increase: Cautiously increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC at each stage.

    • Solvent Choice: Ensure you are using a solvent with a boiling point high enough to reach the target temperature. If the reaction is sluggish in a solvent like ethanol, consider switching to a higher-boiling solvent like n-butanol or toluene, provided the starting materials are stable.

    • Microwave Irradiation: For reactions that are slow with conventional heating, microwave irradiation can be highly effective. It can significantly accelerate the rate of reaction by efficiently coupling with polar intermediates and achieving high temperatures rapidly.[6][7]

Issue 2: Significant decomposition and tar formation are observed during the cyclization step.

Question: When I heat my reaction to form the 5-bromo-7-azaindole core, the mixture turns dark, and I isolate very little product, mostly intractable tar. Why is this happening?

  • Possible Cause: The reaction temperature is excessively high, leading to thermal degradation of the starting materials, intermediates, or the product itself.

  • Mechanism Insight: While heat is necessary, 7-azaindole and its precursors can be sensitive to excessive temperatures. At elevated temperatures, undesired polymerization pathways and decomposition can outcompete the desired cyclization. A patent for a related synthesis highlights a cyclization temperature of 60-85°C, suggesting a defined upper limit.[8] Overheating can lead to a cascade of side reactions, resulting in complex, insoluble polymeric materials.

  • Recommended Solutions:

    • Precise Temperature Control: Use an oil bath with a contact thermometer or a reactor with a thermocouple to maintain the temperature within a narrow, optimal range. Avoid direct heating on a hot plate, which can create localized hot spots.

    • Reduce Temperature: Lower the reaction temperature by 10-20°C from the point where decomposition was observed. The reaction may require a longer time at a slightly lower temperature, but this often provides a cleaner profile and higher isolated yield.

    • Check Starting Material Purity: Impurities in the starting material can sometimes act as catalysts for decomposition at high temperatures. Ensure all reagents are of high purity before starting the reaction.

Issue 3: The trifluoromethylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine is not proceeding or gives very low yields.

Question: I'm attempting to install the CF3 group at the C3 position using an electrophilic reagent (e.g., Togni's or Umemoto's reagent), but the reaction is not working. My starting material is consumed, but I see a complex mixture or no desired product.

  • Possible Cause: The reaction temperature is either too high, causing decomposition of the trifluoromethylating agent, or too low, preventing the reaction from initiating.

  • Mechanism Insight: Electrophilic trifluoromethylating agents are highly reactive species and can be thermally sensitive. For example, some early O-(trifluoromethyl)dibenzofuranium salts (oxonium reagents) decompose rapidly even at -30°C.[4][9] While modern reagents like those developed by Togni and Umemoto are significantly more stable, they still have thermal limits and should not be heated indiscriminately as solid materials.[3][9] Conversely, the electrophilic substitution on the electron-rich pyrrole ring still requires sufficient energy to proceed. Many successful trifluoromethylations of heterocycles are performed at room temperature.[10]

  • Recommended Solutions:

    • Verify Reagent Integrity: Before use, ensure the trifluoromethylating agent has been stored correctly (typically in a cool, dry place) and is not expired. If in doubt, test it on a more reactive, known substrate.

    • Start Cold, Warm Slowly: A common strategy is to combine the reactants at a low temperature (e.g., 0°C) and then allow the mixture to slowly warm to room temperature. This controlled approach prevents a rapid exotherm and allows the reaction to proceed gently.

    • Moderate Heating: If the reaction is stalled at room temperature, gentle heating to 40-50°C may be beneficial. Monitor carefully for any signs of decomposition (e.g., color change to dark brown/black).

Issue 4: Bromination of the 1H-pyrrolo[2,3-b]pyridine core results in multiple products (polybromination).

Question: I am trying to synthesize the 5-bromo-7-azaindole intermediate, but I'm getting a mixture of di- and tri-brominated products. How can I improve the selectivity for monobromination?

  • Possible Cause: The reaction temperature is too high, and/or the brominating agent is too reactive for the highly activated pyrrolopyridine system.

  • Mechanism Insight: The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich and highly susceptible to electrophilic aromatic substitution.[11] This high reactivity makes it prone to over-bromination, especially with powerful agents like molecular bromine (Br₂) at room temperature.[12] The rate of the second and third bromination events can become competitive with the first if the reaction temperature provides too much energy.

  • Recommended Solutions:

    • Lower the Reaction Temperature: This is the most critical factor for controlling selectivity. Performing the reaction at low temperatures, such as 0°C or even -78°C, significantly reduces the reaction rate and enhances the kinetic selectivity for the first substitution.[12]

    • Use a Milder Brominating Agent: Switch from Br₂ to a less reactive source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃).[13] These reagents release Br+ more slowly, allowing for better control.

    • Control Stoichiometry: Add the brominating agent slowly and dropwise as a solution, using no more than one equivalent to minimize the chance of polybromination.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the key steps in this synthesis? A1: Based on analogous reactions, the cyclization step to form the 5-bromo-7-azaindole core often requires heating in the range of 70°C to 120°C.[1][8][14] The subsequent electrophilic trifluoromethylation is typically performed under milder conditions, often between 0°C and room temperature, though gentle heating to ~50°C may be required in some cases.[10][15]

Q2: How does temperature specifically affect the stability and reactivity of electrophilic trifluoromethylating agents? A2: Temperature has a dual effect. Increased temperature enhances the reactivity (the "power") of the agent but also increases its rate of decomposition. More powerful fluorinated S-(trifluoromethyl)dibenzothiophenium salts can be more thermally stable than their less reactive predecessors due to the electronic effects of the fluorine substituents.[3] However, all are sensitive to heat, and exceeding their decomposition temperature will lead to reagent loss and failed reactions.

Q3: Why is precise temperature control so crucial for organometallic cross-coupling reactions if that route is chosen? A3: Organometallic cross-coupling reactions (e.g., Suzuki, Stille) involve a delicate catalytic cycle with multiple steps: oxidative addition, transmetalation, and reductive elimination.[16] Temperature influences the rate of each step. Insufficient heat can stall the cycle, while excessive heat can cause catalyst decomposition (e.g., precipitation of Pd(0) black), β-hydride elimination, or other side reactions, leading to low yields and impurities. Optimal temperatures, often in the 50°C to 110°C range for heteroaromatics, are needed to ensure the catalytic cycle proceeds efficiently without degradation.[15][17]

Q4: My TLC shows a new spot that is less polar than my product after trifluoromethylation. What could it be? A4: This could potentially be a byproduct from the decomposition of the trifluoromethylating agent. For example, S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) release dibenzothiophene after transferring the CF3 group.[3] This byproduct is a relatively nonpolar aromatic compound and would likely appear as a less polar spot on a normal-phase silica TLC plate.

Data Summary: Critical Temperature Parameters

Reaction Step (Hypothetical) Typical Temp. Range Consequence of Temp. Too Low Consequence of Temp. Too High
A: Cyclization to 5-Bromo-7-Azaindole 70°C - 120°CIncomplete reaction; low conversionDecomposition of starting material/product; tar formation
B: Electrophilic Bromination (if needed) -78°C - 25°CSlow reaction rateLoss of selectivity; polybromination; side reactions
C: Electrophilic Trifluoromethylation 0°C - 50°CNo reaction; stalled processDecomposition of CF3 reagent; formation of byproducts
D: Palladium Cross-Coupling (alternate) 50°C - 110°CSlow or stalled catalytic cycleCatalyst decomposition; side reactions (e.g., dehalogenation)

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common temperature-related issues during the synthesis.

G cluster_start Problem Identification cluster_analysis Analysis by Reaction Step cluster_solution Temperature-Related Solutions start Low Yield or Impure Product tlc Analyze TLC/LCMS Data start->tlc sm_present Starting Material Remains? tlc->sm_present tar Tar / Decomposition Observed? tlc->tar byproducts Multiple Spots / Byproducts? tlc->byproducts sm_present->tar No inc_temp Increase Temperature Gradually (e.g., +10°C) or Use Microwave sm_present->inc_temp Yes tar->byproducts No dec_temp Decrease Temperature (e.g., -10 to -20°C) tar->dec_temp Yes start_cold Run Reaction at Lower Temp (e.g., 0°C or -78°C) byproducts->start_cold Yes control_temp Improve Heat Control (Oil Bath, Thermocouple) dec_temp->control_temp

Caption: Troubleshooting flowchart for temperature issues.

References

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. Available at: [Link]

  • Al-Warhi, T. I. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

  • Esvan, Y. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Sheng, Z., et al. (2012). Preparation method for 5-bromo-7-azaindole. Google Patents.
  • Schouten, S. S., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry. Available at: [Link]

  • Wunderlich, S., & Knochel, P. (2008). High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]

  • Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2018). Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Cole, M. L., et al. (2025). Aluminum-Centered C–C Heterocoupling of Organonitriles. Organometallics. Available at: [Link]

  • Kieltsch, I., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X. (2019). Method for synthesizing 5-bromo-7-azaindole. Patsnap. Available at: [Link]

  • Stolarczyk, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. Available at: [Link]

  • Kieltsch, I., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. National Institutes of Health. Available at: [Link]

  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available at: [Link]

  • Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Malapit, C. A., & Martin, J. L. (2018). Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. Available at: [Link]

  • Lightner, D. A., et al. (2014). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. Available at: [Link]

  • Al-Hidhani, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

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  • Li, Y., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Bromination of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the selective bromination of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-trifluoromethyl-7-azaindole). This document is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The strategic introduction of a bromine atom is a critical step for further functionalization via cross-coupling reactions, but the inherent reactivity of the 7-azaindole core presents unique challenges.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common side reactions and achieve your desired product with high selectivity and yield.

Understanding the Core Reactivity

The challenge of selectively brominating 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine stems from the electronic nature of the bicyclic system. The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution, while the pyridine ring is electron-deficient, a characteristic amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group.[3] Consequently, electrophilic attack overwhelmingly favors the pyrrole moiety. The high reactivity of this ring, however, makes the reaction susceptible to over-bromination, leading to di- and tri-brominated side products.

cluster_main Reactivity Map of 3-(CF3)-7-Azaindole mol c5->mol Primary Site (C5) Most Electron-Rich c2->mol Potential Site (C2) Sterically Hindered c4->mol Side Reaction (C4) Over-bromination c6->mol Side Reaction (C6) Over-bromination

Caption: Regioselectivity in the electrophilic bromination of the 3-(CF3)-7-azaindole core.

Frequently Asked Questions (FAQs)

Q: What is the expected major product for the mono-bromination of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

A: The major product is typically the C5-brominated isomer: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The pyrrole ring is the more nucleophilic of the two rings. Within the pyrrole ring, the C5 position is electronically favored for electrophilic attack, analogous to the C3 position of indole.

Q: Why is N-Bromosuccinimide (NBS) generally preferred over elemental bromine (Br₂) for this reaction?

A: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂.[4][5] Using elemental bromine often leads to a rapid, exothermic reaction that is difficult to control, resulting in significant formation of polybrominated byproducts.[6][7][8] NBS provides a low, steady concentration of the brominating agent, which allows for greater control over the reaction and favors mono-substitution.[5]

Q: Can bromination occur on the pyridine ring?

A: It is highly unlikely under standard electrophilic bromination conditions. The pyridine ring is strongly deactivated by the ring nitrogen and the electron-withdrawing -CF3 group. Forced conditions (high temperatures, strong Lewis acids) would likely lead to decomposition of the starting material before significant pyridine ring bromination occurs.

Q: Is it necessary to protect the pyrrole N-H group before bromination?

A: Generally, it is not required if the reaction conditions are well-optimized. However, if issues with N-bromination or other side reactions persist, N-protection can be a viable strategy. Phenylsulfonyl (PhSO₂) or Boc groups can be used, but this adds synthetic steps for protection and deprotection, which may not be ideal.[9]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?

This is the most common side reaction. The initially formed 5-bromo product is still activated enough to react again, typically at the C4 or C6 positions.

Causality: The high reactivity of the pyrrole ring system makes it prone to multiple substitutions, especially if there is a localized excess of the brominating agent or if the reaction temperature is too high.

Solutions:

  • Control Stoichiometry: Use a slight substoichiometric to stoichiometric amount of NBS (0.95–1.05 equivalents). Precisely weighing the reagents is critical.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures decrease the reaction rate and enhance the selectivity for the most kinetically favored product.

  • Slow Addition: Add the NBS solution dropwise over a prolonged period (e.g., 30–60 minutes) using a syringe pump or dropping funnel. This prevents localized high concentrations of the brominating agent.

  • Solvent Choice: Aprotic solvents are generally preferred. Dimethylformamide (DMF) can promote para-selectivity in some aromatic brominations with NBS, while tetrahydrofuran (THF) is a less polar alternative.[4]

ParameterPoor Selectivity ConditionsRecommended High-Selectivity ConditionsRationale
Brominating Agent Br₂N-Bromosuccinimide (NBS)NBS is a milder, more controllable source of Br⁺.[5]
Equivalents of NBS > 1.1 eq0.95–1.05 eqPrevents excess brominating agent from reacting further.
Temperature Room Temperature (20–25 °C)0 °C to -20 °CSlows the rate of the second bromination more significantly.
Addition Method Single portion additionSlow, dropwise addition over 30-60 minMaintains a low, steady concentration of the electrophile.
Solvent Chlorinated Solvents (e.g., DCM)THF, DMF, AcetonitrileSolvent can influence the reactivity of NBS.[4]

Q2: My TLC/LC-MS shows consumption of starting material, but the yield of the desired product is low, and I have a complex mixture of baseline material and dark coloration.

This often indicates decomposition of the starting material or product. The 7-azaindole scaffold can be sensitive to the acidic byproduct (HBr) generated during the reaction.

Causality: The succinimide anion formed from NBS can act as a base to abstract the proton in the final step of the EAS mechanism. However, if the reaction is sluggish or if the substrate is particularly acid-sensitive, the buildup of trace HBr can catalyze polymerization or degradation pathways.

Solutions:

  • Use a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can scavenge the HBr byproduct as it forms, preventing acid-catalyzed decomposition. Use a slight excess (e.g., 1.5 equivalents).

  • Ensure Anhydrous Conditions: Moisture can react with NBS and lead to the formation of bromine and other reactive species, which can contribute to side reactions and decomposition. Ensure your solvent is dry and the reaction is run under an inert atmosphere (N₂, Ar).

  • Purification Considerations: The brominated product may be less stable on silica gel. Consider minimizing the time on the column, using a less acidic stationary phase (e.g., neutral alumina), or purifying via crystallization if possible.

start Problem Observed: Low Yield & Decomposition cause1 Potential Cause: Acid (HBr) Buildup start->cause1 cause2 Potential Cause: Product Instability start->cause2 solution1 Solution: Add Mild Base (e.g., NaHCO₃) cause1->solution1 solution2 Solution: Ensure Anhydrous Conditions cause1->solution2 solution3 Solution: Modify Purification (e.g., Neutral Alumina, Crystallization) cause2->solution3

Caption: Troubleshooting workflow for low yield and product decomposition.

Experimental Protocol: Selective Mono-bromination

This protocol is designed to maximize the yield of This compound .

Reagents & Equipment:

  • 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, thermometer

  • Syringe pump or pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Solution Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF.

  • Slow Addition: Add the NBS solution to the reaction mixture dropwise via a syringe pump over 60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound.

References
  • YouTube. (2024).
  • Filo. (2025).
  • MDPI. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
  • ResearchGate. (2025).
  • Wiley Online Library. (n.d.). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • Filo. (2025).
  • National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Mol-Instincts. (n.d.). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • BenchChem. (2025).
  • National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.

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Technical Support Center: Large-Scale Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis at scale.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The most prevalent large-scale strategies commence with a substituted pyridine precursor. A common approach involves the synthesis of a 7-azaindole core, followed by bromination and trifluoromethylation.[1][2] Key starting materials often include derivatives of 2-amino-3-methyl-5-bromopyridine.[1] The sequence of bromination and trifluoromethylation can vary, influencing the overall efficiency and impurity profile of the synthesis.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The large-scale synthesis of this compound involves several hazardous reagents and reactions. Key safety considerations include:

  • Trifluoromethylating agents: Many trifluoromethylating agents are toxic, corrosive, and may react violently with water.[3] Ensure all manipulations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Brominating agents: Bromine and N-bromosuccinimide (NBS) are corrosive and toxic. Handle with care and have quenching agents (e.g., sodium thiosulfate) readily available.

  • Exothermic reactions: Both bromination and trifluoromethylation can be highly exothermic. Implement robust temperature control measures, such as slow reagent addition and efficient cooling systems, to prevent runaway reactions.

  • Pressure build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in closed systems. Ensure adequate venting and pressure monitoring.

Q3: How can I effectively monitor the progress of the key reaction steps?

A3: A combination of analytical techniques is recommended for robust reaction monitoring:

  • Thin Layer Chromatography (TLC): Provides a quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction conversion and can detect the formation of impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of intermediates and the final product, as well as for assessing purity.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or Incomplete Conversion in the Trifluoromethylation Step
Potential Cause Troubleshooting Action
Inactive Trifluoromethylating Agent Use a freshly opened or properly stored trifluoromethylating reagent. The potency of some reagents, like the Ruppert-Prakash reagent (TMSCF₃), can diminish with exposure to moisture.[4][5]
Insufficient Catalyst Activity For copper-catalyzed reactions, ensure the copper source is of high purity and the appropriate ligand is used. The choice of ligand can significantly impact catalytic activity.[6]
Suboptimal Reaction Temperature Trifluoromethylation reactions often have a narrow optimal temperature range. Carefully control the temperature and consider performing small-scale optimizations to determine the ideal conditions for your specific setup.
Presence of Inhibitors Water or other protic impurities can quench the reactive species. Ensure all solvents and reagents are anhydrous.
Problem 2: Formation of Significant Side Products during Bromination
Potential Cause Troubleshooting Action
Over-bromination (di- or tri-brominated species) Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise or via a syringe pump to maintain a low instantaneous concentration.[7] Lowering the reaction temperature can also improve selectivity.
Bromination at Undesired Positions The regioselectivity of bromination on the 7-azaindole core can be influenced by the solvent and the presence of protecting groups.[7] Consider using a protecting group on the pyrrole nitrogen to direct bromination to the desired C5 position.
Decomposition of Starting Material Strong acidic or basic conditions during bromination can lead to degradation. Buffer the reaction mixture if necessary or choose a milder brominating agent like NBS over elemental bromine.
Problem 3: Difficulties in Purifying the Final Product
Potential Cause Troubleshooting Action
Co-elution of Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, consider converting it to a salt (e.g., hydrochloride or hydrobromide) which may have better crystalline properties.
Residual Palladium Catalyst from Coupling Reactions If a Suzuki or other palladium-catalyzed cross-coupling reaction is used, residual palladium can be difficult to remove.[8][9][10] Employ specialized silica-based scavengers or perform an aqueous wash with a chelating agent like EDTA.

III. Experimental Protocols

Illustrative Large-Scale Synthesis Workflow

This diagram outlines a common synthetic sequence for producing this compound.

Synthesis_Workflow A 2-Amino-3-methyl-5-bromopyridine B Pyrrole Ring Formation A->B e.g., with DMF-DMA C 5-Bromo-7-azaindole B->C Cyclization D Trifluoromethylation C->D e.g., with CF3SO2Na E This compound D->E Final Product

Caption: A generalized workflow for the synthesis.

Step-by-Step Protocol for Trifluoromethylation

This protocol is a representative example and may require optimization based on your specific equipment and scale.

  • Reactor Setup: In an appropriately sized, inerted (e.g., nitrogen or argon atmosphere) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 5-bromo-7-azaindole and a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Reagent Preparation: In a separate vessel, prepare a solution or slurry of the trifluoromethylating agent (e.g., sodium trifluoromethanesulfinate, Langlois' reagent) and an initiator (e.g., tert-butyl hydroperoxide).[11][12]

  • Reaction Execution: Cool the reactor contents to the desired temperature (e.g., 0-10 °C). Slowly add the trifluoromethylating agent mixture via the addition funnel, maintaining strict temperature control.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., sodium sulfite). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Tree Start Low Yield of Final Product Check_Purity Check Purity of Intermediates Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Intermediates? Check_Purity->Impure Conditions_Correct Conditions Correct? Check_Conditions->Conditions_Correct Yes_Impure Re-purify Intermediates Impure->Yes_Impure Yes No_Impure Proceed to Check Conditions Impure->No_Impure No Yes_Correct Investigate Reagent Quality Conditions_Correct->Yes_Correct Yes No_Correct Optimize Conditions (Temp, Conc, Time) Conditions_Correct->No_Correct No Reagent_Quality Check Reagent Activity/Purity Yes_Correct->Reagent_Quality

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from

  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from

  • Wits University. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from

  • Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Retrieved from

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from

  • PubMed. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from

  • ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from

  • Google Patents. (n.d.). CN105461718A - Synthesis process of 5-bromo-7-azaindole. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from

  • The Journal of Organic Chemistry. (n.d.). A Three-Pronged Approach to the Development of New Trifluoromethylation Reactions Fluorinated molecules continue to be of major. Retrieved from

  • Biosynth. (n.d.). 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • NIH. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from

  • Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. Retrieved from

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from

  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. Retrieved from

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from

  • Autech. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from

  • Lab-Chemicals.Com. (n.d.). This compound, 95%. Retrieved from

  • MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from

  • NIH. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Retrieved from

  • ResearchGate. (n.d.). Various protocols for trifluoromethylation. Retrieved from

  • ACS Publications. (n.d.). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols. Retrieved from

  • NIH. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalytic reduction of trifluoromethylated alkyl bromides and synthesis of alkylated heterocycles under visible light irradiation: synergetic action of a halogen bond and Ni catalysis. Retrieved from

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from

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Validation & Comparative

A Comparative Guide to FGFR Inhibition: Profiling 1H-pyrrolo[2,3-b]pyridine Derivatives Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, orchestrating a multitude of processes essential for embryonic development, tissue homeostasis, and wound repair.[1] This signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their cognate receptors (FGFRs 1-4), leading to receptor dimerization and trans-autophosphorylation of intracellular tyrosine kinase domains.[2] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression related to cell proliferation, survival, and migration.[1][3]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and various other malignancies.[4] This has made the FGFR family a compelling target for therapeutic intervention. The initial focus of this guide is on a promising class of inhibitors built around the 1H-pyrrolo[2,3-b]pyridine scaffold, with a specific focus on its highly potent derivatives. The compound "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" serves as a key chemical intermediate in the synthesis of these advanced inhibitors. We will compare the preclinical performance of this class, exemplified by the potent compound 4h , against four FDA-approved FGFR inhibitors: Pemigatinib (Pemazyre®) , Erdafitinib (Balversa®) , Infigratinib (Truseltiq®) , and Futibatinib (Lytgobi®) .

The Rise of 1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of various kinases.[5] Researchers have successfully leveraged this scaffold to develop a new class of potent FGFR inhibitors.[6] A key example from this class, compound 4h , demonstrates significant pan-FGFR inhibitory activity.[6] The synthesis of such potent molecules often involves intermediates like this compound, highlighting the importance of this chemical backbone in the development of next-generation targeted therapies.

Mechanism of Action of 1H-pyrrolo[2,3-b]pyridine Derivatives

Docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h forms two crucial hydrogen bonds with the backbone carbonyl of glutamate 562 (E562) and the amine group of alanine 564 (A564) in the hinge region of FGFR1.[7] Additionally, a π-π stacking interaction between the 3,5-dimethoxyphenyl substituent of 4h and phenylalanine 489 (F489) further stabilizes the inhibitor in the ATP-binding pocket. This substituent also occupies a hydrophobic pocket and forms a hydrogen bond with aspartate 641 (D641), contributing to its high potency.[7]

Comparative Analysis of FGFR Inhibitors

A direct comparison of the preclinical data reveals the competitive potential of the 1H-pyrrolo[2,3-b]pyridine class against established therapies.

Potency and Selectivity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for compound 4h and the four approved FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 7[6]9[6]25[6]712[6]
Pemigatinib 0.4[8]0.5[8]1.2[8]30[8]
Erdafitinib 1.2[9]2.5[9]3.0[9]5.7[9]
Infigratinib 1[2]1.4[2]0.9[2]60[2]
Futibatinib 1.8[10]1.4[10]1.6[10]3.7[10]

From this data, it is evident that while the approved inhibitors, particularly Pemigatinib, show sub-nanomolar to low nanomolar potency against FGFR1, 2, and 3, compound 4h also demonstrates potent inhibition in the low nanomolar range for these isoforms. Notably, both compound 4h and Infigratinib show significantly lower potency against FGFR4, suggesting a degree of selectivity for FGFR1-3.[2][6] In contrast, Erdafitinib and Futibatinib exhibit more pan-FGFR activity with potent inhibition across all four isoforms.[9][10]

Kinase Selectivity Profiles

Beyond targeting FGFRs, the broader kinase selectivity profile of an inhibitor is paramount to understanding its potential for off-target effects.

  • 1H-pyrrolo[2,3-b]pyridine Derivatives: While a comprehensive kinome scan for compound 4h is not publicly available, the significant drop-off in activity against FGFR4 suggests a degree of selectivity.[6] Further studies are needed to fully elucidate its off-target profile.

  • Pemigatinib: Demonstrates high selectivity for FGFR1, 2, and 3 over FGFR4 and other non-FGFR kinases.[11]

  • Erdafitinib: While a potent pan-FGFR inhibitor, it also shows some activity against other kinases like RET, CSF1R, and VEGFR2, although at higher concentrations.[12]

  • Infigratinib: Exhibits high selectivity for FGFR1, 2, and 3, with over 40-fold selectivity against FGFR4 and VEGFR2.[2]

  • Futibatinib: Shows strong selectivity for FGFR1-4. In a panel of 296 human kinases, only three non-FGFR kinases showed more than 50% inhibition at a concentration 50 times its IC50 for FGFR2/3.[10]

In Vitro and In Vivo Efficacy
  • Compound 4h: Has been shown to inhibit the proliferation of 4T1 breast cancer cells, induce apoptosis, and significantly inhibit cell migration and invasion in vitro.[6] In vivo studies have demonstrated that derivatives from the 1H-pyrrolo[2,3-b]pyridine class can lead to tumor growth inhibition in xenograft models.

  • Approved Inhibitors: All four approved drugs have demonstrated robust anti-tumor activity in various preclinical xenograft models with FGFR alterations, which has been translated into clinical efficacy in patients.[13][14][15][16] For instance, Infigratinib has shown efficacy in patient-derived xenograft models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions.[16]

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

FGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of a test compound against purified FGFR kinase domains.

Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the test compound (e.g., Compound 4h) in the kinase buffer. A typical starting concentration is 10 µM.

    • Prepare a solution of the recombinant FGFR kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Cell-Based Assay)

Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cells.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Step-by-Step Protocol (using MDA-MB-231 breast cancer cells as an example):

  • Cell Culture and Seeding:

    • Culture MDA-MB-231 cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the FGFR inhibitor in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

Methodology: This involves implanting human tumor cells into immunocompromised mice and treating them with the test compound.

Step-by-Step Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of a human cancer cell line with a known FGFR alteration (e.g., SNU-16 for FGFR2 amplification) into the flank of athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the FGFR inhibitor (e.g., formulated for oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-FGFR and p-ERK).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizing the Landscape of FGFR Inhibition

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene Gene Expression (Proliferation, Survival) AKT->Gene MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene STAT->Gene Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Inhibitor, Tracer) start->reagent_prep plate_loading Load 384-well Plate 1. Inhibitor 2. Kinase/Antibody 3. Tracer reagent_prep->plate_loading incubation Incubate 60 min @ RT plate_loading->incubation read_plate Read TR-FRET Signal incubation->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion and Future Directions

The exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded a promising new class of FGFR inhibitors with potent and selective activity. The lead compound, 4h, demonstrates preclinical efficacy comparable to several FDA-approved drugs, particularly in its potent inhibition of FGFR1, 2, and 3. While the approved inhibitors have a significant lead in clinical development, the unique chemical structure of the 1H-pyrrolo[2,3-b]pyridine derivatives may offer advantages in terms of overcoming acquired resistance or in their off-target safety profile. Further comprehensive kinase profiling and in vivo studies are warranted to fully delineate the therapeutic potential of this exciting new class of FGFR inhibitors. The ongoing research in this area underscores the importance of novel chemical scaffolds in the continual effort to develop more effective and durable cancer therapies.

References

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A Head-to-Head Comparison of 5-Bromo-3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its structural resemblance to purine has positioned it as a valuable core in the design of a multitude of therapeutic agents, particularly kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring system not only modulates the electronic properties of the molecule but also offers an additional hydrogen bond acceptor, potentially enhancing binding affinity and efficacy. This guide provides a detailed comparison of analogs based on the "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" scaffold, offering insights into their structure-activity relationships (SAR) and potential as kinase inhibitors. While direct head-to-head experimental data for a comprehensive set of analogs of this specific scaffold is not extensively published, this guide synthesizes available data from closely related series and established SAR principles to provide a predictive comparison.

The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 7-azaindole scaffold serves as an excellent bioisostere for indole and purine systems.[1] This mimicry allows it to effectively compete with ATP for binding to the catalytic domain of kinases. The pyridine nitrogen and the pyrrole NH group can form crucial bidentate hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[1] Modifications at various positions of the 7-azaindole ring are known to significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Notably, substitutions at the 3, 5, and N-1 positions have been extensively explored to optimize these parameters.[2][3]

Strategic Substitution: The Role of Bromine and Trifluoromethyl Groups

The subject of this guide, "this compound," features two key substitutions that are expected to profoundly influence its biological activity.

  • 5-Bromo Substitution: The bromine atom at the 5-position serves multiple purposes. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. Furthermore, the bromo group provides a valuable synthetic handle for further diversification of the scaffold through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents to probe the surrounding binding pocket and optimize activity.

  • 3-Trifluoromethyl Substitution: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique properties. It is a strong electron-withdrawing group, which can modulate the pKa of the pyrrole nitrogen and influence the overall electronic distribution of the ring system. Its lipophilic nature can enhance cell permeability and metabolic stability. Moreover, the CF3 group can engage in specific interactions with the protein target, such as hydrophobic interactions or dipole-dipole interactions, contributing to binding affinity.

Comparative Analysis of Analog Performance

Compound ID3-Position SubstituentFGFR1 IC50 (nM)
4a H100
4b 4-fluorobenzyl25
4c 4-chlorobenzyl15
4d 4-methylbenzyl30
4e 3-methoxybenzyl12
4f 3,4-dimethoxybenzyl9
4g 3,5-dimethoxybenzyl8
4h 3,4,5-trimethoxybenzyl7

Data extracted from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4][5][6]

  • Introduction of a benzyl group at the 3-position is beneficial for activity. Compound 4a with a hydrogen at the 3-position is significantly less potent than its substituted counterparts.

  • Electron-donating groups on the benzyl ring generally enhance potency. The presence of methoxy groups (4e-4h ) leads to a progressive increase in inhibitory activity, with the trimethoxy-substituted analog 4h being the most potent.

  • Halogen substitution on the benzyl ring is also well-tolerated and can improve activity. The fluoro- and chloro-substituted analogs (4b and 4c ) are more potent than the unsubstituted benzyl analog.

Based on these findings, it is reasonable to predict that analogs of "this compound" with substituted benzyl groups at a different position (e.g., at the N-1 position or attached to a group at the 3-position) would also exhibit modulated activity based on the nature and position of the substituents.

Inferred Head-to-Head Comparison

Extrapolating from the available data and general SAR principles of 7-azaindole kinase inhibitors, we can construct an inferred head-to-head comparison of hypothetical analogs of the target scaffold.

Analog3-Position Modification5-Position ModificationExpected Kinase Inhibitory PotencyRationale
A (Core) -CF3-BrModerateThe trifluoromethyl group provides a good starting point for potency, while the bromine offers a site for further modification.
B -CF3-HLower than ARemoval of the bromine atom eliminates potential halogen bonding and a key synthetic handle for optimization.
C -CF3-ClSimilar to or slightly lower than AChlorine is also a halogen and can participate in halogen bonding, but its properties differ slightly from bromine, potentially leading to a modest change in activity.
D -H-BrSignificantly lower than AThe trifluoromethyl group at the 3-position is a key driver of potency in many kinase inhibitors. Its removal would likely lead to a substantial drop in activity.
E -CF3-Aryl (via Suzuki)Potentially Higher than AThe bromo group allows for the introduction of various aryl or heteroaryl groups, which can explore additional binding pockets and significantly enhance potency, depending on the specific group.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 7-azaindole analogs, adapted from the literature.[4][5][6]

General Synthesis of 3-Substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines

A general synthetic route to 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines is outlined below. This can be adapted for the synthesis of 5-bromo analogs by starting with the appropriately substituted 7-azaindole.

dot

Synthesis_Workflow A 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C KOH, Methanol A->C B R-CHO (Aldehyde) B->C D Intermediate 3 C->D Stir at 50°C E Triethylsilane, TFA, Acetonitrile D->E F Final Product 4 E->F Reflux

Caption: General synthetic workflow for 3-substituted 7-azaindoles.

Step 1: Synthesis of Intermediate 3

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (10 mL), add the desired aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate.

Step 2: Synthesis of Final Product 4

  • To a solution of the intermediate from Step 1 (1.0 mmol) in acetonitrile (10 mL), add triethylsilane (3.0 mmol) and trifluoroacetic acid (3.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Kinase Inhibition Assay (Example: FGFR1)

The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of commercially available assay kits, such as an ADP-Glo™ Kinase Assay.

Workflow:

dot

Kinase_Assay_Workflow A Prepare kinase reaction mixture (Kinase, Substrate, ATP) B Add test compound (various concentrations) A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent C->D E Incubate D->E F Add Kinase Detection Reagent E->F G Incubate F->G H Measure luminescence G->H I Calculate IC50 values H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Prepare a reaction buffer containing the kinase (e.g., FGFR1), the appropriate substrate (e.g., a poly(Glu,Tyr) peptide), and ATP at a concentration near the Km for the kinase.

  • Add varying concentrations of the test compounds to the reaction mixture in a 96-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and trifluoromethyl groups offers a balance of potency and opportunities for further chemical exploration. While direct comparative data is limited, analysis of related 7-azaindole series provides a strong rationale for the expected structure-activity relationships.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs to validate the inferred SAR. In particular, leveraging the 5-bromo substituent for diversification through cross-coupling reactions could lead to the discovery of highly potent and selective kinase inhibitors for a range of therapeutic targets.

References

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  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8651817/]
  • 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Biosynth. [URL: https://www.biosynth.com/p/QEC26275/5-bromo-2-fluoro-3-trifluoromethyl-pyridine]
  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3561]

Sources

in vitro and in vivo activity of trifluoromethylpyridines as anti-Chlamydia trachomatis agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activity of a promising class of trifluoromethylpyridine-based compounds as selective agents against Chlamydia trachomatis. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their efficacy, compares their performance against current therapeutic options, and outlines the methodologies for their evaluation.

Chlamydia trachomatis is the most prevalent bacterial sexually transmitted infection globally, and the development of selective treatments is a critical therapeutic goal to mitigate the overuse of broad-spectrum antibiotics.[1] The unique developmental cycle of this obligate intracellular bacterium presents distinct opportunities for targeted therapeutic intervention.[1] Current treatments, primarily azithromycin and doxycycline, have shown efficacy but are not without limitations, including potential for treatment failure and disruption of the natural microbiota.[1] This landscape underscores the urgent need for novel, selective anti-chlamydial agents.

Recently, a series of sulfonylpyridine-based compounds, specifically those containing a trifluoromethylpyridine moiety, have emerged as potent and selective inhibitors of C. trachomatis. This guide will explore the structure-activity relationship, preclinical efficacy, and proposed mechanism of action of these compounds, with a particular focus on the lead candidate, molecule 20.

The Rise of Trifluoromethylpyridines: A New Frontier in Anti-Chlamydial Therapy

A recent study has detailed the development and evaluation of a series of (trifluoromethyl)pyridine derivatives with significant anti-chlamydial activity.[1] These compounds were designed based on a sulfonylpyridine scaffold previously identified to have selective action against C. trachomatis. The research focused on optimizing this scaffold to enhance potency and maintain a favorable safety profile.

Lead Compounds and Chemical Structures

Through systematic chemical modifications, several promising compounds were identified. The lead compounds from this series include molecules 1 , 17 , and the most potent candidate, 20 . The key structural features contributing to their activity include the 3-(trifluoromethyl)-pyridine group, a gem-dimethyl moiety, and a sulfonyl linker.[1]

Figure 1: Chemical Structures of Lead Trifluoromethylpyridine Compounds

Caption: Chemical structures of lead trifluoromethylpyridine compounds.

In Vitro Efficacy: Potent and Selective Inhibition

The anti-chlamydial activity of the trifluoromethylpyridine series was rigorously assessed in vitro using cell-based assays. The lead compound, molecule 20 , demonstrated a two-fold increase in activity compared to the initial lead, molecule 1 .[1] A key finding was the bactericidal nature of these compounds, which is a significant advantage in treating bacterial infections.[1]

Importantly, these active molecules showed no significant activity against Staphylococcus aureus or Escherichia coli, indicating a high degree of selectivity for C. trachomatis.[1] This selectivity is a crucial attribute for a novel antibiotic, as it suggests a lower likelihood of disrupting the patient's beneficial microflora. Furthermore, the compounds were found to be non-toxic to mammalian cells, highlighting their potential for a favorable therapeutic window.[1]

Comparative Performance: Benchmarking Against the Gold Standard

To contextualize the potential of these novel agents, their in vitro activity is compared with the standard-of-care antibiotics, azithromycin and doxycycline.

Compound/DrugChemical StructureTarget OrganismIC50 (µg/mL)Cytotoxicity (CC50 in HeLa cells, µg/mL)
Compound 20 C. trachomatis L23.12>100
Compound 17 C. trachomatis L26.25>100
Compound 1 C. trachomatis L26.25>100
Azithromycin C. trachomatis L2~0.06-0.25Not Applicable
Doxycycline C. trachomatis L2~0.03-0.125Not Applicable

Note: IC50 values for Azithromycin and Doxycycline are approximate ranges from published literature and may vary based on experimental conditions.

While azithromycin and doxycycline exhibit lower IC50 values, the trifluoromethylpyridines possess a distinct advantage in their selectivity and lack of impact on other bacterial species.[1] This targeted approach could reduce the selective pressure that drives antibiotic resistance in the broader microbiome.

Synergistic Potential: Enhancing Existing Therapies

An exciting finding from the research was the synergistic interaction between molecule 20 and azithromycin.[1] When used in combination at sub-inhibitory concentrations, they significantly inhibited chlamydial growth.[1] This synergy suggests that trifluoromethylpyridines could be developed as co-therapies to enhance the efficacy of existing antibiotics, potentially allowing for lower doses and reducing the risk of side effects.[1]

In Vivo Validation: Efficacy in a Preclinical Model

The therapeutic potential of the lead trifluoromethylpyridines was further validated in a mouse model of Chlamydia infection. Compounds 1 , 17 , and 20 all demonstrated significant in vivo efficacy in reducing the chlamydial burden.[1] Notably, molecule 20 displayed the highest efficacy, accelerating the recovery of the infected mice.[1] These findings provide strong preclinical evidence for the potential of this compound class in treating chlamydial infections.

Unraveling the Mechanism: A Targeted Approach to Inhibition

The proposed mechanism of action for these sulfonylpyridine derivatives is the disruption of the chlamydial caseinolytic protease (ClpP) machinery system.[1] The ClpP protease is crucial for protein turnover and homeostasis in bacteria, making it an attractive target for antimicrobial drug development. By inhibiting this essential pathway, the trifluoromethylpyridines are thought to induce a bactericidal effect.

G cluster_mechanism Hypothesized Mechanism of Action Compound Trifluoromethylpyridine (e.g., Compound 20) ClpP Chlamydial ClpP Protease Compound->ClpP Binds to and inhibits Inhibition Inhibition Protein_Homeostasis Protein Homeostasis ClpP->Protein_Homeostasis Maintains Replication Chlamydial Replication and Development Protein_Homeostasis->Replication Essential for Inhibition->Protein_Homeostasis Disrupts Disruption Disruption

Caption: Hypothesized mechanism of action of trifluoromethylpyridines.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and validation, a detailed protocol for determining the in vitro anti-chlamydial activity of compounds is provided below. This protocol is based on the methodologies described in the primary research.

In Vitro Anti-Chlamydial Activity Assay (Inclusion Forming Unit Assay)

Objective: To quantify the inhibitory effect of a test compound on the formation of infectious C. trachomatis progeny.

Materials:

  • HeLa or McCoy cells

  • C. trachomatis stock (e.g., serovar L2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Azithromycin (positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Primary antibody (anti-Chlamydia MOMP)

  • Secondary antibody (fluorescently labeled)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa or McCoy cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Once confluent, infect the cells with C. trachomatis at a multiplicity of infection (MOI) of 1. Centrifuge the plate to enhance infection.

  • Compound Addition: At 2 hours post-infection, add serial dilutions of the test compounds to the wells. Include wells for the positive control (azithromycin) and vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Harvesting: After incubation, aspirate the medium and lyse the cells to release the chlamydial elementary bodies (EBs).

  • Titration of Infectious Progeny: Serially dilute the lysates and use them to infect a fresh monolayer of cells in a new 96-well plate.

  • Incubation and Staining: Incubate the new plate for 24-48 hours. Fix the cells with methanol and stain for chlamydial inclusions using immunofluorescence (anti-MOMP antibody) and for host cell nuclei (DAPI).

  • Quantification: Enumerate the inclusion forming units (IFUs) in each well using a fluorescence microscope.

  • Data Analysis: Calculate the percent inhibition of IFU formation for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of IFU formation.

G cluster_workflow Experimental Workflow for In Vitro Anti-Chlamydial Screening A 1. Seed Host Cells (e.g., HeLa) in 96-well plate B 2. Infect with C. trachomatis A->B C 3. Add Test Compounds (and controls) B->C D 4. Incubate for 48h C->D E 5. Harvest Infectious Progeny (Elementary Bodies) D->E F 6. Infect New Host Cell Monolayer with Serial Dilutions E->F G 7. Incubate for 24-48h F->G H 8. Fix, Stain, and Quantify Inclusions (IFU) G->H I 9. Determine IC50 H->I

Caption: Workflow for in vitro screening of anti-chlamydial compounds.

Conclusion and Future Directions

The emergence of trifluoromethylpyridines as potent and selective anti-chlamydial agents represents a significant advancement in the pursuit of novel treatments for C. trachomatis infections. The lead compound, molecule 20 , has demonstrated a compelling preclinical profile, including potent in vitro bactericidal activity, high selectivity, a good safety profile, and significant in vivo efficacy. The synergistic activity with azithromycin further enhances its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions with the chlamydial ClpP protease to confirm the mechanism of action. Further optimization of the scaffold could lead to even more potent and pharmacokinetically favorable drug candidates. Ultimately, the development of these selective agents could provide a much-needed alternative to broad-spectrum antibiotics, contributing to better patient outcomes and antimicrobial stewardship.

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  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases. [Link]

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  • Azithromycin versus doxycycline for urogenital chlamydia trachomatis infection. The New England Journal of Medicine. [Link]

  • Chlamydial Infections - STI Treatment Guidelines. Centers for Disease Control and Prevention. [Link]

  • The ClpX and ClpP2 Orthologs of Chlamydia trachomatis Perform Discrete and Essential Functions in Organism Growth and Development. Journal of Bacteriology. [Link]

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cross-reactivity profile of "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the privileged scaffold of 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone for the development of potent and selective therapeutics. Its unique structural and electronic properties allow it to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of numerous kinases. The specific derivative, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , represents a promising starting point for medicinal chemistry efforts, combining the established kinase-binding properties of the core with the modulatory effects of halogen and trifluoromethyl substituents.

This guide provides an in-depth analysis of the cross-reactivity profile of kinase inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold. Rather than focusing on a single, hypothetical inhibitor, we will draw upon published data for several exemplary compounds targeting different kinase families. By comparing their selectivity profiles with those of alternative inhibitors, we aim to provide a nuanced understanding of the strengths and liabilities of this scaffold, guiding future drug design and development.

Understanding Inhibitor Selectivity: The "Why" Behind Experimental Choices

A kinase inhibitor's efficacy is intrinsically linked to its selectivity. While potent on-target activity is crucial, off-target effects can lead to unforeseen toxicities or even therapeutic benefits. Therefore, a comprehensive assessment of an inhibitor's interactions across the human kinome is a critical step in its development. Two powerful, and conceptually distinct, methodologies are widely employed for this purpose: active site-directed competition binding assays, such as KINOMEscan®, and cellular target engagement assays, like the Cellular Thermal Shift Assay (CETSA).

The choice between these methods is driven by the specific question being asked. KINOMEscan® provides a broad, quantitative measure of direct binding affinity to a large panel of purified kinases, offering a detailed map of potential interactions in a controlled, cell-free environment. In contrast, CETSA provides evidence of target engagement within the complex milieu of an intact cell, confirming that the inhibitor can reach its target and bind to it under more physiologically relevant conditions.

Experimental Protocols for Assessing Cross-Reactivity

KINOMEscan®: A Global View of Kinase Binding Affinity

The KINOMEscan® platform offers a high-throughput method to quantitatively measure the binding of a test compound to a large panel of kinases.[1] The assay relies on a proprietary active site-directed competition binding assay.

Principle of the Assay: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[1]

Experimental Workflow: KINOMEscan®

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis A Test Compound (Inhibitor) D Incubate A, B, and C together A->D B DNA-Tagged Kinase B->D C Immobilized Ligand (on solid support) C->D E Separate solid support (with bound kinase) D->E F Quantify bound kinase via qPCR of DNA tag E->F G Calculate % Inhibition or Kd value F->G

Caption: KINOMEscan® workflow for assessing inhibitor binding.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a biophysical method that assesses the binding of a ligand to its target protein in intact cells or cell lysates.[2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more stable and denatures at a higher temperature.[4]

Principle of the Assay: Cells are treated with the test compound and then heated to various temperatures. After lysis, the aggregated proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5][6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A Treat intact cells with Test Compound vs. Vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate and compare melting curves D->E

Caption: CETSA workflow for confirming cellular target engagement.

Cross-Reactivity Profile: Pyrrolo[2,3-b]pyridine Inhibitors vs. Alternatives

To illustrate the cross-reactivity profile of the pyrrolo[2,3-b]pyridine scaffold, we will examine derivatives developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).

Case Study 1: FGFR Inhibitors

The FGFR family of receptor tyrosine kinases is a well-established therapeutic target in oncology.[2] Several inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[4] For comparison, we will consider Erdafitinib, a pan-FGFR inhibitor with a different core structure.

Compound Scaffold Primary Target(s) Selectivity Notes (Exemplary Off-Targets with significant inhibition) Reference
Compound 4h (from Zhang et al.) 1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3Data from a full kinome scan is not publicly available. The compound showed significantly lower potency against FGFR4 (IC50 = 712 nM) compared to FGFR1-3 (IC50s of 7, 9, and 25 nM, respectively).[4][4]
Erdafitinib Pyrazolo[3,4-b]pyridinePan-FGFR (FGFR1-4)Also inhibits RET, KIT, VEGFR2, and PDGFRβ at clinically relevant concentrations.[7][7]
Fisogatinib (BLU-554) PyrimidineFGFR4Highly selective for FGFR4 due to covalent binding to a unique cysteine (Cys552). Shows minimal activity against FGFR1, 2, and 3.[2][2]

This comparison highlights that while the pyrrolo[2,3-b]pyridine scaffold can yield potent FGFR inhibitors, achieving selectivity within the highly homologous FGFR family can be challenging, as seen with Compound 4h's lower potency against FGFR4.[4] Alternative scaffolds like that of Erdafitinib, while potent against all FGFRs, may exhibit cross-reactivity with other kinases like RET and VEGFR2.[7] The development of highly selective inhibitors like Fisogatinib often relies on exploiting unique structural features of the target kinase, such as a specific cysteine residue for covalent targeting.[2]

Case Study 2: CDK8 Inhibitors

CDK8 is a transcriptional regulator implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent CDK8 inhibitors.[6][8] We will compare a representative compound to BI-1347, a selective CDK8/19 inhibitor with a distinct chemical structure.

Compound Scaffold Primary Target(s) Selectivity Notes (Exemplary Off-Targets with significant inhibition) Reference
Compound 22 (from Li et al.) 1H-pyrrolo[2,3-b]pyridineCDK8Reported to have favorable selectivity against other CDK family members, though a full kinome scan is not provided.[6][9][6][9]
Compound 46 (from Yan et al.) 1H-pyrrolo[2,3-b]pyridineCDK8Showed favorable selectivity across the CDK family and tyrosine kinases.[8][8]
BI-1347 ThienopyrimidineCDK8, CDK19Highly selective for CDK8 and its close homolog CDK19. In a panel of 326 kinases, only CDK8 and CDK19 were inhibited at IC50 values < 1.0 μM.[10][10]

In the case of CDK8, inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been reported to achieve good selectivity.[6][8] This suggests that the scaffold is well-suited for targeting the ATP-binding pocket of CDK8. For comparison, BI-1347 demonstrates that exquisite selectivity for CDK8 and its close homolog CDK19 is achievable with alternative scaffolds, with minimal off-target activity across a broad kinase panel.[10]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold, including derivatives of this compound, is a versatile and effective starting point for the design of potent kinase inhibitors. As demonstrated with examples targeting FGFR and CDK8, this core can be elaborated to produce compounds with significant on-target activity.

However, the ultimate cross-reactivity profile is not solely determined by the core scaffold but is heavily influenced by the specific substitutions and their interactions with the unique topology of each kinase's ATP-binding site. While favorable selectivity has been reported for some pyrrolo[2,3-b]pyridine-based inhibitors, achieving high selectivity, especially within highly homologous kinase families like the FGFRs, remains a significant challenge.

For drug development professionals, a comprehensive understanding of a compound's cross-reactivity profile, obtained through rigorous experimental methodologies like KINOMEscan® and CETSA, is paramount. This guide underscores the importance of comparing novel inhibitors not only to existing drugs with the same target but also to compounds with different core structures to fully appreciate the selectivity advantages and potential liabilities of a chosen scaffold. The pyrrolo[2,3-b]pyridine core will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal, with its ultimate success in generating clinical candidates dependent on meticulous optimization to achieve the desired selectivity profile.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Zhang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Li, W., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Yan, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. [Link]

  • Martinez-Llimos, V., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers. [Link]

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  • PubMed. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

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  • OncLive. (2019). FGFR Alterations Emerge as Enticing Target in Multiple Tumor Types. [Link]

  • ResearchGate. (2020). Quantifying CDK inhibitor selectivity in live cells. [Link]

  • Adl, F. G., et al. (2017). Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hori, A., et al. (2020). CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. Oncotarget. [Link]

  • El-Gazzar, M. G., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. [Link]

  • Mayer, F. J., et al. (2018). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Cancer Immunology Research. [Link]

  • Mallinger, A., et al. (2016). Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8. ACS Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, T., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to Target Validation of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Focus on CRISPR-Cas9 and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for validating the biological target of novel chemical entities, using "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" as a case study. For the purpose of this guide, we will hypothesize that based on its structural similarity to known kinase inhibitors, a putative target of this compound is the Fibroblast Growth Factor Receptor 1 (FGFR1) . Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the critical process of target validation.

Target validation is a cornerstone of the drug discovery pipeline, aiming to confirm that modulation of a specific biological target will produce the desired therapeutic effect.[3][4] A robust validation process significantly increases the probability of clinical success.[3] Here, we will explore and compare the gold-standard CRISPR-Cas9 gene editing approach with alternative techniques, namely RNA interference (RNAi) and pharmacological inhibition using established tool compounds.

Section 1: CRISPR-Cas9 Mediated Target Validation of FGFR1

The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling the precise and permanent knockout of a gene of interest.[4][5] This "genetic ablation" provides the most definitive evidence for the role of a target protein in a given cellular phenotype.

The Principle of CRISPR-Cas9 in Target Validation

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the FGFR1 gene.[6] The Cas9 protein induces a double-strand break (DSB) in the DNA.[6] The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the cut site, leading to a frameshift mutation and a non-functional protein. By comparing the response of cells treated with "this compound" in the presence and absence of a functional FGFR1 protein, we can ascertain if the compound's efficacy is mediated through this target.

Experimental Workflow: CRISPR-Cas9 Knockout of FGFR1

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis design_gRNA Design gRNAs targeting FGFR1 synthesis Synthesize/Clone gRNA & Cas9 design_gRNA->synthesis delivery Deliver CRISPR components into target cells synthesis->delivery selection Select & enrich edited cells delivery->selection verification Verify gene edit (Sequencing, T7E1 assay) selection->verification analysis Assess functional impact (qPCR, Western Blot, Phenotypic assays) verification->analysis

Caption: CRISPR-Cas9 target validation workflow.

Detailed Protocol: FGFR1 Knockout using CRISPR-Cas9
  • gRNA Design and Synthesis :

    • Design at least two independent gRNAs targeting early exons of the FGFR1 gene to minimize the chance of producing a truncated but still functional protein. Use a validated online design tool to minimize off-target effects.

    • Synthesize the gRNAs and obtain a source of Cas9 nuclease (e.g., plasmid, mRNA, or protein).

  • Delivery of CRISPR Components :

    • Select a suitable cancer cell line known to express FGFR1 and exhibit sensitivity to its inhibition (e.g., MDA-MB-231 breast cancer cells).

    • Deliver the gRNA and Cas9 into the cells using an appropriate method such as lipid-based transfection or electroporation.[7]

  • Selection and Clonal Isolation :

    • If using a plasmid that also confers antibiotic resistance, select for transfected cells.

    • Perform single-cell sorting to isolate and expand clonal populations of edited cells.

  • Verification of Gene Edit :

    • For each clone, extract genomic DNA and amplify the targeted region by PCR.[7]

    • Confirm the presence of indels by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.

    • Validate the absence of FGFR1 protein expression via Western blot.

  • Phenotypic Analysis :

    • Treat both the wild-type and the FGFR1 knockout cell clones with a dose range of "this compound".

    • Assess cellular viability using a suitable assay (e.g., CellTiter-Glo®).

    • Expected Outcome for Validation : The FGFR1 knockout cells should exhibit significant resistance to the compound compared to the wild-type cells, indicating that the compound's cytotoxic effect is dependent on the presence of FGFR1.

Section 2: Alternative Target Validation Strategies

While CRISPR provides a definitive genetic validation, other techniques offer complementary evidence and can be more suitable in certain experimental contexts.

Method A: RNA Interference (shRNA/siRNA)

Protocol: shRNA-mediated Knockdown of FGFR1

  • shRNA Selection and Vector Construction :

    • Select at least two pre-validated shRNA sequences targeting FGFR1 mRNA. Include a non-targeting scramble shRNA as a negative control.[10]

    • Clone the shRNA sequences into a lentiviral vector.

  • Lentivirus Production and Transduction :

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target cancer cells (e.g., MDA-MB-231) with the lentivirus.

  • Selection and Validation of Knockdown :

    • Select for transduced cells using an appropriate marker (e.g., puromycin resistance).

    • Quantify the reduction in FGFR1 mRNA levels using RT-qPCR and confirm reduced protein levels by Western blot. A knockdown efficiency of >70% is generally considered acceptable.

  • Phenotypic Analysis :

    • Treat the cells with stable FGFR1 knockdown and the control cells with "this compound".

    • Measure cell viability as described for the CRISPR workflow.

    • Expected Outcome for Validation : Cells with reduced FGFR1 expression should show a decreased sensitivity to the compound.

Method B: Pharmacological Inhibition with a Validated Tool Compound

This chemical genetics approach uses a well-characterized, selective inhibitor of the putative target to mimic the effect of a genetic knockout.[11][12] This method helps to confirm that the observed phenotype is due to the inhibition of the target's activity.

Protocol: Comparative Inhibition with an FGFR Tool Compound

  • Selection of Tool Compound :

    • Choose a structurally distinct, potent, and selective FGFR inhibitor with a well-defined mechanism of action (e.g., Infigratinib).

    • An inactive analog of the tool compound, if available, should be used as a negative control.[12]

  • Cell Treatment and Viability Assay :

    • Treat the target cancer cells with a dose range of "this compound" and the selected tool compound in parallel.

    • Assess cell viability after a suitable incubation period.

  • Downstream Pathway Analysis :

    • Treat cells with both compounds at their respective IC50 concentrations for a short duration (e.g., 1-2 hours).

    • Analyze the phosphorylation status of key downstream effectors of the FGFR1 pathway (e.g., FRS2, ERK, AKT) by Western blot.

    • Expected Outcome for Validation : "this compound" should phenocopy the effects of the validated FGFR inhibitor, both in terms of cell viability and the inhibition of downstream signaling.

Section 3: Comparative Analysis

FeatureCRISPR-Cas9RNA Interference (shRNA)Pharmacological Tool Compound
Principle Gene knockout (permanent)mRNA degradation (transient/stable knockdown)Protein activity inhibition
Target Modulation Complete loss of proteinIncomplete protein reductionInhibition of protein function
Specificity High, but potential off-targetsProne to off-target effectsDependent on tool compound selectivity
Time & Labor HighModerateLow
Confidence in Validation Very HighModerate to HighModerate (confirmatory)
Key Advantage Definitive genetic evidenceReversible, dose-dependent knockdownMimics therapeutic intervention
Key Limitation Potential for cellular compensationIncomplete knockdown can lead to ambiguous resultsOff-target effects of the tool compound can confound results

Table 1: Comparison of Target Validation Methodologies.

Experimental ReadoutCRISPR-Cas9 (KO vs WT)shRNA (KD vs Control)Pharmacological (Compound vs Tool)
Target Protein Level >95% reduction70-90% reductionNo change in protein level
IC50 Shift >10-fold increase in IC502-10-fold increase in IC50Similar IC50 values
p-ERK/p-AKT Levels Baseline levels unaffected, no inhibition by compoundBaseline levels unaffected, reduced inhibition by compoundDose-dependent decrease in phosphorylation

Table 2: Expected Quantitative Outcomes for FGFR1 Validation.

Section 4: Visualizing the Biological Context

Understanding the signaling pathway of the putative target is crucial for designing and interpreting validation experiments.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Compound 5-bromo-3-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine Compound->FGFR1 Inhibits Kinase Activity FGF FGF Ligand FGF->FGFR1 Binds & Dimerizes

Caption: Simplified FGFR1 signaling pathway.

Conclusion

Validating the target of a novel compound like "this compound" requires a multi-faceted and rigorous approach. While CRISPR-Cas9 offers the most definitive genetic proof of target engagement, orthogonal methods such as RNA interference and pharmacological inhibition are invaluable for building a comprehensive and compelling validation package. By integrating these methodologies, researchers can significantly increase their confidence in a target's role in disease pathology and its potential as a druggable node, thereby paving the way for successful downstream drug development.

References

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Kinase Selectivity Profiling of 7-Azaindole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide will objectively compare the performance of 7-azaindole-based inhibitors with other alternatives, provide supporting experimental data, and detail the methodologies required to generate such data with high scientific integrity.

The Critical Role of Kinase Selectivity in Drug Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes like cell growth, proliferation, and differentiation.[2][3] Mutations that lead to constitutively active kinases are common drivers of cancer.[1][4] While developing inhibitors that potently block the activity of an oncogenic kinase is the primary goal, understanding the inhibitor's effect across the entire human kinome is equally critical.

Kinase selectivity profiling is the process of assessing the activity of a compound against a broad panel of kinases.[2] This analysis is vital for:

  • Target Validation: Confirming that the observed cellular phenotype is due to the inhibition of the intended target.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve on-target potency and reduce off-target effects.

  • Predicting Off-Target Liabilities: Identifying potential toxicities or side effects caused by the inhibition of unintended kinases.[2]

  • Discovering Novel Therapeutic Opportunities: Uncovering unexpected inhibitory activities that could be exploited for other indications.

Comparative Selectivity Profile of RAF Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and is frequently mutated in cancers, particularly melanoma.[4] The B-RafV600E mutation results in a constitutively active kinase, making it a prime therapeutic target.[1][5] PLX4720 was a pioneering compound in the development of selective B-RafV600E inhibitors.[1]

Below is a comparative table summarizing the inhibitory activity (IC50) of PLX4720 and other notable RAF inhibitors against key kinases. This data illustrates the concept of selectivity, where a compound is significantly more potent against its intended target than against other kinases.

CompoundPrimary Target(s)B-RafV600E IC50 (nM)c-Raf (RAF-1) IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
PLX4720 B-RafV600E13100+>10,000>10,000
Vemurafenib (PLX4032) B-RafV600E3148Not PotentNot Potent
Dabrafenib B-RafV600E0.65.0Not PotentNot Potent
Sorafenib Multi-kinase2069020

Data compiled from multiple sources for illustrative comparison.[1][6][7]

Analysis of Selectivity:

  • PLX4720 demonstrates remarkable selectivity for B-RafV600E over its wild-type counterpart and other kinases. While it shows some activity against c-Raf, the potency is significantly lower. This high degree of selectivity is crucial for minimizing off-target effects.[1]

  • Vemurafenib and Dabrafenib , approved drugs that evolved from early leads like PLX4720, also show high potency and selectivity for mutant B-Raf.[6][7]

  • Sorafenib , in contrast, is a multi-kinase inhibitor with potent activity against RAF, VEGFR, and PDGFR kinases.[6] While effective in certain cancers, its broader activity profile can lead to a different spectrum of side effects.

This comparative data underscores a key principle in modern drug discovery: designing inhibitors with a specific, well-defined selectivity profile tailored to the disease biology.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade

To understand the impact of a B-Raf inhibitor, it is essential to visualize its place within the signaling pathway. The diagram below illustrates the linear cascade and highlights the point of intervention for compounds like PLX4720.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E CRAF c-Raf RAS->CRAF MEK MEK1/2 BRAF_V600E->MEK Constitutive Activation CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLX4720 PLX4720 (7-Azaindole Inhibitor) PLX4720->BRAF_V600E

Caption: The RAS-RAF-MEK-ERK pathway with B-RafV600E mutation.

Experimental Protocol: Kinase Selectivity Profiling

Achieving reliable and reproducible selectivity data requires robust experimental design. Numerous platforms are available for kinase profiling, including radiometric assays, and luminescence-based assays like ADP-Glo™.[8][9] The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.[8]

Step-by-Step Protocol for Single-Dose Inhibitor Profiling
  • Compound Preparation: Dissolve the test compound (e.g., PLX4720) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Serially dilute the compound to create working stocks. For a single-dose screen, a 100µM working stock is common.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate/ATP solution for each kinase to be profiled. Commercial systems often provide these pre-mixed.[8]

    • Add 0.5 µL of the test compound at the desired concentration (e.g., 1 µM final concentration) or DMSO for control wells.

    • Initiate the reaction by adding 2.5 µL of the appropriate kinase enzyme solution.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Test Compound (e.g., PLX4720) Plate Dispense Reagents & Compound to 384-well plate Compound->Plate Reagents Kinase Panel Substrates, ATP Reagents->Plate Incubate1 Incubate for 1 hour at Room Temperature Plate->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate1->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Analyze Calculate % Inhibition & Generate Selectivity Profile Read_Plate->Analyze

Caption: A typical workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Conclusion and Future Directions

The 7-azaindole scaffold, exemplified by B-Raf inhibitors like PLX4720, represents a powerful tool in the arsenal of targeted cancer therapies. This guide has demonstrated that the success of such compounds is not solely dependent on their on-target potency but is critically linked to their selectivity profile across the human kinome. A thorough understanding of a compound's selectivity, achieved through robust and systematic profiling assays, is indispensable for mitigating risks, optimizing therapeutic windows, and ultimately developing safer and more effective medicines.

For researchers working with novel pyrrolo[2,3-b]pyridine derivatives, the methodologies and comparative frameworks presented here provide a clear roadmap for characterization. Future work in this area will likely focus on developing inhibitors with even more refined selectivity profiles, including those that can overcome known resistance mechanisms, such as paradoxical activation of the MAPK pathway.[10]

References

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

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  • Zhang, C., et al. (2012). Development of a novel class of B-Raf(V600E)-selective inhibitors through virtual screening and hierarchical hit optimization. Semantic Scholar. Available from: [Link]

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A Comparative Guide for Researchers: Vemurafenib vs. The Investigational Kinase Inhibitor 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the well-established FDA-approved drug, Vemurafenib, and the investigational compound, 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. While Vemurafenib's mechanism of action is thoroughly documented, this guide also sheds light on the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a source of novel kinase inhibitors and outlines the necessary experimental framework for a head-to-head comparison.

Introduction: Two Kinase Inhibitors at Different Stages of Development

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key driver in many cases of metastatic melanoma.[1][2] Its approval marked a significant advancement in targeted cancer therapy, offering a personalized treatment approach for patients with this specific mutation.[3] Vemurafenib functions by blocking the constitutively active MAPK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and survival.[1][2]

This compound is a novel small molecule belonging to the 1H-pyrrolo[2,3-b]pyridine class of compounds. This scaffold has been identified as a promising core structure for the development of various kinase inhibitors.[4][5] While specific biological data for this exact compound is not yet widely published, related derivatives have shown potent inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[4][5] This suggests that this compound holds potential as a kinase inhibitor, warranting further investigation to elucidate its specific targets and therapeutic utility.

This guide will first delve into the established mechanism of Vemurafenib and the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold. Subsequently, it will provide a comprehensive set of experimental protocols that researchers can employ to directly compare the efficacy and mechanism of action of these two compounds.

Mechanism of Action: A Tale of a Targeted Drug and a Promising Scaffold

Vemurafenib: A Specific Inhibitor of BRAF V600E

Vemurafenib is a small molecule inhibitor that specifically targets the ATP-binding domain of the BRAF kinase harboring the V600E mutation.[6] This mutation, a substitution of valine with glutamic acid at codon 600, leads to constitutive activation of the BRAF protein, which in turn activates the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell growth and proliferation.[1][2] By inhibiting the mutated BRAF, Vemurafenib effectively shuts down this aberrant signaling cascade, leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.

Vemurafenib_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Vemurafenib's inhibition of the MAPK pathway.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure allows for diverse substitutions that can be tailored to fit the ATP-binding pockets of various kinases. Research has demonstrated that derivatives of this scaffold can potently inhibit a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): A study on 1H-pyrrolo[2,3-b]pyridine derivatives revealed potent inhibitory activity against FGFR1, 2, and 3, with some compounds exhibiting IC50 values in the low nanomolar range.[4][7]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1): Patents have been filed for 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of SGK-1, a kinase involved in cell survival and proliferation.[5]

Given that this compound shares this core structure, it is hypothesized to function as a kinase inhibitor. However, its specific target(s) and potency remain to be determined through empirical testing.

Head-to-Head Comparison: An Experimental Framework

To objectively compare the performance of this compound with Vemurafenib, a series of well-established in vitro and cell-based assays are necessary. The following protocols provide a robust framework for this comparative analysis.

Data Presentation: A Quantitative Overview

The following table illustrates how key quantitative data for the two compounds should be summarized for a clear and direct comparison. The values for this compound are hypothetical and would need to be determined experimentally.

ParameterVemurafenibThis compound
Target Kinase(s) BRAF V600ETo be determined (e.g., FGFR1, etc.)
IC50 (BRAF V600E) ~31 nMTo be determined
IC50 (FGFR1) Not reported/InactiveTo be determined
Cell Line A375 (BRAF V600E Melanoma)To be determined
Cell Viability IC50 ~13.2 µM[8]To be determined
Cell Line HCT116 (BRAF WT Colorectal)To be determined
Cell Viability IC50 Inactive/Paradoxical ActivationTo be determined

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases and to confirm the activity of Vemurafenib against BRAF V600E.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A broad kinase panel screen is crucial for identifying the primary target(s) of the novel compound and assessing its selectivity.

Methodology (Luminescence-Based Assay):

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Vemurafenib (positive control) in 100% DMSO.

    • Create a serial dilution series of each compound in assay buffer.

    • Prepare a reaction buffer containing a purified kinase (e.g., BRAF V600E, FGFR1, etc.), a suitable substrate peptide, and ATP.

  • Assay Execution:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the kinase to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Serial_Dilution Serial Dilution of Compounds Start->Serial_Dilution Add_Compound Add Diluted Compounds Serial_Dilution->Add_Compound Add_Kinase Add Kinase to 384-well Plate Add_Kinase->Add_Compound Incubate_1 Incubate (Binding) Add_Compound->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Reaction) Add_Substrate_ATP->Incubate_2 Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate_2->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Data_Analysis Data Analysis: IC50 Determination Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound and Vemurafenib on various cancer cell lines.

Causality: This assay measures the overall effect of a compound on cell health and proliferation. By using cell lines with different genetic backgrounds (e.g., BRAF V600E vs. BRAF wild-type), the specificity of the compounds can be evaluated.

Methodology (MTT Assay):

  • Cell Culture:

    • Seed cancer cell lines (e.g., A375 for BRAF V600E melanoma, and a BRAF wild-type line like HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or Vemurafenib for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

Objective: To investigate the effects of this compound and Vemurafenib on the phosphorylation status of key proteins in the MAPK signaling pathway.

Causality: Western blotting allows for the direct visualization of changes in protein phosphorylation, providing mechanistic insight into how the compounds affect specific signaling pathways. For Vemurafenib, a decrease in phosphorylated ERK (p-ERK) is expected in BRAF V600E cells. The effect of the novel compound will reveal if it also modulates this pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells (e.g., A375) with the compounds at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start: Cell Treatment Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 3: General workflow for Western blot analysis.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of Vemurafenib and the investigational compound this compound. While Vemurafenib serves as a well-defined benchmark with a specific molecular target, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for the discovery of novel kinase inhibitors. By employing the detailed experimental protocols outlined herein, researchers can systematically characterize the biological activity of this compound, elucidate its mechanism of action, and rigorously compare its performance against an established therapeutic agent. This structured approach is essential for advancing our understanding of novel anti-cancer compounds and their potential clinical applications.

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The Structure-Activity Relationship of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, lauded for its ability to mimic the purine core and interact with a wide array of biological targets, most notably protein kinases.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for critical interactions within the ATP-binding sites of these enzymes.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized analog: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . By dissecting the roles of the bromo and trifluoromethyl substituents and exploring the impact of modifications at other positions, we aim to provide a comprehensive framework for researchers engaged in the design and development of novel therapeutics based on this versatile core.

The 7-Azaindole Core: A Foundation for Potent Inhibition

The 7-azaindole scaffold's success as a pharmacophore stems from its bioisosteric relationship with indole and purine systems.[3] The nitrogen atom at position 7 introduces a hydrogen bond acceptor, which, in concert with the hydrogen bond donor of the pyrrole nitrogen at position 1, facilitates a bidentate hydrogen bonding interaction with the hinge region of many kinases. This interaction is a cornerstone of the inhibitory activity of numerous 7-azaindole-based drugs.[3]

G scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) positions Key Positions for Substitution: N1, C2, C3, C4, C5, C6 scaffold->positions Amenable to Functionalization target Biological Targets (e.g., Kinases, Viral Proteins) scaffold->target Binds to activity Modulation of Biological Activity (Potency, Selectivity) positions->activity Influences target->activity Determines

Caption: Logical relationship of the 7-azaindole scaffold to its biological activity.

Dissecting the Core Compound: this compound

The subject of this guide, this compound, is a highly decorated scaffold with significant potential for further optimization. The strategic placement of the bromo and trifluoromethyl groups provides a foundation for potent and selective biological activity.

The Role of the 5-Bromo Substituent

Halogenation at the 5-position of the 7-azaindole ring is a common strategy in drug design. The bromine atom at this position can significantly influence the compound's properties:

  • Hydrophobicity and Binding Pocket Interactions: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets within the target protein.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains. This can provide an additional anchor point, increasing binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the compound's half-life.

  • Synthetic Handle: The bromo substituent serves as a versatile synthetic handle, allowing for the introduction of a wide variety of functional groups via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] This enables the exploration of a broad chemical space to optimize activity.

Studies on 5-halogenated-7-azaindolin-2-one derivatives have demonstrated that these compounds can exhibit potent antitumor activity.[1]

The Impact of the 3-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic and steric properties:[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[4]

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve cell permeability and binding to hydrophobic targets.[4]

  • Electronic Effects: As a strong electron-withdrawing group, the -CF3 group can modulate the pKa of nearby functionalities and influence the overall electronic distribution of the molecule, which can be critical for target engagement.

  • Bioisosteric Replacement: The -CF3 group can act as a bioisostere for other groups, such as a methyl or chloro group, while offering distinct electronic and metabolic properties.[4]

Research on 3-perfluoroalkyl-substituted 7-azaindoles has highlighted the synthetic accessibility and utility of these motifs in developing potent kinase inhibitors.[5]

Structure-Activity Relationship of Analogs: A Comparative Analysis

While a systematic SAR study of "this compound" is not extensively documented in a single source, we can construct a robust comparative analysis by integrating findings from studies on closely related 7-azaindole analogs. The following sections explore the impact of modifications at various positions of the core scaffold.

Modifications at the N1-Position

The pyrrole nitrogen (N1) is a crucial hydrogen bond donor for hinge binding in many kinase inhibitors.

  • Alkylation/Arylation: Substitution at the N1 position generally leads to a significant decrease or complete loss of activity for many kinase inhibitors, as it removes the essential hydrogen bond donor. However, in some cases, such as certain inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, N1-substitution can be tolerated or even beneficial, suggesting a different binding mode that does not rely on this hydrogen bond.[6]

  • Protecting Groups: In synthetic schemes, the N1 position is often protected with groups like tosyl (Ts) or benzenesulfonyl (Bs) to facilitate reactions at other positions. These protecting groups are typically removed in the final step to restore the hydrogen bond donating capacity.[3]

Modifications at the C2-Position

The C2-position of the 7-azaindole core is a common site for introducing substituents that can occupy hydrophobic pockets or form additional interactions with the target protein.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at the C2-position via Suzuki-Miyaura coupling is a well-established strategy. The nature of the substituent can significantly impact potency and selectivity.[7]

  • Small Alkyl Groups: Small alkyl groups at C2 can also be beneficial, potentially filling small hydrophobic pockets in the binding site.

Modifications at the C3-Position (Beyond Trifluoromethyl)

The C3-position is a key vector for substitution, often pointing towards the solvent-exposed region in kinase binding sites.

  • Aryl and Heteroaryl Ketones: In a study on 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, various substituted aryl ketones were introduced at the 3-position of a 5-bromo-7-azaindole core. The electronic and steric properties of the aryl ring were found to be critical for activity.[6]

  • Amide Linkages: Carboxamide functionalities at the C3-position can introduce additional hydrogen bonding opportunities and improve physicochemical properties.

Modifications at the C4- and C6-Positions

The C4 and C6 positions on the pyridine ring of the 7-azaindole scaffold are also amenable to substitution, which can influence solubility, metabolic stability, and target selectivity.

  • Amination: Buchwald-Hartwig amination at the C4-position has been used to introduce various amine substituents, although this can be synthetically challenging.[7]

  • Halogenation and Alkoxylation: Introduction of small groups like halogens or alkoxy groups at these positions can fine-tune the electronic properties and block potential sites of metabolism.

Comparative Data Summary

The following table summarizes the general SAR trends for this compound analogs, with data inferred from studies on related 7-azaindole derivatives.

Position of ModificationType of ModificationGeneral Impact on Activity (Kinase Inhibition)Rationale
N1 Alkylation/ArylationGenerally decreases activityDisrupts essential hydrogen bond donation to the kinase hinge region.
C2 Aryl/HeteroarylCan significantly increase potencyOccupies hydrophobic pockets and forms additional interactions.
C3 Replacement of -CF3Highly dependent on the new substituentThe -CF3 group provides a unique combination of properties; replacement requires careful consideration of electronics and sterics.
C4 Small substituents (e.g., -NH2, -Cl)Can modulate selectivity and physicochemical propertiesInfluences the overall electronic profile and solubility.
C5 Replacement of -BrCan alter potency and selectivityThe bromo group contributes to binding through hydrophobic and halogen bonding interactions; replacement with other halogens or functional groups will change these interactions.
C6 Small substituentsCan improve metabolic stability and solubilityBlocks potential metabolic sites and can be used to tune physical properties.

Experimental Protocols

General Synthesis of 3-Substituted-5-bromo-1H-pyrrolo[2,3-b]pyridines

A common synthetic route to introduce substituents at the 3-position of a 5-bromo-7-azaindole core is through a Friedel-Crafts acylation, as demonstrated in the synthesis of SARS-CoV-2 inhibitors.[6]

G start 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1 Friedel-Crafts Acylation (R-COCl, AlCl3) start->step1 intermediate 3-Acyl-5-bromo-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Further modifications (e.g., reduction, cross-coupling) intermediate->step2 product Diverse 3-substituted analogs step2->product

Caption: General synthetic workflow for 3-substituted-5-bromo-7-azaindole analogs.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine and aluminum chloride (AlCl3) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (R-COCl) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.[6]

In Vitro Kinase Inhibition Assay (Example: FGFR1)

The following is a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a protein kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[8]

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, FGFR1 enzyme, and the substrate.

  • Compound Addition: Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of potent and selective inhibitors of various biological targets. The strategic placement of the bromo and trifluoromethyl groups confers desirable physicochemical and metabolic properties. This guide has synthesized the available structure-activity relationship data from related 7-azaindole series to provide a predictive framework for the rational design of novel analogs.

Future research should focus on the systematic exploration of substitutions at all available positions of the core scaffold to build a comprehensive SAR map. The bromo group at the 5-position is an ideal handle for introducing diversity through modern cross-coupling methodologies. Such efforts, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

A Researcher's Guide to De-risking Kinase Inhibitor Development: Assessing Off-Target Effects of Novel 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile core for the development of potent inhibitors against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various malignancies.[1][2] This guide focuses on a critical aspect of the preclinical development of novel kinase inhibitors, specifically those based on the "5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" backbone, with a presumed focus on FGFR inhibition. We will provide an in-depth comparison of state-of-the-art methodologies to comprehensively assess their off-target effects, a crucial step in predicting potential toxicities and ensuring clinical success.

The central challenge in kinase inhibitor development lies in achieving high selectivity. The conserved nature of the ATP-binding pocket across the human kinome makes unintended interactions, or off-target effects, a common occurrence. These off-target activities can lead to unforeseen toxicities or even paradoxical activation of signaling pathways, ultimately derailing promising drug candidates.[3] Therefore, a robust and multi-faceted approach to profiling inhibitor selectivity is not just a regulatory requirement but a fundamental aspect of rational drug design.

This guide will navigate researchers through a logical workflow for characterizing the selectivity of novel this compound-based inhibitors. We will delve into the causality behind experimental choices, present data in a comparative format, and provide detailed protocols for key assays.

The Selectivity Profiling Funnel: A Multi-pronged Approach

A comprehensive assessment of off-target effects should follow a tiered approach, starting with broad, high-throughput screening and progressing to more focused, cell-based validation. This "funnel" approach, depicted below, allows for efficient identification and characterization of off-target interactions.

Caption: A tiered workflow for assessing kinase inhibitor off-target effects.

Tier 1: Casting a Wide Net with Kinome Profiling

The initial step is to understand the broader interaction landscape of the inhibitor across the human kinome. This provides an unbiased view of potential off-targets.

Methodology Comparison: Kinome Profiling Technologies
Technique Principle Advantages Limitations Typical Output
Competition Binding Assays (e.g., KINOMEscan™) A test compound is profiled for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified.- Broad coverage (over 450 kinases).[4] - High sensitivity and reproducibility. - Does not require active kinase.- Does not directly measure inhibition of kinase activity. - May not identify allosteric inhibitors.Dissociation constants (Kd) or percent inhibition at a given concentration.
Activity-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction. Inhibition is quantified by a decrease in ADP, which corresponds to a decrease in light output in a coupled luciferase reaction.- Directly measures enzymatic inhibition. - Amenable to high-throughput screening.[5]- Requires active kinases and specific substrates. - ATP concentration can influence results.IC50 values (concentration for 50% inhibition).
Multiplexed Inhibitor Beads (MIBs) / Kinobeads Immobilized broad-spectrum kinase inhibitors are used to capture cellular kinases. The inhibitor of interest is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.- Performed in a more physiological context (cell lysates). - Can identify novel targets.- Technically complex. - May be biased by the inhibitors on the beads.Relative abundance of kinases bound to the beads in the presence vs. absence of the inhibitor.

For a novel inhibitor like "this compound," a competition binding assay is an excellent starting point due to its broad coverage and high sensitivity. This will generate a list of potential off-targets that can then be validated using activity-based assays.

Tier 2: Confirming and Quantifying Off-Target Interactions

Once a list of potential off-targets is generated, the next step is to confirm these interactions and determine the potency of the inhibitor against them.

Experimental Protocol: Biochemical IC50 Determination using ADP-Glo™ Assay

This protocol outlines the determination of IC50 values for the primary target (e.g., FGFR1) and identified off-targets.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the "this compound" inhibitor and a known FGFR inhibitor (e.g., Pemigatinib) as a positive control.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the inhibitor dilutions to the appropriate wells.

    • Add 2.5 µL of DMSO to control wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 12.5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls and plot the percent inhibition versus inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: Hypothetical IC50 Values for an FGFR-targeted Inhibitor
Kinase Target "this compound" IC50 (nM) Pemigatinib IC50 (nM) Selectivity Ratio (Off-Target/On-Target)
FGFR1 (On-Target) 52-
FGFR2 (On-Target) 83-
FGFR3 (On-Target) 105-
VEGFR2 (Off-Target) 500>10,000100x
SRC (Off-Target) 1,200>10,000240x
ABL1 (Off-Target) >10,000>10,000>2000x

A higher selectivity ratio indicates a more selective inhibitor.

Tier 3: Assessing Off-Target Effects in a Cellular Context

Biochemical assays provide valuable information but do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate off-target effects in living cells.

Methodology Comparison: Cellular Target Engagement
Technique Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[1] Stabilized proteins remain soluble at higher temperatures and are detected by Western blot or other methods.- Label-free and does not require modification of the compound or protein. - Confirms direct physical interaction in a cellular milieu.- Not all proteins are amenable to thermal stabilization. - Can be lower throughput.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in living cells.[6][7]- Highly sensitive and quantitative. - Real-time measurement in live cells. - Amenable to high-throughput screening.- Requires genetic modification of the target protein. - Dependent on the availability of a suitable tracer.

For confirming direct engagement with both the intended FGFR target and key off-targets identified in Tier 1 and 2, both CETSA® and NanoBRET™ are powerful techniques.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Downstream Pathway Analysis: Phosphoproteomics

Inhibition of off-target kinases can have unintended consequences on cellular signaling networks. Phosphoproteomics provides a global view of these changes.

By using mass spectrometry to quantify thousands of phosphorylation sites in cells treated with the inhibitor, researchers can identify unexpected changes in pathway activation. For example, if our "this compound" inhibitor, intended for FGFR, also inhibits SRC, we would expect to see downstream changes in pathways regulated by SRC.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT SRC SRC STAT3 STAT3 Pathway SRC->STAT3 Inhibitor 5-bromo-3-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR On-Target Inhibition Inhibitor->SRC Off-Target Inhibition

Caption: On-target vs. potential off-target signaling pathways.

Conclusion and Future Directions

The journey of a kinase inhibitor from bench to bedside is fraught with challenges, with off-target effects being a major hurdle. For novel compounds like "this compound," a systematic and multi-tiered approach to selectivity profiling is indispensable. By combining broad kinome screening with rigorous biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's interaction landscape. This not only de-risks the development process but also provides valuable insights into the compound's mechanism of action and potential for polypharmacology. The methodologies and comparative data presented in this guide offer a robust framework for researchers in drug discovery to make informed decisions and advance the next generation of safe and effective kinase inhibitors.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1150618-36-2). The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting both laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Immediate Safety Precautions

This compound is a halogenated heterocyclic compound that presents several health hazards. Understanding these hazards is the first step in its safe management.

Hazard Profile:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: Sigma-Aldrich Safety Information[1]

Given these hazards, the following immediate safety precautions, derived from established precautionary statements, must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be necessary where splashing is a risk.[1]

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Emergency Procedures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its chemical structure, this compound must be classified as a halogenated hazardous waste . This classification is critical because halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[2]

The Golden Rule of Waste Segregation: Never mix halogenated waste with non-halogenated waste.[3] Co-mingling can complicate the disposal process and increase costs.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

For Small Quantities (e.g., residual amounts in vials):

  • Rinsing: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in a designated, properly labeled waste container.

  • Container Disposal: The rinsed, empty container can then be disposed of as non-hazardous solid waste, provided it is fully dry and all chemical residues have been removed.

For Bulk Quantities (e.g., expired or unused product):

  • Original Container: If possible, dispose of the compound in its original, securely sealed container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms.

  • Waste Accumulation: Place the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

For Contaminated Materials (e.g., gloves, absorbent pads from a spill):

  • Collection: Place all contaminated materials into a designated, leak-proof container or a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Halogenated Hazardous Waste" and list the chemical that was in contact with the materials.

  • Disposal: This waste must be disposed of through a licensed hazardous waste disposal service.

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 cluster_1 cluster_2 start Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 characterization Characterize as Halogenated Hazardous Waste segregation Segregate from Non-Halogenated Waste characterization->segregation Step 3 ppe->characterization Step 2 container Select Appropriate Waste Container segregation->container Step 4 labeling Label Container with Chemical Name & Hazards container->labeling Step 5 storage Store in Designated Hazardous Waste Area labeling->storage Step 6 disposal_service Arrange for Pickup by Licensed Disposal Service storage->disposal_service Step 7 documentation Complete Waste Manifest/Documentation disposal_service->documentation Step 8 final_disposal Final Disposal via High-Temperature Incineration documentation->final_disposal Step 9

Caption: Waste Disposal Workflow for this compound

Regulatory Framework

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It is imperative that all disposal activities comply with these federal regulations, as well as any applicable state and local laws. Facilities that generate hazardous waste are required to follow specific procedures for waste identification, management, and disposal to ensure the protection of human health and the environment.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the hazards, adhering to strict segregation and labeling protocols, and complying with all relevant regulations, researchers can ensure a safe laboratory environment and minimize their environmental impact.

References

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • CountyOffice.org. (2022, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for handling 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1150618-36-2), a heterocyclic compound whose structural motifs—a brominated pyridine and a trifluoromethyl group—necessitate rigorous handling protocols. Our objective is to move beyond a simple checklist, offering instead a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific threats posed by a chemical is the critical first step in developing a robust safety plan. Based on available safety data for this compound and structurally related molecules, this compound is classified with the following hazards.[1]

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

Expert Interpretation: The compound is a white to yellow solid, which means the primary exposure risks are inhalation of the powder and direct contact with skin and eyes during weighing and transfer operations.[1][2] The trifluoromethyl and bromo- substituents can enhance its membrane permeability and reactivity, justifying the skin and respiratory irritation warnings. The pyrrolopyridine core is common in biologically active molecules, and absorption into the body must be prevented.[3]

Section 2: Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The foundation of laboratory safety is built on engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound solid and its solutions must be performed within a properly functioning and certified chemical fume hood.[4][5][6] This is non-negotiable. The fume hood's constant airflow contains powders and vapors, directly mitigating the inhalation risk (H332, H335).

  • Administrative Control - Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab. This prevents cross-contamination and ensures that all personnel in the vicinity are aware of the potential hazards.

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated to the task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

TaskMinimum Eye/Face ProtectionRequired Hand ProtectionRequired Body ProtectionRespiratory Protection
Container Transfer & Inspection Chemical safety gogglesDouble-gloved with nitrile glovesFully-buttoned lab coatNot required if handled in a closed, sealed container
Weighing and Transfer (Solid) Chemical safety goggles and face shield[7][8]Double-gloved with nitrile gloves (ASTM D6978 rated)[7][9]Disposable, polyethylene-coated gown over lab coatWork must be performed in a chemical fume hood
Solution Preparation Chemical safety goggles and face shieldDouble-gloved with nitrile gloves (ASTM D6978 rated)Disposable, polyethylene-coated gown over lab coatWork must be performed in a chemical fume hood
Reaction Workup & Purification Chemical safety gogglesDouble-gloved with nitrile gloves (ASTM D6978 rated)Lab coatWork must be performed in a chemical fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent eye irritation from airborne particles or splashes.[10] A face shield is added during weighing and solution preparation because these are the moments of highest risk for accidental splashes directly to the face.[11]

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a critical best practice; it provides a backup barrier and allows for the safe removal of the outer, contaminated glove without touching the inner glove. Always check the manufacturer's glove compatibility chart for specific solvents used.

  • Body Protection: A standard lab coat is insufficient for handling solids that can cause skin irritation upon contact. A disposable, polyethylene-coated gown provides a superior, impermeable barrier to prevent the fine powder from reaching your skin or personal clothing.[7][9]

  • Respiratory Protection: By strictly using a chemical fume hood, the need for personal respirator masks is eliminated for routine operations. A respirator (e.g., a NIOSH-approved N95) would only be required in the event of a significant spill outside of the fume hood during cleanup.[9]

Section 4: Procedural Guidance: Weighing and Dissolving the Compound

This step-by-step protocol integrates the PPE requirements into a self-validating workflow designed to minimize exposure.

Objective: To accurately weigh 50 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Workflow Diagram: PPE Selection and Donning

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence Prep 1. Designate Work Area in Fume Hood Verify 2. Verify Fume Hood Certification & Airflow Prep->Verify Gather 3. Gather All Materials (Chemical, Solvent, Glassware) Verify->Gather Gown 4. Don Lab Coat & Polyethylene Gown Gather->Gown Gloves1 5. Don First Pair of Nitrile Gloves Gown->Gloves1 Goggles 6. Don Safety Goggles & Face Shield Gloves1->Goggles Gloves2 7. Don Second Pair of Nitrile Gloves Goggles->Gloves2 Proceed Proceed to Chemical Handling Gloves2->Proceed Start Start: Prepare to Handle Compound Start->Prep

Caption: PPE selection and donning sequence before handling the compound.

Protocol:

  • Preparation: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment: the chemical container, spatulas, weigh paper, a vial for the solution, and the solvent (DMSO).

  • Don PPE: Follow the sequence outlined in the diagram above.

  • Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to portion the solid onto weigh paper on a tared analytical balance. Avoid any actions that could generate dust.

  • Transfer: Gently crease the weigh paper and carefully pour the solid into the labeled vial.

  • Dissolving: Dispense the required volume of DMSO into the vial. Cap the vial securely and mix (e.g., by vortexing) until the solid is fully dissolved.

  • Decontamination: Clean the spatula with a solvent-moistened wipe. Dispose of the weigh paper and wipe into a dedicated solid waste container within the fume hood.

  • Doffing PPE: Before leaving the fume hood, remove the outer pair of gloves and dispose of them in the designated waste container. Remove the face shield and gown. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[10]

Section 5: Emergency Response and Disposal

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Response Workflow

Spill_Response Spill Small Spill (<1g) Occurs in Fume Hood Alert 1. Alert Others in the Immediate Area Spill->Alert Contain 2. Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) Alert->Contain Ensure proper PPE is worn Collect 3. Carefully Sweep/Scoop Contaminated Material into a Labeled Waste Container Contain->Collect Decon 4. Decontaminate Spill Area with Appropriate Solvent and Wipes Collect->Decon Dispose 5. Dispose of All Contaminated Materials (including PPE) as Hazardous Waste Decon->Dispose Report 6. Report Incident to Lab Supervisor Dispose->Report

Caption: Step-by-step protocol for managing a small chemical spill.

Waste Disposal:

All materials contaminated with this compound, including gloves, weigh paper, absorbent pads, and excess chemical, must be treated as hazardous waste.[5]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a separate, labeled, and sealed hazardous waste container.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[6][10]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the pioneering research you conduct.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.